4-Bromo-1H-indole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQQLCJFHKJARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553666 | |
| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110811-31-9 | |
| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Bromo-1H-indole-3-carboxylic Acid
An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-indole-3-carboxylic Acid
This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug Indomethacin. The specific substitution pattern of a bromine atom at the 4-position and a carboxylic acid at the 3-position provides two orthogonal chemical handles for further molecular elaboration. The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. Concurrently, the carboxylic acid group serves as a versatile anchor for amide bond formation, esterification, or reduction, enabling the construction of complex molecular architectures. This strategic positioning makes the title compound a valuable intermediate in the synthesis of targeted therapeutic agents, including kinase inhibitors and receptor modulators.
This guide provides a detailed exploration of the principal synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental insights, and offer a comparative analysis to inform strategic synthetic planning.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound reveals two primary strategies: (A) construction of the indole ring with the C4-bromo substituent already in place, followed by functionalization at C3, and (B) regioselective bromination of a pre-formed indole-3-carboxylic acid derivative. Each strategy presents distinct advantages and challenges related to starting material availability, regiocontrol, and reaction compatibility.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Synthesis via Leimgruber-Batcho Indole Ring Formation
The Leimgruber-Batcho indole synthesis is a powerful and highly adaptable method that begins with an o-nitrotoluene derivative.[1] It offers significant advantages over other named reactions like the Fischer or Reissert syntheses for this specific target, primarily due to its high yields, mild conditions, and the commercial availability of the required precursors.[1] The overall strategy involves the synthesis of 4-bromoindole from 4-bromo-2-nitrotoluene, followed by introduction of the carboxylic acid group at the C3 position.
Part 1: Synthesis of the Key Precursor, 4-Bromo-2-nitrotoluene
The starting material, 4-bromo-2-nitrotoluene, is commercially available but can also be synthesized through several reliable methods.[2][3] One common laboratory-scale preparation involves the Sandmeyer reaction of 4-methyl-3-nitroaniline.[4]
-
Diazotization: 4-Methyl-3-nitroaniline is treated with an aqueous solution of hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at 0°C to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr, which catalyzes the replacement of the diazonium group with a bromine atom, yielding 4-bromo-2-nitrotoluene.[4]
An alternative approach is the direct regioselective bromination of o-nitrotoluene.[3] While seemingly more direct, this electrophilic aromatic substitution can lead to mixtures of isomers, necessitating careful purification.
Part 2: Leimgruber-Batcho Synthesis of 4-Bromoindole
This two-step process transforms the o-nitrotoluene into the indole core.[1]
-
Enamine Formation: 4-Bromo-2-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. The methyl group of the nitrotoluene is sufficiently acidic to be deprotonated, and the resulting carbanion attacks the formamide acetal to form a stable, deeply colored β-dimethylamino-2-nitrostyrene intermediate (an enamine).[1] The extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group makes this intermediate highly stable.[1]
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This is typically achieved using various reducing agents, such as catalytic hydrogenation (H₂ with catalysts like Raney Nickel or Pd/C), or chemical reductants like iron in acetic acid or sodium hydrosulfite.[1] The newly formed aromatic amine then undergoes spontaneous intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic 4-bromoindole ring.[1]
Caption: Leimgruber-Batcho synthesis pathway to 4-bromoindole.
Part 3: C3-Carboxylation of 4-Bromoindole
With the 4-bromoindole core assembled, the final step is the introduction of the carboxylic acid at the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic substitution.
-
Vilsmeier-Haack Formylation: A reliable method for this transformation is the Vilsmeier-Haack reaction. 4-Bromoindole is treated with the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction installs a formyl group (-CHO) at the C3 position to yield 4-bromo-1H-indole-3-carbaldehyde.
-
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. Standard oxidizing agents such as potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or Pinnick oxidation conditions (sodium chlorite and a scavenger) can be employed to afford the final product, this compound.
Chapter 3: Synthesis via Regioselective C4-Bromination
This strategy begins with a readily available indole-3-carboxylic acid derivative and aims to selectively introduce a bromine atom at the C4 position. The primary challenge of this approach is controlling the regioselectivity of the electrophilic bromination of the indole ring. Without a directing group, bromination often occurs at the more electronically rich C5 or C7 positions.
Key Mechanistic Consideration: Directing Group Strategy
To achieve selective C4-bromination, a common and effective strategy is to install a large, removable protecting group on the indole nitrogen (N1). A triisopropylsilyl (TIPS) group is an excellent choice for this purpose.[5] The steric bulk of the N1-TIPS group physically hinders electrophilic attack at the adjacent C7 and C2 positions, thereby directing the incoming electrophile (bromine) to the C4 or C6 positions.
-
N-Protection: The starting material, typically methyl or ethyl indole-3-carboxylate, is deprotonated with a strong base like sodium hydride (NaH) and then treated with triisopropylsilyl chloride (TIPSCl) to yield the N1-TIPS protected indole.
-
Directed Bromination: The N-protected indole is then treated with a brominating agent, such as N-Bromosuccinimide (NBS), at low temperatures (e.g., -78 °C). The steric hindrance from the TIPS group directs bromination preferentially to the C4 position.
-
Deprotection and Saponification: The TIPS group is readily removed under fluoride-mediated conditions, for example, using tetrabutylammonium fluoride (TBAF).[5] The resulting methyl 4-bromo-1H-indole-3-carboxylate is then saponified (hydrolyzed) using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, to yield the final this compound.
Caption: C4-Bromination pathway using an N-TIPS directing group.
Chapter 4: Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as scale, budget, available starting materials, and the need for structural diversity.
| Feature | Leimgruber-Batcho Pathway | Directed C4-Bromination Pathway |
| Starting Materials | 4-Bromo-2-nitrotoluene | Methyl Indole-3-carboxylate |
| Number of Steps | ~4 steps (from o-nitrotoluene) | 4 steps |
| Overall Yield | Generally high and reliable | Moderate to good; can be variable |
| Regiocontrol | Excellent; unambiguously builds the 4-bromo isomer | Good, but can have minor C6-bromo byproduct |
| Scalability | Well-established for industrial scale | More suited for lab/pilot scale due to cryogenics and chromatography |
| Key Advantage | Convergent and builds complexity from simple precursors. | Allows for late-stage functionalization. |
| Key Challenge | Handling of potentially hazardous reagents (e.g., Raney Ni). | Requires cryogenic conditions and careful control of stoichiometry. |
Chapter 5: Experimental Protocols
Protocol 1: Synthesis of 4-Bromoindole via Leimgruber-Batcho
(Adapted from literature procedures)[1][6]
Step A: Enamine Formation
-
To a solution of 4-bromo-2-nitrotoluene (10.0 g, 46.3 mmol) in anhydrous DMF (50 mL) is added pyrrolidine (4.6 mL, 55.6 mmol) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.4 mL, 55.6 mmol).
-
The reaction mixture is heated to 110 °C and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The mixture is cooled to room temperature and poured into ice-water (200 mL).
-
The resulting deep red precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield trans-β-dimethylamino-4-bromo-2-nitrostyrene.
Step B: Reductive Cyclization
-
The crude enamine from the previous step is dissolved in a 1:1 mixture of methanol and ethyl acetate (100 mL).
-
Raney Nickel (approx. 1 g, slurry in water) is added carefully to the solution.
-
Hydrazine hydrate (10 mL) is added dropwise at room temperature. Vigorous gas evolution will occur.
-
After the addition is complete, the reaction is stirred for 1 hour at room temperature.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 4-bromo-1H-indole as a solid.
Protocol 2: Synthesis of this compound via C3-Carboxylation
Step A: Vilsmeier-Haack Formylation
-
Anhydrous DMF (15 mL) is cooled to 0 °C in a flask under a nitrogen atmosphere. Phosphorus oxychloride (POCl₃) (5.0 mL, 54 mmol) is added dropwise with stirring, keeping the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
A solution of 4-bromo-1H-indole (5.0 g, 25.5 mmol) in anhydrous DMF (10 mL) is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction is allowed to warm to room temperature and then heated to 40 °C for 2 hours.
-
The mixture is cooled and poured onto crushed ice, followed by the slow addition of 30% aqueous NaOH solution until the pH is ~10.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 4-bromo-1H-indole-3-carbaldehyde.
Step B: Oxidation to Carboxylic Acid
-
To a solution of 4-bromo-1H-indole-3-carbaldehyde (4.0 g, 17.8 mmol) in a mixture of t-butanol (80 mL) and water (20 mL) is added 2-methyl-2-butene (11.5 mL, 107 mmol).
-
A solution of sodium chlorite (NaClO₂) (8.0 g, 71 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (8.0 g) in water (40 mL) is added dropwise.
-
The reaction is stirred at room temperature for 4 hours.
-
The organic solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with 1M HCl.
-
The precipitate is collected by filtration, washed with water, and dried to afford this compound.
Chapter 6: Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include a broad singlet for the indole N-H proton (around 12 ppm), a singlet for the C2-H proton (around 8 ppm), and a multiplet pattern for the three aromatic protons on the benzene ring.[7]
-
¹³C NMR: Characteristic signals for the carboxylic acid carbon (~165-170 ppm) and the carbons of the indole ring system.
-
Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). The expected molecular weight is approximately 240.06 g/mol .[8]
-
Infrared Spectroscopy (IR): Key stretches include a broad O-H band for the carboxylic acid, an N-H stretch for the indole, and a strong C=O stretch for the carbonyl group.
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The Leimgruber-Batcho synthesis offers a robust and scalable route that builds the desired scaffold from simple, commercially available precursors with excellent regiochemical control. Alternatively, the directed C4-bromination of an N-protected indole-3-carboxylate provides a valuable method for late-stage functionalization, albeit with greater technical demands such as cryogenic conditions. The selection of the optimal route will be dictated by the specific constraints and objectives of the research program, including scale, cost, and the need for analog synthesis. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of this important heterocyclic building block.
References
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- Wikipedia. Reissert indole synthesis. Wikipedia; 2023.
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- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Chemical Properties of 4-Bromoindole.
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- YouTube. Synthesis of 4-bromo-2-nitrotoluene. 2022.
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- Chien, C., et al. The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society. 2006;27(10):1559-1562.
- Chem-Impex. 5-Bromo-1H-indole-3-carboxylic acid. Chem-Impex International.
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- Zhao, L., & Wang, B. 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 5):o1019.
- Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2020;97:1-15.
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physicochemical properties of 4-Bromo-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-indole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, featuring an indole nucleus, a carboxylic acid functional group at the 3-position, and a bromine atom at the 4-position, provides a unique combination of reactivity and biological relevance. The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, while the carboxylic acid and bromo-substituents offer strategic points for molecular derivatization. This guide provides an in-depth analysis of its core physicochemical properties, offering field-proven insights and experimental methodologies for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is critical for designing synthetic routes, predicting biological behavior, and ensuring safe handling.
Molecular and Structural Characteristics
The foundational attributes of a compound dictate its behavior. This compound is defined by its specific arrangement of atoms and functional groups, which are cataloged by various chemical identifiers.
Figure 1: Chemical Structure of this compound

Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Synonym(s) | 4-Bromoindole-3-carboxylic Acid | [1][2] |
| CAS Number | 110811-31-9 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrNO₂ | [1][4] |
| Molecular Weight | 240.06 g/mol | [2][4] |
| SMILES | O=C(C1=CNC2=C1C(Br)=CC=C2)O | [1] |
| InChI | 1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | [2] |
| InChIKey | GJQQLCJFHKJARJ-UHFFFAOYSA-N |[2] |
Physicochemical Data Profile
The physical properties of a compound are essential for predicting its solubility, absorption, and distribution characteristics—key parameters in drug development.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | Solid | Typically a powder or crystalline solid. | |
| Melting Point | Not specified in search results | Requires experimental determination. | |
| Boiling Point | Not specified in search results | Likely to decompose before boiling at atmospheric pressure. | |
| Aqueous Solubility | Sparingly soluble | Expected low solubility due to the aromatic rings, but the carboxylic acid group provides some polarity. | |
| pKa | ~4.0 - 5.0 (Estimated) | Estimated based on benzoic acid (pKa ~4.2) and the electronic influence of the indole ring. The precise value requires experimental validation.[5] |
| Storage Temperature | Room temperature, sealed in dry, dark place | Recommended for maintaining stability. |[1] |
Spectroscopic Signature
Spectroscopic analysis provides an empirical fingerprint for compound identification and structural verification. The key expected features for this compound are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect distinct signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the bromine and carboxylic acid groups. A broad singlet for the N-H proton of the indole ring and another for the acidic proton of the carboxylic acid would also be present, typically at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show nine distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~160-180 ppm), while the other eight carbons of the bicyclic indole core will resonate in the aromatic region (~100-140 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying functional groups. Key expected absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), an N-H stretch from the indole ring (~3300-3500 cm⁻¹), and C-Br stretching vibrations in the fingerprint region (<1000 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.
Experimental Methodologies & Workflows
To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols.
Protocol 1: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical measure of a compound's acidity. Potentiometric titration is a reliable method for its determination.
Methodology:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to overcome low aqueous solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Spectroscopic Analysis
Proper sample preparation is paramount for acquiring high-quality spectroscopic data.
Methodology:
-
¹H and ¹³C NMR:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which effectively solubilizes the compound and allows for observation of the exchangeable N-H and O-H protons.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
FTIR (ATR Method):
-
Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum. This method requires minimal sample preparation and is non-destructive.
-
Caption: Standard workflows for NMR and FTIR sample preparation.
Reactivity, Stability, and Handling
Chemical Reactivity
The molecule's reactivity is governed by its functional groups:
-
Indole Nucleus: The electron-rich indole ring is susceptible to further electrophilic substitution, though the existing substituents will direct the position of new groups.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, or reduction to an alcohol.
-
Bromo-substituent: The C-Br bond is a valuable handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based fragments.
Stability and Storage
For long-term viability, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[1] It should be kept away from strong oxidizing agents, strong bases, amines, and reducing agents.[6]
Safety and Handling
As a laboratory chemical, proper safety protocols are mandatory.
-
GHS Hazard Statements: The compound is classified as:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][9]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6][9] Do not eat, drink, or smoke when using this product.[7]
-
-
First Aid:
Applications in Research and Development
This compound is not an end product but a crucial intermediate. Its value lies in its utility for synthesizing more complex molecules. Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[10] This compound serves as a foundational scaffold for building libraries of novel compounds in drug discovery programs, where the bromine and carboxylic acid moieties can be systematically modified to explore structure-activity relationships (SAR).
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. Its structural features provide multiple avenues for chemical modification, enabling the creation of novel and complex molecular architectures. A thorough understanding of its properties, from spectroscopic signatures to reactivity and safe handling protocols, is essential for any researcher aiming to leverage its full potential in the laboratory and beyond.
References
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- Chemical Label for this compound. [URL: Not Available]
- 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1H-indole-3-carbaldehyde]
- 4-BROMO-1-(TERT-BUTOXYCARBONYL)-1H-INDOLE-3-CARBOXYLIC ACID(110811-31-9) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/110811-31-9_1h-nmr.htm]
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4-Bromo-1H-indole-3-carboxylic acid CAS number and identifiers
An In-Depth Technical Guide to 4-Bromo-1H-indole-3-carboxylic Acid
This guide provides a comprehensive technical overview of this compound, a key building block in synthetic organic chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the compound's identifiers, safety protocols, plausible synthetic routes, and its applications as a versatile chemical intermediate.
Core Identification and Physicochemical Properties
This compound is a halogenated derivative of the indole-3-carboxylic acid scaffold. The presence of the bromine atom at the 4-position of the indole ring significantly influences its chemical reactivity and makes it a valuable precursor for the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 110811-31-9[1] |
| Molecular Formula | C₉H₆BrNO₂[1] |
| Molecular Weight | 240.06 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O[1] |
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous, and adherence to the following guidelines is essential.
Hazard Identification
This compound is associated with the following hazards:
-
Harmful if swallowed [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
Table 2: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Safety Precautions
When working with this compound, the following personal protective equipment (PPE) and engineering controls should be utilized:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
Synthetic Pathways and Methodologies
While a direct, step-by-step synthesis for this compound is not extensively detailed in publicly available literature, its synthesis can be logically deduced from established methods for functionalizing the indole core. A plausible and commonly employed strategy involves the carboxylation of a 4-bromoindole precursor.
Conceptual Synthetic Workflow
The diagram below illustrates a conceptual workflow for the synthesis of this compound, starting from the commercially available 4-bromoindole. This approach leverages a Vilsmeier-Haack formylation followed by an oxidation step.
Sources
The Multifaceted Biological Activities of 4-Bromoindole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the basis of a vast array of biologically active compounds. The introduction of a bromine atom at the 4-position of the indole ring gives rise to 4-bromoindole derivatives, a class of compounds exhibiting a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 4-bromoindole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents detailed experimental protocols, and elucidates the structure-activity relationships that govern the therapeutic potential of these promising molecules. Through a detailed analysis of preclinical data and mechanistic pathways, this guide aims to serve as a critical resource for the rational design and development of novel therapeutics based on the 4-bromoindole scaffold.
Introduction: The 4-Bromoindole Scaffold - A Privileged Framework in Medicinal Chemistry
The indole ring system is a ubiquitous feature in a multitude of natural products and synthetic molecules of therapeutic significance.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets. Halogenation, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds, has been successfully applied to the indole nucleus. The introduction of a bromine atom at the C4-position, in particular, has been shown to significantly influence the biological profile of the resulting derivatives. This guide delves into the diverse therapeutic potential of 4-bromoindole derivatives, highlighting their promise in oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. 4-Bromoindole derivatives have emerged as a promising class of compounds with potent antiproliferative and cytotoxic activities against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanism of Action: Inhibition of Key Oncogenic Kinases
A primary mechanism through which 4-bromoindole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2] Several indole-based derivatives are already approved as anticancer drugs that function as kinase inhibitors.[3][4]
One notable target is Glycogen Synthase Kinase-3 (GSK-3) , a serine/threonine kinase implicated in the pathogenesis of various cancers.[5] Aberrant GSK-3 activity can promote tumor cell survival and proliferation. 4-Bromoindole has been identified as a scaffold for the development of GSK-3 inhibitors, making its derivatives promising candidates for cancer therapy.[5]
Another important class of targets are receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[6][7] Overexpression or constitutive activation of these kinases is a common feature in many cancers, leading to uncontrolled cell growth and metastasis. The structural similarity of the indole nucleus to the endogenous purine core of ATP allows for the design of competitive inhibitors that block the kinase activity of these oncoproteins.
Diagram: Generalized Kinase Inhibition by 4-Bromoindole Derivatives
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance poses a significant threat to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore of paramount importance. 4-Bromoindole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Spectrum of Activity and Mechanistic Insights
Halogenated indoles, including 4,6-dibromoindole and 5-bromo-4-chloroindole, have shown potent antifungal activity against various Candida species, including azole-resistant strains. [5][8]The minimum inhibitory concentration (MIC) values for these compounds are often in the range of 10-50 µg/mL, which is comparable to or better than some clinically used antifungal agents. [5][8] The proposed mechanism of antifungal action involves the disruption of fungal cell membranes, inhibition of biofilm formation, and interference with the yeast-to-hyphae transition, a key virulence factor for Candida albicans. [5]Furthermore, these compounds can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death. [5] In addition to their antifungal properties, some bromoindole derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. [9]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of 4-bromoindole derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 6 | 4,6-Dibromoindole | Candida albicans | 25 | [8] |
| 7 | 4,6-Dibromoindole | Candida auris | 10-50 | [8] |
| 8 | 5-Bromo-4-chloroindole | Candida albicans | 25 | [8] |
| 9 | 5-Bromo-4-chloroindole | Candida glabrata | 10-50 | [8] |
| 10 | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Salmonella Typhi (XDR) | 6.25 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of 4-bromoindole derivatives against bacteria or fungi.
Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
4-Bromoindole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the microorganism to the logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the 4-bromoindole derivative in the broth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and cell density.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.
-
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous human diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 4-Bromoindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [11]In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [11][12] Several studies have shown that brominated indoles can inhibit the activation of the NF-κB pathway. [13][14]This inhibition can occur at multiple levels, including the prevention of IκB phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB. [15]By suppressing the NF-κB signaling cascade, 4-bromoindole derivatives can effectively reduce the production of pro-inflammatory mediators.
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: 4-Bromoindole derivatives can inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.
Neuroprotective Effects: Shielding the Nervous System from Damage
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress, neuroinflammation, and protein aggregation are key pathological mechanisms contributing to neuronal cell death. [16]Emerging evidence suggests that 4-bromoindole derivatives possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.
Mechanism of Action: Combating Oxidative Stress and Modulating Kinase Activity
One of the primary neuroprotective mechanisms of indole derivatives is their ability to combat oxidative stress . [17][18]Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. [2]Excessive ROS can damage cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and apoptosis. Indole derivatives can act as potent antioxidants, scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes. [16] Furthermore, the inhibition of kinases such as GSK-3 by 4-bromoindole derivatives is also relevant to neuroprotection. [5]Dysregulation of GSK-3 activity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in neuronal apoptosis. By inhibiting GSK-3, these compounds may help to reduce tau pathology and promote neuronal survival.
Synthesis of 4-Bromoindole Derivatives
The synthesis of 4-bromoindole and its derivatives is a crucial aspect of their development as therapeutic agents. Several synthetic strategies have been developed to access this important scaffold.
General Synthetic Routes
The parent 4-bromoindole can be synthesized through various methods, including:
-
Oxidative coupling reactions: This can involve the use of reagents like ZrOCl2 and H2O2 or HBr. [19]* Reaction of 4-bromoaniline: This method utilizes copper sulfate and manganese nitrate. [19]* Batcho-Leimgruber indole synthesis: A well-established method for indole synthesis that can be adapted for 4-bromoindole. [15] Once 4-bromoindole is obtained, it can be further functionalized at various positions of the indole ring to generate a library of derivatives. Common reactions include N-alkylation, C-acylation, and cross-coupling reactions at the bromine-substituted position.
Example Synthetic Protocol: N-Benzylation of 4-Bromoindole
This protocol provides a general procedure for the N-benzylation of 4-bromoindole.
Materials:
-
4-Bromoindole
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromoindole in anhydrous DMF at 0°C, add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-benzyl-4-bromoindole.
Conclusion and Future Perspectives
4-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their significant therapeutic potential. The ability to readily synthesize and functionalize the 4-bromoindole scaffold provides a robust platform for the generation of diverse chemical libraries for drug discovery campaigns.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for each biological activity will enable the rational design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds is crucial.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.
-
Clinical Development: Although many indole derivatives are in clinical trials, the progression of 4-bromoindole-specific derivatives into clinical studies remains an important future goal. [20][21][22] In conclusion, the 4-bromoindole scaffold holds immense promise for the development of novel therapeutics to address a wide range of unmet medical needs. Continued interdisciplinary research in chemistry, biology, and pharmacology will be essential to fully realize the therapeutic potential of this remarkable class of molecules.
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An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1H-indole-3-carboxylic acid
Foreword: The Strategic Imperative of Solubility Analysis
In the landscape of modern drug discovery, the intrinsic properties of a candidate molecule are as critical as its pharmacological activity. Among these, solubility stands as a primary gatekeeper to clinical viability. A compound's ability to dissolve in relevant physiological and formulation media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] Indole derivatives, a cornerstone of medicinal chemistry, are celebrated for their vast therapeutic potential, targeting a wide array of biological pathways in oncology, infectious diseases, and neurology.[3][4][5] However, their often complex and lipophilic structures can present significant solubility challenges.
This guide provides a detailed examination of 4-Bromo-1H-indole-3-carboxylic acid, a halogenated indole derivative of interest. We will move beyond a simple data sheet to explore the theoretical underpinnings of its solubility, provide robust, field-tested protocols for its empirical determination, and contextualize the application of this critical data in a drug development pipeline. The methodologies described herein are designed to be self-validating, ensuring that the data generated is not only accurate but also reliable for making pivotal project decisions.
Compound Overview: this compound
This compound belongs to the indole class of heterocyclic aromatic compounds. The structure features a fused benzene and pyrrole ring system, substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This substitution pattern is significant; the carboxylic acid moiety is expected to influence its acidic properties and potential for hydrogen bonding, while the bromo group increases its molecular weight and lipophilicity. These features are the primary determinants of its solubility behavior.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [6] |
| Molecular Weight | 240.06 g/mol | [6] |
| CAS Number | 110811-31-9 | [6] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | [6] |
Theoretical Solubility Profile
While precise quantitative data for this compound is not extensively published, we can infer a qualitative solubility profile based on its structural components. The indole nucleus is largely hydrophobic, while the carboxylic acid group provides a polar, ionizable center capable of hydrogen bonding. The bromine atom adds to the overall lipophilicity.
Expected Qualitative Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous Media | Water, Phosphate-Buffered Saline (PBS) | pH-dependent; low in acidic pH, higher in neutral to basic pH | The carboxylic acid group (pKa ~4-5) will be deprotonated to the more soluble carboxylate form at higher pH. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the carboxylic acid and the indole N-H group. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent | Strong hydrogen bond acceptors and ability to solvate both polar and nonpolar parts of the molecule. |
| Non-polar Solvents | Hexanes, Toluene | Very Low | The overall polarity of the molecule, dominated by the carboxylic acid, prevents significant interaction with non-polar solvents. |
This table presents a scientifically inferred profile. For decision-making in a research context, this profile must be confirmed via empirical testing as detailed in Section 4.
The Critical Role of Solubility Data in Drug Development
Understanding a compound's solubility is not an academic exercise; it is a critical step that impacts the entire discovery and development continuum.
-
Early Discovery & Lead Optimization: In high-throughput screening (HTS), compounds are often dissolved in DMSO.[7] Poor aqueous solubility can lead to compound precipitation in biological assays, generating false negatives or unreliable dose-response curves. Kinetic solubility data is used here to assess structure-solubility relationships, guiding medicinal chemists in optimizing lead compounds.[7]
-
Preclinical Development: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[8] Low solubility is a primary cause of poor bioavailability, which can be a major hurdle for advancing a candidate.[1] Thermodynamic solubility data is essential for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[9]
-
Formulation Development: The solubility profile dictates the choice of excipients and the formulation strategy (e.g., solutions, suspensions, amorphous solid dispersions) required to achieve a stable and effective drug product.[1]
Experimental Determination of Solubility: Protocols & Rationale
Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic .[7][10] Kinetic solubility is a high-throughput measure of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, while thermodynamic solubility represents the true equilibrium concentration of a saturated solution.
Workflow for Comprehensive Solubility Assessment
Caption: General workflow for kinetic and thermodynamic solubility determination.
Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of the compound.[10]
Principle: An excess amount of the solid compound is agitated in a chosen solvent system for an extended period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Step-by-Step Methodology:
-
Preparation: Add an amount of this compound to a glass vial that is visibly in excess of what is expected to dissolve (e.g., 2-5 mg) in the chosen volume of solvent (e.g., 1 mL of pH 7.4 PBS).
-
Causality: Using an excess of solid material is crucial to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[10]
-
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C for physiological relevance).[9] Agitate the suspension for a period sufficient to reach equilibrium, generally 24 to 48 hours.
-
Causality: Sufficient time and consistent agitation are required to overcome kinetic barriers to dissolution and achieve a true thermodynamic equilibrium. The time required should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vial to stand for a short period to let larger particles settle. Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.
-
Causality: Filtration is a critical step. Failure to remove all particulate matter will lead to an overestimation of solubility, as the analysis would measure both dissolved and suspended compound.
-
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Causality: HPLC-UV provides the sensitivity and specificity needed for accurate quantification. A standard calibration curve prepared with known concentrations of the compound must be used to ensure the accuracy of the measurement.[7]
-
Protocol 4.2: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is ideal for early discovery phases to quickly rank compounds. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[7]
Principle: A concentrated DMSO stock of the test compound is serially diluted and then added to an aqueous buffer. The point at which the compound's solubility limit is exceeded results in the formation of a precipitate, which can be detected by an increase in the solution's turbidity.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Causality: DMSO is used as a "universal" organic solvent capable of dissolving a wide range of drug-like molecules at high concentrations, serving as the starting point for the assay.[7]
-
-
Assay Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations.
-
Precipitation Induction: Using a liquid handler, rapidly add a fixed volume of the aqueous buffer of interest (e.g., pH 7.4 PBS) to each well containing the DMSO dilutions. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
Causality: The sudden introduction of the aqueous "anti-solvent" drives the less soluble compound out of the solution, causing it to precipitate if its kinetic solubility limit is exceeded.[7]
-
-
Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to buffer/DMSO controls.
Conclusion: Integrating Solubility Data into Project Strategy
The solubility profile of this compound is a foundational dataset that guides its journey as a potential therapeutic agent. The protocols outlined in this guide provide a robust framework for generating reliable kinetic and thermodynamic solubility data. This data is not merely a set of numbers but a strategic tool that informs chemical modifications, directs formulation efforts, and ultimately, increases the probability of developing a successful and effective medicine. For any indole derivative, or indeed any drug candidate, a thorough and early characterization of solubility is an indispensable investment in the scientific integrity and future success of the project.
References
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.
- 4-Bromo-1H-indole-3-carbaldehyde. (2024). ChemBK.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- This compound. (n.d.). Biosynth.
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- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (2019). Journal of Medical Pharmaceutical and Allied Sciences.
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discovery and history of bromoindole compounds
An In-Depth Technical Guide to the Discovery and History of Bromoindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole alkaloids represent a vast and structurally diverse class of natural products renowned for their extensive pharmacological activities.[1] Among these, bromoindole compounds, predominantly found in marine environments, have garnered significant attention from researchers in the fields of drug discovery and development.[1] Marine organisms, thriving in unique habitats characterized by high salinity and pressure, produce these halogenated metabolites which exhibit a wide range of potent biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] The presence of bromine in these molecules often enhances their biological activity.[1] This guide provides a comprehensive overview of the discovery, isolation, characterization, and synthesis of bromoindole compounds, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals.
A Historical Perspective: The Ancient Roots of Bromoindole Chemistry with Tyrian Purple
The history of bromoindole compounds begins not in a modern laboratory, but in the ancient world with the discovery of a vibrant and highly prized dye: Tyrian purple.[2][3] First manufactured by the Phoenicians as early as the 16th century BCE, this reddish-purple dye was extracted from the mucus of several species of predatory sea snails, most notably Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma.[2][4] The name "Tyrian" refers to the ancient Phoenician city of Tyre, a major center for the production of this luxurious dye.[2][3]
The process of creating Tyrian purple was arduous and foul-smelling, often relegating the production facilities to the outskirts of cities.[3] It required tens of thousands of snails to produce a single ounce of dye, making it incredibly expensive.[3][4] In the 4th century BC, the historian Theopompus reported that "Purple for dyes fetched its weight in silver at Colophon" in Asia Minor.[2] Due to its cost and vibrant, long-lasting color that became brighter with weathering and sunlight, Tyrian purple became associated with royalty, power, and wealth in the Roman and Byzantine Empires.[2][5][6] In fact, the phrase "born in the purple" referred to children born to reigning emperors.[2]
The chemical structure of the main component of Tyrian purple was elucidated in 1909 by Paul Friedländer as 6,6'-dibromoindigo.[7][8] This discovery marked the first identification of a bromoindole compound and laid the groundwork for the future exploration of this fascinating class of molecules. Friedländer famously required 12,000 Murex brandaris snails to produce just 1.4 grams of the pure pigment for his analysis.[7][9]
The Marine Renaissance: Modern Discovery of a Bromoindole Cornucopia
While Tyrian purple held a singular place in history for centuries, the mid-20th century onwards saw a "renaissance" in the discovery of new and structurally diverse bromoindoles, almost exclusively from marine sources.[1][10] Marine invertebrates such as sponges, tunicates, and molluscs, as well as marine-derived bacteria and fungi, have proven to be prolific producers of these compounds.[1][10] This is attributed to the unique biochemical pathways within these organisms, which often involve symbiotic microorganisms and the utilization of the abundant bromide ions in seawater.[1][10]
The advent of modern analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has revolutionized the discovery and characterization of these compounds.[1] These methods allow for the rapid identification of novel bromoindoles even in complex mixtures, accelerating the pace of discovery.[1]
A Selection of Biologically Active Bromoindole Compounds
| Compound Class/Name | Natural Source | Key Biological Activities |
| Tyrian Purple (6,6'-dibromoindigo) | Marine snails (Murex species) | Dye, Organic semiconductor[2] |
| Topsentins | Marine sponges (Topsentia genitrix) | Antiviral, Antitumor, Anti-inflammatory[11] |
| Meridianins | Tunicates (Aplidium meridianum) | Kinase inhibitors, Antitumor[10] |
| Aplicyanins | Tunicates (Aplidium cyaneum) | Cytotoxic, Antimitotic[10][12] |
| Barettin and Derivatives | Marine sponges (Geodia barretti) | Anti-inflammatory[13][14] |
| 5,6-dibromo-L-hypaphorine | Marine sponges (Hyrtios sp.) | Antioxidant, Phospholipase A2 inhibitor[11] |
The Genesis of Bromoindoles: Biosynthesis in the Marine Environment
The biosynthesis of bromoindoles in marine organisms is a fascinating area of study. While the precise pathways are not fully elucidated for all compounds, a key step is the enzymatic bromination of tryptophan or other indole precursors. This reaction is catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases (v-HPO), which are prevalent in marine algae and bacteria that can live symbiotically with larger marine invertebrates. These enzymes utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the indole ring.
The subsequent steps in the biosynthetic pathways are varied and lead to the vast structural diversity of bromoindoles observed in nature. These can include oxidations, dimerizations, and conjugations with other molecules like amino acids or polyamines. In the case of Tyrian purple, the biosynthesis is thought to involve the enzymatic conversion of tyrindoxyl sulfate to tyrindoxyl, which then undergoes oxidative dimerization to form 6,6'-dibromoindigo.[15]
The Chemist's Art: Synthesis of Bromoindole Compounds
The chemical synthesis of bromoindoles is a crucial aspect of their study, as it allows for the production of larger quantities of these often scarce natural products for biological evaluation. It also enables the creation of synthetic analogs with potentially improved pharmacological properties.
Early synthetic efforts were focused on replicating the structure of Tyrian purple.[16] One of the first successful syntheses was reported by Sachs and Kempf in 1903, based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone.[7] Over the years, numerous other synthetic routes have been developed, often aiming for higher yields, lower costs, and greater efficiency.[7][17]
Modern synthetic strategies for bromoindoles often involve the direct bromination of an indole or indoline precursor.[18][19] Regioselectivity, the control of which position on the indole ring is brominated, is a key challenge that can be addressed through the use of appropriate protecting groups and brominating agents.[18] For instance, a sequential one-pot bromination-aromatization-bromination of N-carbomethoxyindoline has been used for the regioselective synthesis of N-carbomethoxy-2,3,5-tribromoindole.[18][20]
Pharmacological Significance and Therapeutic Potential
Bromoindole compounds exhibit a remarkable array of biological activities, making them attractive lead compounds for drug development.[1][21] The presence and position of the bromine atom(s) on the indole scaffold can significantly influence their potency and selectivity.[22]
Antimicrobial and Antibiotic Enhancing Properties
Many bromoindoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[23] For example, tulongicin A, a di(6-Br-1H-indol-3-yl)methyl-substituted imidazole from a Topsentia sponge, shows strong antimicrobial activity against Staphylococcus aureus.[11] Furthermore, some synthetic 6-bromoindole derivatives have been shown to act as antibiotic enhancers, restoring the efficacy of existing antibiotics against resistant bacterial strains.[23][24] Certain 5-bromoindole-3-acetamide derivatives of spermine have been shown to enhance the antibiotic action of doxycycline against P. aeruginosa, E. coli, and K. pneumoniae.[25][26]
Anticancer Activity
The cytotoxic properties of bromoindoles against various cancer cell lines have been extensively documented.[11][27][28][29] For example, topsentins inhibit the proliferation of both human and murine tumor cells.[11] The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell growth and survival.[27][29] Some bromoindoles have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1][27]
Anti-inflammatory Effects
Several bromoindoles have been identified as potent anti-inflammatory agents.[13][22] Barettin and its derivatives, isolated from the marine sponge Geodia barretti, have been shown to reduce the secretion of pro-inflammatory cytokines in stimulated immune cells.[13] The anti-inflammatory effects of some brominated indoles are linked to their ability to inhibit the translocation of the transcription factor NF-κB into the nucleus.[22]
Neuroprotective Potential
Emerging research has highlighted the neuroprotective effects of certain indole derivatives.[30][31][32][33] While research on bromoindoles in this area is still developing, the general class of indole compounds has shown promise in protecting neuronal cells from oxidative stress and amyloid-beta-induced toxicity, which are implicated in neurodegenerative diseases like Alzheimer's.[31][32] The antioxidant properties of the indole nucleus are thought to contribute to these neuroprotective effects.[30][32]
Experimental Protocols
Extraction and Isolation of Bromoindoles from a Marine Sponge
This protocol provides a general workflow for the extraction and isolation of bromoindole compounds from a marine sponge. The specific solvents and chromatographic conditions may need to be optimized depending on the sponge species and the target compounds.
-
Sample Collection and Preparation:
-
Collect the marine sponge and freeze it immediately at -20°C.
-
Lyophilize (freeze-dry) the sponge tissue to remove water.
-
Grind the dried sponge tissue into a fine powder.
-
-
Extraction:
-
Extract the powdered sponge material exhaustively with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid partitioning against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.[1] This will separate the compounds based on their polarity.
-
-
Dereplication and Bioassay-Guided Fractionation:
-
Analyze the fractions using UPLC-qTOF-MS to rapidly identify known bromoindoles (dereplication) based on their characteristic isotopic patterns (due to the presence of 79Br and 81Br isotopes) and mass spectra.[1]
-
Screen the fractions for the desired biological activity (e.g., antimicrobial, cytotoxic) to identify the most promising fractions for further purification.
-
-
Chromatographic Purification:
-
Subject the active fraction(s) to a series of chromatographic techniques to isolate the pure bromoindole compounds. This may include:
-
Silica gel column chromatography.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated pure compounds using spectroscopic methods such as:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).
-
High-Resolution Mass Spectrometry (HRMS).
-
-
Chemical Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)
This protocol is a simplified representation of a synthetic route to 6,6'-dibromoindigo, based on the principles of the Baeyer-Drewsen indigo synthesis.
-
Starting Material: 4-bromo-2-nitrobenzaldehyde.
-
Reaction:
-
Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Slowly add a solution of aqueous sodium hydroxide while stirring vigorously. The reaction is a base-catalyzed condensation.
-
The reaction mixture will change color as the intermediate hydroxyketone is formed and then spontaneously cyclizes and oxidatively couples to form the 6,6'-dibromoindigo precipitate.
-
-
Isolation and Purification:
-
Filter the reaction mixture to collect the solid precipitate.
-
Wash the precipitate with water, followed by ethanol, to remove unreacted starting materials and byproducts.
-
Dry the purified 6,6'-dibromoindigo.
-
Note: This is a simplified protocol. The synthesis of the starting material, 4-bromo-2-nitrobenzaldehyde, can be a multi-step process.[7][17] All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Logical Relationship of Bromoindole Discovery and Development
Caption: A flowchart illustrating the historical progression and modern workflow of bromoindole compound discovery and development.
Bromoindole Inhibition of the NF-κB Signaling Pathway
Caption: A diagram showing the inhibitory effect of bromoindole compounds on the NF-κB signaling pathway, a key mechanism in their anti-inflammatory and anticancer activities.
Conclusion and Future Directions
From the royal purple of antiquity to the complex molecular scaffolds of modern drug candidates, bromoindole compounds have a rich history and a promising future. The vast chemical diversity of these marine natural products, coupled with their wide range of potent biological activities, ensures their continued relevance in medicinal chemistry and pharmacology. Future research will likely focus on several key areas:
-
Discovering Novel Bromoindoles: Continued exploration of underexplored marine environments, including deep-sea and symbiotic organisms, will undoubtedly lead to the discovery of new bromoindole structures with unique biological properties.
-
Elucidating Biosynthetic Pathways: A deeper understanding of how marine organisms produce these compounds could pave the way for their biotechnological production through metabolic engineering.
-
Developing New Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will be crucial for the large-scale production of promising bromoindole drug candidates.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and mechanisms of action of bioactive bromoindoles will be essential for their rational design and development as therapeutic agents.
The journey of bromoindole discovery, from ancient dye vats to modern laboratories, is a testament to the enduring power of natural products to inspire scientific innovation and address human health challenges.
References
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Crystal Structure Analysis of 4-Bromo-1H-indole-3-carboxylic acid: From Synthesis to Supramolecular Architecture
An In-Depth Technical Guide:
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-cancer agents.[1] The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The introduction of a halogen atom, such as bromine, at the C4-position, and a carboxylic acid at the C3-position, yields 4-Bromo-1H-indole-3-carboxylic acid—a molecule of significant interest as a synthetic intermediate for novel therapeutics.[1][2]
Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development. The crystal structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the crystal structure of this compound. We will explore the journey from material synthesis and crystal growth to advanced structural analysis using X-ray diffraction and computational techniques, providing both the "how" and the "why" behind each experimental choice.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into generating a robust and self-validating analysis of a crystalline pharmaceutical intermediate.
Compound Identification and Properties
A clear summary of the target compound's properties is the foundation of any analytical study.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 110811-31-9 | [3] |
| Molecular Formula | C₉H₆BrNO₂ | [3] |
| Molecular Weight | 240.06 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | [3] |
Part 1: Material Synthesis and Crystallization
The prerequisite for any crystal structure analysis is the availability of high-purity, single-phase material. While various synthetic routes to functionalized indoles exist, a common approach involves modifications of commercially available precursors.[4][5][6] The primary goal of the crystallization process is not merely to solidify the material but to grow well-ordered, single crystals of sufficient size and quality for X-ray diffraction analysis.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
The choice of solvent is critical; it must dissolve the compound to a reasonable extent but not so well that crystallization is inhibited. A solvent with moderate volatility is often ideal for the slow evaporation method.
-
Solvent Selection: Screen various solvents (e.g., methanol, ethanol, ethyl acetate, acetone) for suitable solubility. For indole carboxylic acids, polar protic solvents like methanol or ethanol are often effective.
-
Solution Preparation: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of the chosen solvent (e.g., methanol) in a small, clean vial.[7][8] Gentle warming can be used to facilitate dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, and puncture it with a needle to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, prismatic or needle-like crystals appear, carefully harvest them using a spatula or loop and allow them to dry.
Causality Insight: Slow evaporation is preferred over rapid cooling because it allows molecules more time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice. This minimizes defects and yields higher-quality crystals essential for single-crystal X-ray diffraction.
Part 2: Elucidating the Molecular and Supramolecular Structure
With suitable single crystals in hand, we can now determine the precise atomic arrangement using X-ray diffraction techniques.
Workflow for Crystal Structure Determination
The overall process follows a logical sequence from data collection to final structural validation.
Caption: Workflow from crystal selection to structural analysis.
A. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material.[9][10] It provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K or 293 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[7][8] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction spots are indexed and integrated using software like CrystalClear.[7] This process determines the unit cell parameters and space group.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with programs like SHELXS.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[7] This iterative process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
Structural Analysis: A Case Study with 6-Bromo-1H-indole-3-carboxylic acid
While a public crystal structure for the 4-bromo isomer is not available, a detailed analysis of the closely related 6-Bromo-1H-indole-3-carboxylic acid provides an excellent and authoritative model for the expected structural features.[7][8] The principles of analysis are directly transferable.
Crystallographic Data Summary (for 6-Bromo-1H-indole-3-carboxylic acid)
| Parameter | Value | Reference |
| Formula | C₉H₆BrNO₂ | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/n | [7] |
| a (Å) | 7.2229 (14) | [8] |
| b (Å) | 11.874 (2) | [8] |
| c (Å) | 11.079 (2) | [8] |
| β (°) | 108.37 (3) | [8] |
| Volume (ų) | 901.7 (3) | [8] |
| Z | 4 | [8] |
| T (K) | 293 | [8] |
| R-factor (R1) | 0.063 | [7] |
Key Structural Features & Intermolecular Interactions:
The dominant forces governing the crystal packing in such molecules are hydrogen bonds. In the case of the 6-bromo analogue, two primary hydrogen bonding interactions are observed:
-
Carboxylic Acid Dimer Formation: Molecules form centrosymmetric dimers via strong O—H···O hydrogen bonds between their carboxylic acid groups.[7][8] This is a very common and stable supramolecular synthon in carboxylic acids.
-
Indole N-H Donation: The indole N—H group acts as a hydrogen bond donor to a carbonyl oxygen of an adjacent dimer.[7][8]
These interactions link the dimers into layers. The bromine atom, while not reported as forming strong halogen bonds in this specific structure, influences the crystal packing through steric and electrostatic effects.
Caption: Key hydrogen bonding motifs in indole-3-carboxylic acids.
Hydrogen Bond Geometry (for 6-Bromo-1H-indole-3-carboxylic acid)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| O2—H7···O1ⁱ | 0.97(9) | 1.67(10) | 2.627(5) | 169(8) | [8] |
| N1—H1A···O1ⁱⁱ | 0.86 | 2.16 | 2.928(6) | 148 | [8] |
| (Symmetry codes: (i) and (ii) denote symmetry-generated molecules) |
B. Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single point, PXRD characterizes the bulk material, making it an indispensable tool for routine quality control in pharmaceutical development.[11][12] It is used to generate a characteristic "fingerprint" of a crystalline phase.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount (~5-10 mg) of the crystalline powder is gently packed into a sample holder. A flat, level surface is crucial for high-quality data.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are determined by the unit cell dimensions (Bragg's Law), and the relative intensities are determined by the atomic arrangement within the unit cell.
Trustworthiness Insight: Comparing the experimental PXRD pattern of a synthesized batch to a pattern calculated from the definitive single-crystal structure serves as a powerful validation step. A perfect match confirms phase purity and identity. Any extraneous peaks would indicate the presence of impurities or a different polymorphic form.
Part 3: The Impact of Crystal Structure on Pharmaceutical Viability
The way molecules pack in a crystal lattice is not merely an academic curiosity; it has profound, real-world consequences for the development of a drug substance.
Relationship Between Structure and Properties
The strength and nature of intermolecular interactions directly influence the energy required to break the crystal lattice apart, which in turn governs key physical properties.
Caption: Influence of crystal structure on key drug properties.
-
Solubility and Dissolution: Tightly packed structures with strong intermolecular interactions (high lattice energy) are generally less soluble and dissolve more slowly. Understanding the hydrogen bonding network is key to predicting and modifying these properties.
-
Polymorphism: The ability of a compound to exist in more than one crystal structure is known as polymorphism. Different polymorphs can have drastically different properties and are a major consideration for regulatory agencies. PXRD is the primary tool for screening for and identifying different polymorphs.[12]
-
Stability: The determined crystal structure represents a specific thermodynamic state. This information is crucial for assessing the material's stability under various storage and processing conditions (heat, humidity).
Conclusion
The comprehensive crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction provides the definitive atomic-level blueprint of the molecule and its assembly in the solid state, revealing the critical hydrogen bonding and packing motifs that define its supramolecular architecture. Powder X-ray diffraction complements this by providing a robust method for verifying the phase purity and identity of the bulk material, essential for consistent quality in a drug development pipeline. By understanding the intricate relationship between crystal structure and the physicochemical properties of this important building block, researchers can make more informed decisions in the design and development of next-generation therapeutics.
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Unlocking the Therapeutic Potential of 4-Bromoindole Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatile Scaffold of 4-Bromoindole in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 4-position of the indole ring creates 4-bromoindole, a versatile building block that has garnered significant attention in the pursuit of novel therapeutic agents. Its unique electronic properties and synthetic tractability allow for the creation of diverse libraries of compounds with potential applications in oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the key therapeutic targets of 4-bromoindole-containing compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation.
I. Glycogen Synthase Kinase-3 (GSK-3): A Pivotal Target in Neurodegeneration and Oncology
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathophysiology of several diseases, most notably Alzheimer's disease, Parkinson's disease, and various cancers.[2] Consequently, the development of potent and selective GSK-3 inhibitors has become a major focus of drug discovery efforts.
4-Bromoindole Derivatives as GSK-3 Inhibitors
The 4-bromoindole scaffold has emerged as a promising starting point for the design of GSK-3 inhibitors. The bromine atom can participate in halogen bonding and other interactions within the ATP-binding pocket of the enzyme, contributing to the affinity and selectivity of the compounds.[3] Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the indole ring and the nature of substituents attached to it can significantly influence inhibitory potency.[1][4]
For instance, the marine-derived meridianins, which are 3-(2-aminopyrimidinyl)indoles, often feature a brominated indole core and have demonstrated inhibitory activity against a panel of protein kinases, including GSK-3.[5][6] The position of the bromine atom on the indole ring, as well as other substitutions, has been shown to be critical for their biological activity.[6]
Key Signaling Pathway: Wnt/β-catenin
One of the primary pathways regulated by GSK-3 is the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by 4-bromoindole derivatives can prevent this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. This, in turn, activates the transcription of Wnt target genes involved in cell proliferation and differentiation.
Experimental Protocol: In Vitro GSK-3β Inhibition Assay
A common method to assess the inhibitory potential of 4-bromoindole compounds against GSK-3β is a luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (4-bromoindole derivatives) dissolved in DMSO
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 4-bromoindole test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution or vehicle control (DMSO).
-
2 µL of GSK-3β enzyme solution.
-
2 µL of a mixture of GSK-3 substrate peptide and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
II. Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[7] 4-Bromoindole derivatives have demonstrated promising cytotoxic and antiproliferative activities against a variety of cancer cell lines, targeting key pathways involved in tumor growth and survival.[2][8]
Identified Anticancer Targets and Mechanisms
The anticancer effects of 4-bromoindole compounds are often multi-faceted. Some derivatives have been shown to inhibit specific protein kinases involved in cancer cell signaling, while others induce apoptosis or arrest the cell cycle.
-
Kinase Inhibition: As discussed, GSK-3 is a valid target in oncology. Additionally, other kinases implicated in cancer progression could be potential targets for 4-bromoindole derivatives. For example, some indole-based compounds have been found to inhibit receptor tyrosine kinases like EGFR and VEGFR.[9][10]
-
Induction of Apoptosis: Several 4-bromoindole derivatives have been shown to induce programmed cell death in cancer cells. This can be assessed by various methods, including Annexin V staining and analysis of caspase activity.[8]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. 4-Bromoindole compounds have been observed to cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cell proliferation.[8]
Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 28-indole-betulin derivative (EB355A) | MCF-7 (Breast) | ~50 µg/mL | [8] |
| Indole hydrazide derivative | MCF-7 (Breast) | 3.01 | [2] |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (6c) | SK-MEL-28 (Melanoma) | 3.46 | [11] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colorectal) | 6.43 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (4-bromoindole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-bromoindole test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
III. Antibacterial and Antibiofilm Activity: Combating Infectious Diseases
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Halogenated indoles, including 4-bromoindole and its derivatives, have demonstrated promising antibacterial and antibiofilm activities against various pathogenic bacteria.
Mechanism of Antibacterial Action
The precise mechanisms by which 4-bromoindole compounds exert their antibacterial effects are still under investigation. However, several potential modes of action have been proposed:
-
Membrane Disruption: Some bromoindole derivatives have been shown to permeabilize and depolarize bacterial cell membranes, leading to cell death.[13]
-
Inhibition of Virulence Factors: 4-Bromoindole and related compounds can inhibit the production of virulence factors, such as proteases and indole, in bacteria like Vibrio parahaemolyticus.
-
Biofilm Inhibition: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. 4-Bromoindole has been shown to inhibit biofilm formation in several bacterial species.
Table 2: Minimum Inhibitory Concentrations (MIC) of Halogenated Indoles against Vibrio parahaemolyticus
| Compound | MIC (µg/mL) | Reference |
| 4-Bromoindole | 50 | |
| 5-Bromoindole | 50 | |
| 4-Chloroindole | 50 | |
| 5-Chloroindole | 50 | |
| 7-Chloroindole | 200 | |
| Indole | 400 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (4-bromoindole derivatives) dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Compound Dilution: Prepare two-fold serial dilutions of the 4-bromoindole test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
IV. Anti-inflammatory Properties: Modulation of the NF-κB Pathway
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its inhibition is a promising therapeutic strategy.[14][15]
4-Bromoindole Derivatives as NF-κB Inhibitors
Brominated indoles have been shown to possess anti-inflammatory properties, and this activity is, at least in part, mediated through the inhibition of the NF-κB signaling pathway. These compounds can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Key Signaling Pathway: NF-κB Activation
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. 4-Bromoindole derivatives can interfere with this cascade at various points, leading to the suppression of NF-κB activation.
Experimental Protocol: NF-κB Luciferase Reporter Assay
A luciferase reporter assay is a sensitive method to quantify the transcriptional activity of NF-κB.[16][17]
Materials:
-
HEK293T cells or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
LPS (lipopolysaccharide)
-
Test compounds (4-bromoindole derivatives)
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the 4-bromoindole test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.
V. Synthesis of Bioactive 4-Bromoindole Derivatives
The versatility of 4-bromoindole as a synthetic intermediate allows for the construction of a wide array of complex molecules with therapeutic potential.[18][19] Various synthetic methodologies can be employed to introduce diverse functionalities onto the 4-bromoindole scaffold.
Key Synthetic Strategies
-
Suzuki Coupling: The bromine atom at the 4-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. This is a common strategy for the synthesis of meridianin analogs.[20]
-
N-Alkylation/Arylation: The indole nitrogen can be readily functionalized with a variety of alkyl and aryl substituents to explore their impact on biological activity.
-
Functionalization at C3: The C3 position of the indole ring is nucleophilic and can be functionalized through various reactions, such as the Vilsmeier-Haack reaction or Mannich reaction, to introduce diverse side chains.
VI. Conclusion and Future Directions
4-Bromoindole and its derivatives represent a rich and underexplored area of medicinal chemistry. The diverse biological activities exhibited by these compounds, including GSK-3 inhibition, anticancer effects, antibacterial properties, and anti-inflammatory actions, underscore their significant therapeutic potential. This guide has provided a comprehensive overview of the key targets and mechanisms of action, along with detailed experimental protocols for their evaluation.
Future research in this field should focus on:
-
Lead Optimization: Systematic modification of the 4-bromoindole scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for novel bioactive compounds.
-
In Vivo Studies: Evaluating the efficacy and safety of promising 4-bromoindole derivatives in relevant animal models of disease.
-
Exploration of New Therapeutic Areas: Investigating the potential of 4-bromoindole compounds in other disease areas where their identified targets play a role.
By leveraging the synthetic versatility of 4-bromoindole and employing a multidisciplinary approach that integrates chemistry, biology, and pharmacology, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.
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The Ubiquitous Presence of Bromoindole Alkaloids in Nature: A Technical Guide for Researchers
Abstract
Indole alkaloids constitute a remarkably diverse and pharmacologically significant class of natural products.[1] Within this vast family, bromoindole alkaloids, predominantly originating from marine ecosystems, have emerged as a focal point for drug discovery and development.[1] Organisms thriving in high-salinity and high-pressure marine environments have evolved unique biosynthetic capabilities to produce these halogenated metabolites, which exhibit a wide spectrum of potent biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[1] This technical guide provides a comprehensive exploration of the natural occurrence of bromoindole alkaloids, delving into their biosynthesis, diverse sources, chemical variety, and established protocols for their isolation and characterization. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
The Genesis of Bromine in Indole Scaffolds: A Look into Biosynthesis
The incorporation of bromine into the indole ring is a fascinating enzymatic process primarily catalyzed by flavin-dependent halogenases. These enzymes facilitate the regioselective bromination of tryptophan, the common precursor for most indole alkaloids.[2] The biosynthesis is thought to begin with the conversion of dietary tryptophan.[3]
The proposed biosynthetic pathway commences with the shikimate pathway, which produces chorismate, a key precursor for aromatic amino acids.[4] Chorismate is then converted to anthranilate, which subsequently leads to the formation of indole. The final step in tryptophan biosynthesis is the condensation of indole with serine, catalyzed by tryptophan synthase. The bromination of the tryptophan molecule is a post-synthetic modification.
The enzymatic bromination of tryptophan is a critical step. Flavin-dependent halogenases, such as tryptophan 6-halogenase and tryptophan 7-halogenase, utilize bromide ions from the marine environment to regioselectively attach a bromine atom to the indole ring of tryptophan.[2][5] This enzymatic process provides a mild and highly specific method for generating bromo-tryptophan, which then serves as the fundamental building block for the vast array of bromoindole alkaloids found in nature.[2]
Caption: Proposed biosynthetic pathway of bromoindole alkaloids.
A Marine Cornucopia: Natural Sources and Chemical Diversity
Bromoindole alkaloids are predominantly isolated from marine invertebrates, with sponges, tunicates, and molluscs being particularly rich sources.[1] Marine-derived bacteria and fungi have also been identified as producers of these fascinating compounds.[1] The unique biochemical pathways within these organisms, often involving symbiotic microorganisms, are responsible for the synthesis of these halogenated secondary metabolites.[1]
The chemical diversity of bromoindole alkaloids is vast, ranging from simple monomeric indoles to complex dimeric and trimeric structures. This structural variety contributes to their wide range of biological activities.
Marine Sponges: A Prolific Source
Marine sponges are a treasure trove of novel bromoindole alkaloids.[1] For instance, the sub-Arctic sponge Geodia barretti has yielded several bromoindole alkaloids, including geobarrettins A–C, barettin, and 6-bromoconicamin.[6] Sponges of the genus Hyrtios are also known to produce bromoindole derivatives.[7]
Muricidae Molluscs: The Origin of Tyrian Purple
The Muricidae family of marine molluscs is renowned for producing the ancient dye Tyrian purple, which is a dimeric bromoindole alkaloid (6,6'-dibromoindigo).[8][9] The precursors to Tyrian purple, such as tyrindoxyl sulfate, are stored in the hypobranchial glands of these snails.[3] Beyond the famous dye, these molluscs produce a suite of other bioactive brominated indoles.[8]
Other Marine Organisms
Bromoindole alkaloids have also been isolated from other marine organisms, including:
-
Tunicates: The Antarctic tunicate Aplidium cyaneum is a source of aplicyanins A–F, which contain a bromoindole nucleus.[10]
-
Algae: Red algae, such as those from the genus Laurencia, are known to produce a variety of halogenated indole alkaloids.[11][12]
-
Bacteria and Fungi: Marine-derived microorganisms are increasingly being recognized as producers of bromoindole alkaloids, highlighting the broad distribution of the biosynthetic machinery for these compounds.[13]
| Compound Class | Example | Natural Source | Reported Bioactivity | Reference |
| Monomeric Indoles | 6-bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory | [8] |
| Barettin | Geodia barretti (Sponge) | Anti-inflammatory, Antifouling | [6] | |
| Dimeric Indoles | 6,6'-dibromoindigo (Tyrian Purple) | Muricidae Molluscs | Ancient Dye | [8][9] |
| Dragmacidin F | Halicortex sp. (Sponge) | Antiviral | [7] | |
| Complex Indoles | Aplysinopsins | Fascaplysinopsis reticulata (Sponge) | Cytotoxic, Neurotransmission modulation | [10][14] |
| Geobarrettin A | Geodia barretti (Sponge) | Anti-inflammatory | [6] |
From Ocean to Laboratory: Isolation and Characterization
The extraction and isolation of bromoindole alkaloids from their natural sources require a systematic and careful approach to preserve their chemical integrity. The following is a generalized protocol for the isolation of these compounds from marine sponges, a common source.
Experimental Protocol: Isolation from Marine Sponges
-
Sample Preparation:
-
Freeze the collected sponge sample immediately to halt enzymatic degradation.
-
Lyophilize (freeze-dry) the frozen sample to remove water.
-
Grind the dried sponge tissue into a fine powder to increase the surface area for extraction.[1]
-
-
Crude Extraction:
-
Macerate the powdered sponge material (e.g., 100 g) with a mixture of dichloromethane and methanol (CH₂Cl₂:CH₃OH, 1:1 v/v) at room temperature.[1]
-
Perform the extraction three times with fresh solvent (e.g., 3 x 500 mL), each for 24 hours, to ensure exhaustive extraction.[1]
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
-
Solvent Partitioning (Modified Kupchan Method):
-
Dissolve the crude extract in a 90% aqueous methanol solution.
-
Perform a liquid-liquid extraction with hexane to remove nonpolar lipids.
-
Subsequently, partition the aqueous methanol fraction against a solvent of increasing polarity, such as dichloromethane and then ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
Subject the fractions obtained from solvent partitioning to column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine fractions containing similar compound profiles.
-
Perform further purification of the combined fractions using preparative HPLC to isolate pure bromoindole alkaloids.
-
-
Structure Elucidation:
-
Determine the chemical structures of the isolated pure compounds using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for determining the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores present in the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Caption: A generalized workflow for the isolation and characterization of bromoindole alkaloids.
Potent Bioactivities and Therapeutic Potential
Bromoindole alkaloids exhibit a remarkable range of pharmacological activities, making them promising candidates for drug development.[15] The presence of the bromine atom often enhances the biological activity of the indole scaffold.[1]
Anti-inflammatory Activity
Several bromoindole alkaloids have demonstrated significant anti-inflammatory properties. For example, 6-bromoindole and 6-bromoisatin isolated from the mollusc Dicathais orbita inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in macrophage and fibroblast cell lines.[8] Their mode of action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][8]
Caption: Inhibition of the NF-κB signaling pathway by bromoindole alkaloids.
Anticancer Activity
The cytotoxic properties of bromoindole alkaloids against various cancer cell lines have been extensively documented. For instance, aplicyanins have shown cytotoxicity against human colon, lung, and breast tumor cell lines.[10] The mechanism of action for many of these compounds is still under investigation, but it is believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Antibacterial and Antifungal Activities
Bromoindole alkaloids also possess significant antimicrobial properties. A variety of these compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[13][14] This makes them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
Future Perspectives and Conclusion
The study of naturally occurring bromoindole alkaloids is a vibrant and rapidly evolving field. The vast and largely unexplored marine environment undoubtedly holds a wealth of novel structures with potent biological activities waiting to be discovered.[13] Advances in analytical techniques, such as hyphenated chromatography-spectrometry methods, will continue to facilitate the rapid identification and characterization of these compounds from complex natural extracts.
Furthermore, a deeper understanding of the biosynthesis of bromoindole alkaloids could pave the way for their biotechnological production through metabolic engineering of microorganisms. This would provide a sustainable and scalable source of these valuable compounds for further pharmacological evaluation and development.
References
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- A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature - Benchchem.
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- Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling | bioRxiv. (2025, December 19).
- Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - ResearchGate. (2023, December 21).
- Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling | Sciety. (2025, December 31).
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - MDPI.
- Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC - NIH.
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- Halogenated Indole Alkaloids from Marine Invertebrates - PMC - PubMed Central.
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- Are the Traditional Medical Uses of Muricidae Molluscs Substantiated by Their Pharmacological Properties and Bioactive Compounds? - PubMed Central. (2015, August 18).
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A Theoretical Chemist's Guide to 4-Bromo-1H-indole-3-carboxylic Acid: Unraveling Electronic Structure, Spectroscopic Signatures, and Reactivity
This technical guide provides a comprehensive framework for the theoretical investigation of 4-Bromo-1H-indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will explore its fundamental electronic properties, predict its spectroscopic behavior, and analyze its reactivity through the lens of computational chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to apply theoretical methods to accelerate their research.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The strategic placement of substituents on the indole ring can dramatically alter a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This compound is a compelling subject for theoretical study due to the interplay of the electron-withdrawing bromine atom and the carboxylic acid group on the electron-rich indole ring. Understanding these substituent effects at a quantum mechanical level is paramount for the rational design of novel therapeutics.
Part 1: Unveiling the Electronic Landscape: A Density Functional Theory (DFT) Approach
The first step in a thorough theoretical analysis is the optimization of the molecule's geometry and the characterization of its electronic structure. Density Functional Theory (DFT) offers a robust and computationally efficient method for this purpose.
Protocol 1: Geometry Optimization and Electronic Structure Calculation
-
Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method and Basis Set Selection: A common and effective choice for molecules of this nature is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the heteroatoms, and polarization functions (d,p) are crucial for capturing the anisotropic nature of the electron density.
-
Input Preparation: Construct the initial molecular geometry of this compound using a molecular builder.
-
Calculation Execution: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This should be followed by a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Analysis of Results:
-
Molecular Geometry: Analyze the optimized bond lengths, bond angles, and dihedral angles. Compare these to known crystallographic data of similar indole derivatives to validate the computational model.
-
Electronic Properties: Examine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and kinetic stability.
-
Mulliken and Natural Population Analysis (NPA): Calculate the partial atomic charges to identify electrophilic and nucleophilic centers within the molecule. This is crucial for understanding intermolecular interactions and reaction mechanisms.
-
Data Presentation: Calculated Molecular Properties
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value in eV) | Correlates with the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Correlates with the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Influences solubility and intermolecular forces. |
Note: The specific values would be obtained from the DFT calculation.
Part 2: Simulating Spectroscopic Signatures
A key aspect of validating theoretical models is the comparison of calculated spectroscopic data with experimental results. Time-Dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra, while DFT can be used to calculate NMR chemical shifts.
UV-Vis Absorption Spectrum
The electronic transitions that give rise to UV-Vis absorption can be modeled using TD-DFT.
Protocol 2: TD-DFT Calculation of the UV-Vis Spectrum
-
Prerequisites: An optimized ground-state geometry from a DFT calculation is required.
-
TD-DFT Calculation: Using the same functional and basis set as the geometry optimization, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.
-
Spectrum Generation: The calculated excitation energies (often in nm) and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum. This is typically done by fitting Gaussian or Lorentzian functions to the calculated transitions.
-
Comparison with Experiment: The calculated λmax should be compared with the experimental UV-Vis spectrum. While a direct match is not always expected due to solvent effects and vibrational broadening, the general features and trends should be consistent. For instance, the UV-visible absorption spectrum of the parent indole-3-carboxylic acid shows a characteristic maximum at 278 nm.[1] The introduction of the bromine atom at the 4-position is expected to cause a bathochromic (red) shift in this absorption maximum.
Nuclear Magnetic Resonance (NMR) Spectra
The magnetic shielding of atomic nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within DFT.
Protocol 3: Calculation of NMR Chemical Shifts
-
Prerequisites: An optimized ground-state geometry is necessary.
-
GIAO Calculation: Perform a GIAO-DFT calculation to compute the absolute shielding tensors for each nucleus.
-
Chemical Shift Calculation: The calculated chemical shifts are obtained by subtracting the computed shielding of the nucleus of interest from the shielding of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.
Visualization: Computational Chemistry Workflow
Caption: Workflow for the theoretical study of this compound.
Part 3: Predicting Chemical Reactivity
The electronic properties derived from DFT calculations can be used to predict the reactivity of this compound.
Frontier Molecular Orbital (FMO) Theory
The HOMO and LUMO are the key players in chemical reactions.
-
HOMO: The distribution of the HOMO density indicates the regions of the molecule that are most likely to act as a nucleophile (electron donor).
-
LUMO: The distribution of the LUMO density highlights the regions most susceptible to nucleophilic attack (electron acceptor).
By visualizing the HOMO and LUMO, we can predict the most probable sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule.
-
Red regions (negative potential): Indicate areas of high electron density, which are prone to electrophilic attack. These are often associated with lone pairs of heteroatoms.
-
Blue regions (positive potential): Indicate areas of low electron density or positive charge, which are susceptible to nucleophilic attack.
Visualization: Reactivity Prediction
Caption: Logical flow for predicting reactive sites from DFT calculations.
Conclusion: A Synergy of Theory and Experiment
This guide has outlined a comprehensive theoretical approach to characterizing this compound. By combining DFT and TD-DFT calculations, researchers can gain profound insights into the electronic structure, spectroscopic properties, and reactivity of this and other complex organic molecules. The true power of these computational methods is realized when they are used in concert with experimental studies. The theoretical predictions can guide experimental design, while experimental results provide the necessary validation for the computational models. This synergistic approach is essential for accelerating the discovery and development of new chemical entities with desired properties.
References
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- 4-Bromoindole. (n.d.). PubChem.
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1395-1408.
- Pandey, A., et al. (2015). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1098, 333-344.
- Arnold, B. R., & Scaiano, J. C. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Amino Acids, 2012, 735076.
- Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- IR spectra of indole-3-acetic acid in KBr. (n.d.). ResearchGate.
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- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules, 28(8), 3519.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- How can synthesis 4-bromo indole and 4-methyl indole? (2023). ResearchGate.
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A Comprehensive Technical Guide to the Reactivity of the Carboxylic Acid Group in 4-Bromoindole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of this heterocycle is paramount in the drug discovery process. Among the vast array of substituted indoles, 4-bromoindole carboxylic acids represent a particularly versatile class of building blocks. They possess two distinct and chemically orthogonal functional groups: a carboxylic acid ripe for modification and a bromine atom that serves as a powerful handle for modern cross-coupling chemistry.
This guide provides an in-depth exploration of the reactivity of the carboxylic acid group appended to the 4-bromoindole core. It moves beyond a simple recitation of reactions to explain the underlying electronic and steric factors that govern these transformations. We will dissect the causality behind experimental choices, present field-proven protocols, and examine the interplay between the carboxylic acid and the bromo-substituent, offering a comprehensive resource for chemists engaged in the synthesis of complex indole-based molecules.
Chapter 1: The 4-Bromoindole Carboxylic Acid System: A Physicochemical Overview
Electronic Properties: A Tale of Two Substituents
The reactivity of a functional group is inextricably linked to the electronic environment of the molecular scaffold to which it is attached. In 4-bromoindole carboxylic acid, the behavior of the carboxyl group is modulated by both the indole ring and the 4-position bromine atom.
-
The Indole Nucleus: The indole ring system is inherently electron-rich, capable of donating electron density. However, the positioning of the carboxylic acid is critical. When placed at the C2 or C3 position, the electron-withdrawing nature of the carboxyl group influences the ring's reactivity.
-
The 4-Bromo Substituent: The bromine atom exerts a dual electronic effect. It is an electron-withdrawing group via induction (-I effect) due to its high electronegativity. This effect tends to decrease the electron density of the entire scaffold, including the carbonyl carbon of the carboxylic acid, making it more electrophilic. Concurrently, bromine can donate a lone pair of electrons into the aromatic system via resonance (+M effect). For substituents at the 4-position of indole, electron-withdrawing groups tend to shift the maximum absorbance wavelength (λmax) to the red, indicating a change in the electronic transition energy.[3] This perturbation of the indole's electronic structure directly impacts the acidity and reactivity of the attached carboxyl group. Computational studies on substituted indoles confirm that even small groups on the six-membered ring can significantly affect the ground state electronic structure by participating in resonance.[4]
The net result of the electron-withdrawing bromine is an increase in the acidity of the carboxylic acid proton compared to a non-halogenated analogue, making deprotonation more favorable.
Diagram 1.1: Electronic Influences on 4-Bromoindole Carboxylic Acid
Caption: Electronic push-pull effects in the 4-bromoindole-2-carboxylic acid molecule.
Chapter 2: Key Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a hub for synthetic transformations, allowing for the introduction of diverse functionalities through well-established chemical reactions.
Amidation: Forging the Amide Bond
The direct reaction between a carboxylic acid and an amine is typically unfavorable, as the acidic proton of the carboxyl group and the basic amine undergo a rapid acid-base reaction to form a stable carboxylate salt. To overcome this, the carboxylic acid must be "activated." This is achieved using coupling agents that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Causality of Experimental Choice: The choice of coupling agent is critical and depends on the substrate's complexity, steric hindrance, and potential for side reactions. Reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or boric acid are common.[5][6] Boric acid, in particular, is an attractive "green" catalyst that can be used for direct amidation under milder conditions.[5]
Protocol 2.1: EDAC-Mediated Amidation of 4-Bromo-1H-indole-2-carboxylic acid
Objective: To synthesize N-substituted amides from 4-bromo-1H-indole-2-carboxylic acid.
Reagents & Materials:
-
4-Bromo-1H-indole-2-carboxylic acid
-
Amine (e.g., 4-fluoroaniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)
-
Hydroxybenzotriazole (HOBt) (optional, to suppress racemization and improve efficiency)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Amine: Add the desired amine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HOBt (1.2 eq), followed by the portion-wise addition of EDAC (1.2 eq) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Diagram 2.1: Amide Coupling Activation Workflow
Caption: Generalized workflow for the activation and amidation of a carboxylic acid.
Reduction to Primary Alcohols
The reduction of carboxylic acids requires a potent reducing agent due to the low electrophilicity of the carboxylate carbon, which is further stabilized by resonance.
Causality of Experimental Choice:
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): This is the reagent of choice for reducing carboxylic acids to primary alcohols.[7][8] It is a powerful hydride donor, capable of reducing a wide range of functional groups.[9] The reaction proceeds in two stages: an initial acid-base reaction consumes one equivalent of hydride to deprotonate the carboxylic acid and form hydrogen gas, followed by reduction of the resulting lithium carboxylate salt.[10][11] Therefore, an excess of LAH is required.
-
Sodium Borohydride (NaBH₄): This reducing agent is not reactive enough to reduce carboxylic acids or esters and is therefore unsuitable for this transformation.[10][12] Its lower reactivity, however, allows for the selective reduction of aldehydes and ketones in the presence of a carboxylic acid.
Protocol 2.2: LAH Reduction of Ethyl 4-Bromoindole-2-carboxylate
Objective: To reduce the carboxylate functionality to a primary alcohol. (Note: It is often safer and more efficient to reduce the ester derivative rather than the free acid).
Reagents & Materials:
-
Ethyl 4-bromoindole-2-carboxylate
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Fieser workup reagents (H₂O, 15% NaOH, H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen atmosphere setup, ice bath
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
LAH Suspension: Under a nitrogen atmosphere, carefully add LAH (1.5-2.0 eq) to anhydrous THF in the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the ethyl 4-bromoindole-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Quenching (Caution: Exothermic!): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LAH by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LAH in grams. Alternatively, add saturated aqueous Na₂SO₄ solution dropwise until gas evolution ceases and a granular precipitate forms.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with Et₂O or ethyl acetate.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the product as necessary by column chromatography.
Decarboxylation: Removing the Carboxyl Group
Decarboxylation of indole-2-carboxylic acids is a common final step in syntheses like the Reissert or Fischer indole methods.[13][14] However, this transformation can be challenging for halogenated substrates. Attempts to decarboxylate 4- or 6-bromoindole-2-carboxylic acid by simply heating in quinoline, even with catalysts like copper powder, have been reported to be unsuccessful.[13]
Causality of Experimental Choice: More vigorous conditions are required. A successful method involves mixing the carboxylic acid with molten cuprous bromide (CuBr) before heating the fusion mixture in refluxing quinoline.[13] The copper catalyst is crucial for facilitating the removal of carbon dioxide from the electron-rich indole ring, which is destabilized by the electron-withdrawing bromo-substituent.
Protocol 2.3: Copper-Catalyzed Decarboxylation of 4-Bromoindole-2-carboxylic acid
Objective: To synthesize 4-bromoindole by removing the C2-carboxylic acid group.
Reagents & Materials:
-
4-Bromo-1H-indole-2-carboxylic acid
-
Cuprous bromide (CuBr)
-
Quinoline
-
Round-bottom flask, heating mantle, distillation apparatus, condenser
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (Et₂O)
Procedure:
-
Fusion: In a round-bottom flask, thoroughly mix 4-bromo-1H-indole-2-carboxylic acid with an equimolar amount of cuprous bromide.
-
Heating: Gently heat the mixture until it fuses into a molten state.
-
Solvent Addition: Allow the mixture to cool slightly, then add quinoline as a solvent.
-
Decarboxylation: Heat the mixture to reflux. The evolution of CO₂ should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to neutralize the quinoline.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash them with dilute HCl, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 4-bromoindole by column chromatography or distillation.
Chapter 3: The Bromo Substituent as a Synthetic Handle: Cross-Coupling Reactions
While the carboxylic acid group undergoes its own set of transformations, the 4-bromo substituent is a gateway to a vast range of powerful palladium-catalyzed cross-coupling reactions.[15][16] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision and functional group tolerance.[16][17]
Compatibility and Strategy: A key consideration is the compatibility of the cross-coupling reaction with the free carboxylic acid. The acidic proton can interfere with basic reagents, and the carboxylate may coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle. A common and robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester group is generally inert to the conditions of most cross-coupling reactions and can be easily hydrolyzed back to the carboxylic acid post-transformation if desired.[18][19]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling a terminal alkyne with an aryl or vinyl halide.[20][21] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[22]
Protocol 3.1: Sonogashira Coupling of Ethyl 4-Bromoindole-2-carboxylate
Objective: To synthesize a 4-alkynylindole derivative via Sonogashira cross-coupling.
Reagents & Materials:
-
Ethyl 4-bromoindole-2-carboxylate
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
-
Toluene or THF, anhydrous
-
Schlenk tube or sealed vial, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: To a Schlenk tube under a nitrogen atmosphere, add ethyl 4-bromoindole-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Reagent Addition: Add anhydrous toluene followed by anhydrous triethylamine.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 60-80 °C) with stirring for 4-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Washing: Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-alkynylindole-2-carboxylate ester.
Diagram 3.1: The Sonogashira Catalytic Cycle
Caption: A simplified representation of the dual catalytic cycles in the Sonogashira reaction.
Conclusion
The 4-bromoindole carboxylic acid scaffold is a testament to the power of strategic functionalization in modern organic synthesis. The carboxylic acid group serves as a versatile anchor for derivatization through amidation, esterification, and reduction, enabling the exploration of structure-activity relationships. Simultaneously, the 4-bromo substituent acts as a linchpin for advanced molecular construction via palladium-catalyzed cross-coupling reactions. Understanding the nuanced reactivity of the carboxyl group in the specific electronic context of the 4-bromoindole core is essential for leveraging this building block to its full potential. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently design and execute synthetic strategies toward novel and complex molecular targets in drug discovery and materials science.
References
- Title: Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy Source: The Journal of Organic Chemistry - ACS Public
- Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light Source: Photochemistry and Photobiology - PMC - NIH URL:[Link]
- Title: THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS Source: Canadian Journal of Chemistry URL:[Link]
- Title: The Decarboxylation of Ring-Substituted Indole-2(and 3)
- Title: Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines Source: ResearchG
- Title: Sonogashira coupling Source: Wikipedia URL:[Link]
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- Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: MDPI URL:[Link]
- Title: Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput
- Title: The Relative Reactivity of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL:[Link]
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
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- Title: Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles Source: ResearchG
- Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
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- Title: Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide Source: Organic Syntheses URL:[Link]
- Title: Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship Source: ResearchG
- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
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- Title: Carboxylic Derivatives - Reduction (Metal Hydride Reduction) Source: Chemistry LibreTexts URL:[Link]
- Title: Hydride Reduction Source: Chad's Prep URL:[Link]
- Title: LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate Source: Organic Chemistry Portal URL:[Link]
- Title: Reduction of carboxylic acids (video) Source: Khan Academy URL:[Link]
- Title: Making Amides from Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
- Title: Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]
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stability and degradation of 4-Bromo-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Stability and Degradation of 4-Bromo-1H-indole-3-carboxylic Acid
Introduction
This compound is a halogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry and drug development. As a synthetic building block, its purity and stability are paramount to ensuring the integrity of downstream processes and the quality of final active pharmaceutical ingredients (APIs). Understanding the chemical liabilities of this molecule is critical for developing robust synthetic routes, stable formulations, and appropriate storage conditions. This guide provides a comprehensive analysis of the predicted stability of this compound and outlines methodologies for its systematic evaluation. Drawing upon established principles of indole chemistry and standard pharmaceutical stress testing protocols, we will explore its susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation.
Chapter 1: Physicochemical Profile and Inherent Reactivity
The stability of this compound is intrinsically linked to its molecular structure. The indole ring system is electron-rich and susceptible to oxidation. The C2-C3 double bond, in particular, is a known site of oxidative attack. The carboxylic acid at the C3 position is a deactivating group, which may slightly temper the indole's reactivity towards electrophilic attack. Conversely, the bromine atom at the C4 position is an electron-withdrawing group via induction but electron-donating through resonance. This substitution pattern influences the electron density across the bicyclic system and can impact degradation pathways. For instance, while the parent compound, indole-3-acetic acid (IAA), is known to undergo oxidative decarboxylation, the stability of the C3-carboxy group in the title compound under similar stress warrants careful investigation.[1]
Chapter 2: Predicted Degradation Pathways
While specific degradation studies on this compound are not extensively published, its degradation profile can be predicted based on the known reactivity of the indole nucleus and related molecules.[2][3]
Hydrolytic Degradation
The molecule is expected to exhibit good stability under neutral and mildly acidic hydrolytic conditions. The amide bond within the pyrrole ring is generally stable to hydrolysis. Under strongly basic conditions, the primary concern would be the deprotonation of the carboxylic acid and the indole N-H. The fundamental structure of the molecule is anticipated to remain intact across a typical physiological pH range.
Oxidative Degradation
Oxidation is predicted to be a primary degradation pathway for this compound. The electron-rich indole core is susceptible to attack by oxidizing agents. Drawing parallels with the well-studied catabolism of indole-3-acetic acid (IAA), a major degradation product is likely to be the corresponding 2-oxindole derivative.[4][5] This involves the oxidation of the C2 position of the indole ring.
The proposed oxidative pathway is initiated by an oxidizing agent, such as hydrogen peroxide, which can generate hydroxyl radicals or other reactive oxygen species.[6] These species can attack the C2-C3 double bond, leading to the formation of an intermediate that rearranges to the more stable 2-oxindole structure.
Caption: Predicted oxidative degradation of this compound to a 2-oxindole derivative.
Photodegradation
Indole-containing compounds are known to be photolabile, readily absorbing UV light, which can lead to molecular breakdown.[2] Exposure to light, particularly UV radiation, can excite the indole molecule to a more reactive state, initiating degradation through various mechanisms, including oxidation and bond cleavage.[2] For halogenated compounds, photolytic cleavage of the carbon-halogen bond is also a possibility. In the case of sertindole, a complex indole-containing drug, photodegradation results in multiple products formed through processes like dechlorination and hydroxylation.[7][8] Therefore, it is crucial to protect this compound from light.
Thermal Degradation
At elevated temperatures, two primary degradation pathways are plausible: decarboxylation and C-Br bond cleavage. Decarboxylation of the C3-carboxylic acid would yield 4-bromoindole. This is a common thermal reaction for carboxylic acids. Studies on brominated organic compounds, such as flame retardants, show that thermal stress can lead to the scission of carbon-bromine bonds and the subsequent formation of various brominated products or hydrogen bromide.[9][10] The specific degradation products will depend on the temperature and atmosphere (inert vs. oxidative).
Chapter 3: Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and resolving it from any potential degradation products.
Protocol: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its degradation products generated under forced degradation conditions.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately polar aromatic compounds.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Wavelength Selection: Determine the maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a diode array detector (DAD). The indole chromophore typically absorbs strongly in the 220-280 nm range.
-
Gradient Elution Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the forced degradation samples.
-
Analyze a blended sample containing aliquots from all stress conditions (acid, base, peroxide, heat, light).
-
Optimize the gradient based on the resulting chromatogram. The goal is to achieve baseline separation between the parent peak and all degradant peaks. A typical target resolution (Rs) is >1.5.
-
-
Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.
Degradant Identification using LC-MS
For the structural elucidation of unknown degradation products, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the tool of choice. By coupling the optimized HPLC method to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradants. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition. Further fragmentation using MS/MS can provide structural information to confirm the predicted structures, such as the 2-oxindole derivative.
Chapter 4: Protocols for Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[11][12] This helps to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13] An extent of degradation of 5-20% is generally considered optimal for this purpose.[13]
Caption: General workflow for conducting forced degradation studies on an active pharmaceutical ingredient.
Forced Degradation Experimental Protocols
General Procedure: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water). For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed sample.
| Stress Condition | Protocol | Potential Degradation |
| Acid Hydrolysis | Mix stock solution with 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize before analysis. | Generally stable, potential for minor degradation over extended time. |
| Alkaline Hydrolysis | Mix stock solution with 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize before analysis. | Generally stable, potential for minor degradation over extended time. |
| Oxidation | Treat stock solution with 3% H₂O₂ at room temperature. Monitor at several time points (e.g., 2, 8, 24 hours). | High potential for degradation to 2-oxindole derivatives. |
| Thermal Degradation | Store the solid compound in an oven at 105°C for 6 hours or as appropriate.[14] Dissolve in solvent for analysis. | Decarboxylation to 4-bromoindole; C-Br bond cleavage. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | High potential for photodegradation. |
Chapter 5: Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage: Store in well-sealed containers at refrigerated temperatures (2°C - 8°C) to minimize thermal degradation.[15]
-
Protection from Light: The compound should be stored in amber vials or light-resistant containers to prevent photodegradation. All experimental manipulations should be carried out under subdued light where possible.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidative degradation.
Conclusion
This compound, while a valuable synthetic intermediate, possesses inherent chemical liabilities common to the indole scaffold. It is particularly susceptible to oxidative and photolytic degradation. A thorough understanding of these degradation pathways, investigated through systematic forced degradation studies, is essential for any researcher or drug development professional. The implementation of a validated stability-indicating analytical method is the cornerstone of this process, enabling accurate quality control and the development of stable, safe, and effective final products.
References
- Jinjing Chemical. (2025, August 26). What are the photodegradation characteristics of 99% Indole? - Blog.
- NIH. (2024, February 26). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water.
- ResearchGate. (2025, August 7). Stimulation of the oxidative decarboxylation of indole-3-acetic acid in citrus tissues by ethylene | Request PDF.
- NIH. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases.
- NIH. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.
- PubMed. Inactivity of Oxidation Products of Indole-3-acetic Acid on Ethylene Production in Mung Bean Hypocotyls.
- PubMed Central. Metabolism of Indole-3-Acetic Acid in Arabidopsis.
- PubMed. (2019, June 27). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.
- ResearchGate. (2025, August 6). Three oxidative metabolite of indole-3-acetic acid from Arabidopsis thaliana.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Taylor & Francis. Forced degradation – Knowledge and References.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- PubMed Central. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- Chemical Engineering Transactions. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- PubMed Central - NIH. Thermal Decomposition of Brominated Butyl Rubber.
- Biosynth. 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid | 1360891-51-5 | KEC89151.
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Methodological & Application
Synthesis of 4-Bromo-1H-indole-3-carboxylic Acid Derivatives: A Detailed Guide for Researchers
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 4-Bromo-1H-indole-3-carboxylic acid and its principal derivatives, namely esters and amides. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in medicinally relevant scaffolds. This document offers a step-by-step walkthrough of a robust and versatile synthetic pathway, beginning with the readily available 4-bromo-1H-indole. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and reproducibility. Key transformations, including the Vilsmeier-Haack formylation, Pinnick oxidation, and subsequent derivatization reactions, are detailed with expert insights to guide researchers through the synthesis of these valuable molecular building blocks.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. Specifically, the introduction of a carboxylic acid moiety at the C3 position provides a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space in drug discovery programs. The 4-bromo-substituted indole core, in particular, offers an additional site for diversification through various cross-coupling reactions, further expanding its utility in the synthesis of complex molecules.
This guide focuses on a reliable and scalable synthetic route to this compound and its derivatives, providing researchers with the necessary tools to incorporate this valuable scaffold into their research and development endeavors.
Overall Synthetic Strategy
The synthesis of this compound and its derivatives is approached through a three-stage process, commencing with the commercially available 4-bromo-1H-indole. This strategy is designed for efficiency and adaptability, allowing for the synthesis of a variety of derivatives from a common intermediate.
Caption: Overall synthetic workflow for this compound and its derivatives.
Synthesis of Key Intermediates
Vilsmeier-Haack Formylation of 4-Bromo-1H-indole
The initial and crucial step involves the introduction of a formyl group at the C3 position of the indole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for electron-rich heterocycles like indoles[1][2][3][4][5]. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of the indole.
Caption: Mechanism of the Vilsmeier-Haack formylation of 4-bromo-1H-indole.
Protocol 1: Synthesis of 4-Bromo-1H-indole-3-carbaldehyde
| Parameter | Value/Description |
| Reactants | 4-Bromo-1H-indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Stoichiometry | 1.0 eq. 4-Bromo-1H-indole, 1.2 eq. POCl₃, 5.0 eq. DMF |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to 90 °C |
| Reaction Time | 2-4 hours |
| Workup | Aqueous sodium hydroxide, followed by filtration |
| Purification | Recrystallization from ethanol |
| Expected Yield | 85-95% |
Step-by-Step Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 5.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-bromo-1H-indole (1.0 eq.) in a minimal amount of DMF and add it to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a solution of sodium hydroxide (to neutralize the acid).
-
A yellow precipitate of 4-bromo-1H-indole-3-carbaldehyde will form.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
For further purification, recrystallize the crude product from ethanol to obtain a bright yellow solid.
Characterization Data for 4-Bromo-1H-indole-3-carbaldehyde:
-
Appearance: Yellow to orange crystalline solid.
-
Molecular Formula: C₉H₆BrNO
-
Molecular Weight: 224.06 g/mol
-
Melting Point: 211-213 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.32 (s, 1H), 9.98 (s, 1H), 8.25 (s, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.42 (d, J=7.6 Hz, 1H), 7.18 (t, J=7.8 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 185.1, 137.9, 136.9, 126.2, 124.9, 123.8, 115.3, 113.8, 113.1.
Pinnick Oxidation of 4-Bromo-1H-indole-3-carbaldehyde
The oxidation of the aldehyde to a carboxylic acid is a critical step. The Pinnick oxidation is an exceptionally mild and efficient method for this transformation, particularly for α,β-unsaturated aldehydes, which are susceptible to side reactions under harsher conditions[6][7][8]. This method utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions.
Protocol 2: Synthesis of this compound
| Parameter | Value/Description |
| Reactants | 4-Bromo-1H-indole-3-carbaldehyde, Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene |
| Stoichiometry | 1.0 eq. Aldehyde, 1.5 eq. NaClO₂, 1.5 eq. NaH₂PO₄, 4.0 eq. 2-Methyl-2-butene |
| Solvent | tert-Butanol and Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Workup | Acidification with HCl, followed by filtration |
| Purification | Recrystallization from ethanol/water |
| Expected Yield | 90-98% |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1H-indole-3-carbaldehyde (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq.) to the solution.
-
In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an ethanol/water mixture.
Characterization Data for this compound:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₆BrNO₂
-
Molecular Weight: 240.06 g/mol
-
Melting Point: 258-260 °C (decomposes)
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.16 (s, 1H), 8.12 (s, 1H), 7.51 (d, J=8.2 Hz, 1H), 7.39 (d, J=7.5 Hz, 1H), 7.11 (t, J=7.9 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 139.0, 134.7, 127.1, 125.0, 124.4, 113.7, 112.9, 108.4.
Synthesis of this compound Derivatives
The carboxylic acid functional group serves as a versatile handle for the synthesis of a wide array of derivatives, including esters and amides, which are prevalent in biologically active molecules.
Esterification
The Fischer-Speier esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.
Protocol 3: Synthesis of Methyl 4-Bromo-1H-indole-3-carboxylate
| Parameter | Value/Description |
| Reactants | This compound, Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Stoichiometry | 1.0 eq. Carboxylic Acid, excess Methanol, catalytic H₂SO₄ |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 6-8 hours |
| Workup | Neutralization with sodium bicarbonate, extraction |
| Purification | Column chromatography on silica gel |
| Expected Yield | 80-90% |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq.) in methanol (used in excess as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.
-
Heat the mixture to reflux and maintain it for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl ester.
Amidation
The formation of an amide bond is a cornerstone of medicinal chemistry. Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), provide a mild and efficient means to achieve this transformation, even with less reactive amines.
Protocol 4: Synthesis of N-Benzyl-4-bromo-1H-indole-3-carboxamide
| Parameter | Value/Description |
| Reactants | This compound, Benzylamine |
| Coupling Reagent | HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Stoichiometry | 1.0 eq. Carboxylic Acid, 1.1 eq. Benzylamine, 1.1 eq. HATU, 2.0 eq. DIPEA |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Aqueous workup and extraction |
| Purification | Column chromatography on silica gel |
| Expected Yield | 75-85% |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired amide.
Conclusion
This guide provides a comprehensive and practical framework for the synthesis of this compound and its ester and amide derivatives. The detailed protocols, coupled with mechanistic insights and characterization data, are intended to empower researchers in their synthetic endeavors. The versatility of the this compound scaffold, with its multiple points for diversification, makes it a highly valuable building block in the design and synthesis of novel compounds with potential applications in drug discovery and materials science.
References
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- Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the verrucarol skeleton. The Journal of Organic Chemistry, 45(24), 4825–4830.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- J&K Scientific. (2025). Vilsmeier-Haack Reaction.
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- NROChemistry. Pinnick Oxidation: Mechanism & Examples.
- Organic Syntheses. (1999).
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- PubMed Central. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3569.
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- YouTube. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25).
- Wiley-VCH. (2016). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
- LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
- Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.
- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-736.
- ResearchGate. (2025). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry, 73(11), 4275-4278.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
- Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(1), 136-142.
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- RSC Publishing. (2020). Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. Organic & Biomolecular Chemistry, 18(43), 8866-8871.
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Application Notes: The Strategic Use of 4-Bromo-1H-indole-3-carboxylic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold for Directed Drug Discovery
In the landscape of medicinal chemistry, the indole core stands as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds and π-stacking interactions make it an ideal starting point for designing enzyme inhibitors and receptor modulators.[2] The strategic functionalization of this core is paramount to successful drug discovery campaigns.
4-Bromo-1H-indole-3-carboxylic acid is a particularly valuable bifunctional building block. It provides medicinal chemists with two distinct and chemically orthogonal points for diversification. The C3-carboxylic acid is a versatile handle for constructing amides, esters, and other functionalities, often crucial for interacting with polar residues in a protein's active site. Simultaneously, the C4-bromo substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups.[3] This allows for the exploration of hydrophobic pockets and the modulation of the molecule's overall physicochemical properties.
This guide provides an in-depth look at the application of this compound, focusing on field-proven protocols for its two primary modes of reactivity and its application in the synthesis of kinase inhibitors, a critical class of modern therapeutics.
Strategic Importance in Kinase Inhibitor Design
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold is well-suited for this purpose. For instance, it can serve as a core for inhibitors of Bruton's Tyrosine Kinase (Btk), a key component of the B-cell receptor (BCR) signaling pathway essential for the proliferation and survival of B-cell lymphomas.[4][5]
The general strategy involves using the C3-carboxamide to anchor the molecule within the kinase hinge region, while the C4 position is functionalized via Suzuki coupling to occupy a deeper hydrophobic pocket, thereby enhancing potency and selectivity.
Caption: General workflow for diversifying the this compound scaffold.
Protocol 1: Amide Bond Formation via HATU Coupling
The conversion of the carboxylic acid to an amide is a foundational step. While many coupling reagents exist, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is often preferred for its high efficiency, rapid reaction times, and ability to couple even challenging substrates with minimal racemization.[6][7] The following protocol is a robust method for coupling this compound with a primary or secondary amine.
Causality and Experimental Rationale
HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then converted to an HOAt ester.[6] This active ester readily reacts with the amine nucleophile. DIPEA is used to neutralize the generated hexafluorophosphate salt and to deprotonate the amine if it is supplied as a salt, driving the reaction forward. Anhydrous solvents are critical to prevent hydrolysis of the activated intermediate. Pre-activation of the acid before adding the amine can sometimes improve yields, especially with less reactive amines.[8]
Detailed Step-by-Step Methodology
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a dry reaction vessel equipped with a magnetic stir bar.
-
Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.1 M).
-
Reagent Addition : To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition : Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Reaction : Stir the mixture at room temperature (20-25 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up :
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 4-bromo-1H-indole-3-carboxamide.
Quantitative Data: Representative Amide Couplings
The following table provides representative data for the synthesis of various 4-bromo-1H-indole-3-carboxamides, adapted from related literature procedures.[9]
| Amine Partner | Product | Typical Yield | Ref. |
| N,N-Dimethylamine | 4-Bromo-N,N,1-trimethyl-1H-indole-3-carboxamide | ~60% | [9] |
| N-Ethylmethylamine | 4-Bromo-N-ethyl-N,1-dimethyl-1H-indole-3-carboxamide | ~62% | [9] |
| Diethylamine | 4-Bromo-N,N-diethyl-1-methyl-1H-indole-3-carboxamide | ~65% | [9] |
| Diisopropylamine | 4-Bromo-N,N-diisopropyl-1-methyl-1H-indole-3-carboxamide | ~58% | [9] |
| *Note: These specific examples from the literature involved an N-methylated indole starting material, but the coupling conditions are directly applicable. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C(sp²)-C(sp²) bonds.[10] It is the primary method for functionalizing the C4-bromo position of the indole scaffold. This protocol details the coupling of a 4-bromo-1H-indole-3-carboxamide intermediate with an aryl- or heteroarylboronic acid or ester.
Causality and Experimental Rationale
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[10] The choice of palladium catalyst and ligand is critical; catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used and offer a good balance of reactivity and stability.[11] The solvent system, often a mixture of an organic solvent (like dioxane or DMF) and water, is chosen to ensure solubility of both the organic and inorganic reagents. For substrates with an unprotected indole N-H, stronger bases or higher temperatures can sometimes lead to side reactions, requiring careful optimization.
Detailed Step-by-Step Methodology
-
Preparation : To a reaction vessel, add the 4-bromo-1H-indole-3-carboxamide intermediate (1.0 eq), the aryl- or heteroarylboronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition : Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.
-
Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up :
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the final C4-arylated indole product.
Application Example: Synthesis of a Bruton's Tyrosine Kinase (Btk) Inhibitor Core
The combination of the two protocols above can be used to generate potent inhibitors of Btk. The indole-3-carboxamide serves as a hinge-binding motif, while the C4-aryl substituent, introduced via Suzuki coupling, can be tailored to interact with specific residues in the enzyme's active site, conferring potency and selectivity.
Caption: Simplified Btk signaling pathway and the point of intervention for synthesized inhibitors.[4][9][12]
Conclusion
This compound is a powerful and versatile scaffold for modern medicinal chemistry. Its bifunctional nature allows for controlled, orthogonal diversification, making it an ideal starting point for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The robust and reliable protocols for amide bond formation and Suzuki-Miyaura cross-coupling detailed herein provide researchers with a clear path to synthesizing novel and complex molecules, particularly in the highly competitive and impactful field of kinase inhibitor drug discovery.
References
- Zhang, W., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
- Pan, Z., et al. (2017). Ibrutinib for B cell malignancies. Journal of Hematology & Oncology.
- Li, C., et al. (2020). Ibrutinib in B-cell lymphoma: Single fighter might be enough? Cancer Letters.
- Herman, S. E. M., et al. (2019). Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression? Frontiers in Immunology.
- Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
- Wang, L., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry.
- D'hooghe, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Reddit. (2024). r/Chempros - HATU coupling - what's the best order?
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.
- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry.
- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Chen, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry.
- Khan, I., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules.
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Application Notes and Protocols: The Strategic Use of 4-Bromoindoles in Agrochemical Synthesis
Introduction: 4-Bromoindole as a Privileged Scaffold in Agrochemical Discovery
The indole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Within this class, halogenated indoles, particularly 4-bromoindole, have emerged as powerful synthons for the development of next-generation agrochemicals. The bromine atom at the C4 position is not merely a placeholder; it serves as a crucial handle for a variety of synthetic transformations while also modulating the electronic properties and lipophilicity of the resulting molecule. This strategic placement can enhance binding affinity to target enzymes, improve metabolic stability, and ultimately, amplify the desired biological effect, be it fungicidal, herbicidal, or insecticidal.[2][3]
This guide provides an in-depth exploration of the applications of 4-bromoindole in agrochemical synthesis. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, offering detailed, field-proven protocols for the synthesis of exemplary agrochemicals. We will explore how the 4-bromoindole scaffold can be strategically modified to generate potent fungicides, herbicides, and insecticides, providing researchers, scientists, and drug development professionals with the foundational knowledge to innovate in this promising area.
Core Synthetic Strategies: Unleashing the Potential of the C-Br Bond
The synthetic utility of 4-bromoindole is largely centered on the reactivity of the C4-bromine and the N-H bond of the indole ring. These sites allow for a diverse range of chemical modifications.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is ideally suited for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents to the indole core.
-
N-Functionalization: The indole nitrogen can be readily alkylated or arylated to introduce further diversity and modulate the compound's properties.
-
Electrophilic Substitution at C3: The C3 position of the indole ring remains highly nucleophilic and is susceptible to electrophilic substitution reactions like the Vilsmeier-Haack formylation and Friedel-Crafts acylation.[4][5] These reactions provide a gateway to a vast number of derivatives with varied biological activities.
The following sections will provide concrete examples of how these strategies are applied to generate potent agrochemicals.
Application I: Synthesis of 4-Bromoindole-Based Fungicides
Rationale: The fungicidal activity of indole derivatives is well-documented.[1] Acylation at the C3 position has been shown to be a key modification for enhancing antifungal potency.[6] By combining the 4-bromoindole scaffold with a C3-acyl group, it is possible to create novel fungicides with potentially enhanced efficacy. The following protocol is adapted from the successful synthesis of fungicidal 3-acyl-6-bromoindoles.[6]
Protocol 1: Synthesis of (4-Bromo-1H-indol-3-yl)(phenyl)methanone
This protocol details the Friedel-Crafts acylation of 4-bromoindole with benzoic anhydride.
Workflow Diagram:
Caption: Workflow for the synthesis of a 4-bromoindole-based fungicide.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Bromoindole | 52488-36-5 | 196.04 | 1.0 mmol, 196 mg |
| Benzoic Anhydride | 93-97-0 | 226.23 | 1.0 mmol, 226 mg |
| Yttrium (III) Triflate | 52098-46-1 | 542.19 | 0.01 mmol, 5.4 mg |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF4) | 174501-65-6 | 226.02 | 1.0 mmol, 226 mg |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed |
Procedure:
-
Reaction Setup: In a 10 mL microwave vessel, combine 4-bromoindole (196 mg, 1.0 mmol), benzoic anhydride (226 mg, 1.0 mmol), yttrium (III) triflate (5.4 mg, 0.01 mmol), and [BMI]BF4 (226 mg, 1.0 mmol).
-
Microwave Irradiation: Seal the vessel with a Teflon lid and place it in a microwave synthesizer. Irradiate the mixture at 110 °C for 45 minutes.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer with an additional 2 x 20 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome: The protocol is expected to yield the target compound, (4-bromo-1H-indol-3-yl)(phenyl)methanone, in moderate to good yields. The bromine atom at the C4 position can be further functionalized using cross-coupling reactions to generate a library of compounds for structure-activity relationship (SAR) studies.
Application II: Synthesis of a 4-Bromoindole-Based Plant Growth Regulator/Herbicide
Rationale: Halogenated indole-3-acetic acids (IAAs) are a well-known class of synthetic auxins that can act as both plant growth regulators at low concentrations and herbicides at higher concentrations.[7] The synthesis and potent biological activity of 4-chloroindole-3-acetic acid (4-Cl-IAA) have been extensively studied.[2][8][9] By analogy, 4-bromoindole-3-acetic acid is expected to exhibit similar auxin-like activity. The following protocol outlines a synthetic route to this compound, adapted from the synthesis of 4-Cl-IAA.[8]
Protocol 2: Synthesis of 4-Bromoindole-3-acetic acid
This multi-step synthesis starts from 4-bromoindole and proceeds via a gramine synthesis and subsequent cyanation and hydrolysis.
Workflow Diagram:
Caption: Multi-step synthesis of 4-bromoindole-3-acetic acid.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 4-Bromoindole | 52488-36-5 | 196.04 |
| Formaldehyde (37% aq. solution) | 50-00-0 | 30.03 |
| Dimethylamine (40% aq. solution) | 124-40-3 | 45.08 |
| Acetic Acid | 64-19-7 | 60.05 |
| Sodium Cyanide | 143-33-9 | 49.01 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 |
| Potassium Hydroxide | 1310-58-3 | 56.11 |
| Ethanol | 64-17-5 | 46.07 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Hydrochloric Acid | 7647-01-0 | 36.46 |
Procedure:
Step 1: Synthesis of 4-Bromo-3-((dimethylamino)methyl)-1H-indole (Gramine Derivative)
-
Cool a solution of dimethylamine (40% aqueous solution) in acetic acid.
-
Add 4-bromoindole, followed by the dropwise addition of formaldehyde (37% aqueous solution), while maintaining a low temperature.
-
Stir the mixture at room temperature for several hours.
-
Pour the reaction mixture into an ice-water mixture and basify with NaOH solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the gramine derivative.
Step 2: Synthesis of 2-(4-Bromo-1H-indol-3-yl)acetonitrile
-
Dissolve the gramine derivative from Step 1 in a suitable solvent such as DMSO.
-
Add an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Heat the mixture for several hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acetonitrile derivative.
Step 3: Synthesis of 4-Bromoindole-3-acetic acid
-
Reflux a mixture of the acetonitrile derivative from Step 2, potassium hydroxide, water, and ethanol for several hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 4-bromoindole-3-acetic acid.
Expected Outcome: This synthetic route provides a reliable method for the preparation of 4-bromoindole-3-acetic acid. The product can be tested in various bioassays to determine its efficacy as a plant growth regulator and herbicide.
Application III: Prospective Synthesis of a 4-Bromoindole-Based Insecticide
Rationale: Many potent insecticides are built upon heterocyclic scaffolds. The indole nucleus has been incorporated into various insecticidal compounds.[10] By functionalizing the 4-bromoindole core, it is possible to design novel insecticides. The following is a prospective protocol for the synthesis of an N-acylated 4-bromo-2-phenylindole, a class of compounds with potential insecticidal activity. This approach utilizes a Fischer indole synthesis followed by N-acylation.
Protocol 3: Prospective Synthesis of 1-Acetyl-4-bromo-2-phenyl-1H-indole
Workflow Diagram:
Caption: Prospective synthesis of a 4-bromoindole-based insecticide.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 3-Bromophenylhydrazine hydrochloride | 59709-37-0 | 224.50 |
| Acetophenone | 98-86-2 | 120.15 |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A |
| Acetic Anhydride | 108-24-7 | 102.09 |
| Pyridine | 110-86-1 | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
Step 1: Synthesis of 4-Bromo-2-phenyl-1H-indole
-
To a stirred mixture of 3-bromophenylhydrazine hydrochloride and acetophenone, add polyphosphoric acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-2-phenyl-1H-indole.
Step 2: Synthesis of 1-Acetyl-4-bromo-2-phenyl-1H-indole
-
Dissolve 4-bromo-2-phenyl-1H-indole in pyridine or another suitable solvent like dichloromethane.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.
Expected Outcome: This synthesis provides a route to a novel class of N-acylated 4-bromoindoles. These compounds can be screened for their insecticidal activity against a range of agricultural pests. The N-acyl group and the substituents on the C2-phenyl ring can be varied to optimize activity.
Conclusion and Future Outlook
4-Bromoindole is a versatile and valuable building block for the synthesis of a wide range of agrochemicals. The strategic introduction of the bromine atom at the C4 position provides a handle for diverse synthetic transformations, allowing for the fine-tuning of biological activity. The protocols outlined in this guide provide a starting point for the development of novel fungicides, herbicides, and insecticides based on the 4-bromoindole scaffold. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new biological targets for these promising compounds. The continued investigation of 4-bromoindole and its derivatives is poised to make significant contributions to the field of agrochemical discovery.
References
- Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]
- PubMed. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters.
- MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(15), 5786. [Link]
- Song, C., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1087143. [Link]
- NIH. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling.
- Wikipedia. (n.d.). Ullmann condensation.
- ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]
- ChemistryViews. (2024).
- AJC. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(5), 1507-1509. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubMed. (2010). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Organic & Biomolecular Chemistry, 8(18), 4057-4060. [Link]
- MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 27(19), 6483. [Link]
- ResearchGate. (2017). Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids.
- PubMed. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]
- MDPI. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
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- J&K Scientific LLC. (n.d.). 4-Bromoindole.
- NIH. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Synthesis, 10(5), 733-754. [Link]
- MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 896. [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- (phenoxyphenyl)-3H-indol-2-yl)-3-(dimethylamino)propenal and their utilization in heterocyclic synthesis. International Journal of Organic Chemistry, 3(3), 187-195. [Link]
- ResearchGate. (2015). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes.
- NIH. (2023). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Advances, 13(37), 25969-25977. [Link]
- PubMed. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1596-1600. [Link]
- ResearchGate. (2009). Synthesis and fungitoxicity of aldimines and 4-thiazolidinones derived from 4-bromoaniline.
- Google Patents. (2012). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
- PubMed. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Journal of Fungi. [Link]
- NIH. (2023). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules, 28(15), 5786. [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
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Application Notes and Protocol for the N-Alkylation of 4-Bromo-1H-indole-3-carboxylic acid
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] Functionalization of the indole core, particularly at the nitrogen atom, is a critical strategy for modulating the biological activity, pharmacokinetic properties, and metabolic stability of these molecules.[3] This document provides a comprehensive guide to the N-alkylation of 4-Bromo-1H-indole-3-carboxylic acid, a versatile building block for the synthesis of complex therapeutic candidates. The presence of both a bromine atom and a carboxylic acid group on the indole ring presents unique challenges and opportunities in synthetic design. The electron-withdrawing nature of these substituents can decrease the nucleophilicity of the indole nitrogen, making alkylation more challenging.[4][5]
This guide offers a detailed, field-proven protocol for the efficient N-alkylation of this substrate. It delves into the mechanistic rationale behind the procedural choices, providing researchers, scientists, and drug development professionals with the necessary insights to not only replicate the procedure but also to adapt and troubleshoot it for their specific needs.
Mechanistic Considerations: The N- vs. C-Alkylation Dichotomy
The alkylation of indoles is a classic example of a reaction where regioselectivity is a paramount concern. The indole nucleus possesses two primary nucleophilic centers: the N1-position and the C3-position. The C3-position is often inherently more nucleophilic in a neutral indole molecule.[5] However, for productive N-alkylation, the reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, forming a highly nucleophilic indolate anion.
The choice of base and solvent is therefore critical in directing the alkylation to the desired nitrogen atom. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the N-H bond.[5][6] The resulting sodium indolate is then poised to react with an alkylating agent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation and the indolate anion, facilitating the desired SN2 reaction.[4][5][6]
For a substrate like this compound, the situation is further complicated by the acidic proton of the carboxylic acid. The use of a strong base will inevitably deprotonate the carboxylic acid first, requiring at least two equivalents of the base to deprotonate both the carboxylic acid and the indole nitrogen. Alternatively, the carboxylic acid can be protected as an ester prior to N-alkylation to avoid this complication.[7][8]
Experimental Protocol: N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Alkyl halide (e.g., methyl iodide, benzyl bromide) | Reagent grade |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent |
| Ethyl acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Saturated aqueous ammonium chloride (NH₄Cl) | |
| Brine (Saturated aqueous NaCl) | |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | |
| Round-bottom flask, magnetic stirrer, stir bar | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Syringes and needles | |
| Ice-water bath | |
| Separatory funnel, rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | |
| Flash column chromatography system |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).[5]
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. The typical concentration ranges from 0.1 to 0.5 M.[3]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (2.2 eq. of 60% dispersion in mineral oil) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.[5][9]
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.[10]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq.) to the reaction mixture at 0 °C.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[3]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][10]
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10][11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[3][11]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation protocol.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficient deprotonation | Ensure NaH is fresh and handled under strictly anhydrous conditions. Increase stirring time after NaH addition. |
| Low reactivity of alkyl halide | Use a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of sodium iodide (NaI) to promote in situ halide exchange.[12] Increase reaction temperature. | |
| Steric hindrance | For bulky alkylating agents, longer reaction times or higher temperatures may be required.[5] | |
| Formation of C3-alkylated byproduct | Incomplete deprotonation | Ensure complete deprotonation by using a sufficient excess of a strong base and allowing adequate time for the reaction with the indole N-H. |
| Reaction temperature | Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[6] | |
| Low isolated yield after purification | Product solubility issues | During work-up, ensure the aqueous layer is thoroughly extracted. The carboxylate salt of the product might have some water solubility. Acidifying the aqueous layer before the final extractions might improve recovery. |
| Difficult purification | The product and starting material may have similar polarities. Optimize the solvent system for column chromatography for better separation. | |
| Decomposition of starting material or product | Reaction with DMF at elevated temperatures | For reactions requiring heat, consider using an alternative high-boiling polar aprotic solvent like DMSO or NMP.[4] |
Data Presentation: Representative Reaction Parameters
The following table provides a template for researchers to record their experimental data and can be adapted for various alkylating agents.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 4 | Populate |
| 2 | Ethyl Bromide | NaH | DMF | 50 | 12 | Populate |
| 3 | Benzyl Bromide | NaH | DMF | RT | 6 | Populate |
| 4 | Allyl Bromide | NaH | THF | RT | 8 | Populate |
Conclusion
This application note provides a robust and detailed protocol for the N-alkylation of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired N-alkylated products. The information presented herein is intended to serve as a practical guide for scientists engaged in the synthesis of novel indole-based compounds for drug discovery and development. The troubleshooting guide offers practical solutions to common challenges, empowering researchers to optimize the protocol for their specific synthetic targets.
References
- Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(51).
- Bower, J. F., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8670-8674.
- Bull, J. A., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9879-9885.
- Chibiryaev, A. M., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51(10), 1829-1840.
- Gribble, G. W. (2000). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- Snieckus, V., et al. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1627.
- Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 989500.
- YouTube. (2019). in the chemical literature: N-alkylation of an indole.
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Application Notes and Protocols for Amide Coupling Reactions with 4-Bromo-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern medicinal chemistry and drug discovery, with a significant number of blockbuster drugs featuring this critical functional group.[1][2] 4-Bromo-1H-indole-3-carboxylic acid is a valuable building block in pharmaceutical research, offering a scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of the bromine atom provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.[3] This document provides a detailed guide to performing amide coupling reactions with this compound, offering insights into the selection of coupling reagents, reaction optimization, and purification strategies.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [4] |
| Molecular Weight | 240.05 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |
Core Concepts in Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[6][7][8] To overcome this, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[7][9]
The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt.[9]
-
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.
Choosing the Right Coupling Reagent: A Comparative Overview
The selection of an appropriate coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for side reactions like racemization (if chiral amines are used), and the desired reaction conditions.[6][9]
| Coupling Reagent System | Advantages | Disadvantages |
| HATU / DIPEA | High reactivity, fast reaction times, low racemization.[10] Effective for sterically hindered substrates.[11] | Higher cost. Can lead to guanidinium byproduct formation if used in excess.[12] |
| EDC / HOBt | Water-soluble byproducts are easily removed by aqueous workup.[10] A cost-effective and widely used method.[13][14] | Can be sluggish with electron-deficient or sterically hindered amines.[13][15] Potential for racemization, although minimized by HOBt.[10] |
| DCC / DMAP | Effective for esterification and amidation. | Dicyclohexylurea (DCU) byproduct is often difficult to remove.[7][10] Not ideal for solid-phase synthesis due to byproduct insolubility.[10] |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
-
This compound and its derivatives may cause skin and eye irritation.[16][18][19] Avoid inhalation and direct contact.[16][17]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[16][17][19]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are sterically hindered or less nucleophilic. HATU is a highly efficient coupling reagent that generally leads to high yields and clean reactions.[1][10]
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Pre-activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[6]
-
Add DIPEA (2.0 - 3.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This step forms the activated OAt-ester.[6][21]
-
Amine Addition: Add the desired amine (1.1 - 1.2 equiv) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and HOBt) and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.[22]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. The addition of HOBt minimizes the risk of racemization and improves coupling efficiency.[10][23]
Mechanism Diagram:
Caption: Simplified mechanism of EDC/HOBt coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HOBt (1.2 equiv)[23]
-
DIPEA or Triethylamine (Et₃N) (2.0 - 3.0 equiv, if amine salt is used or for scavenging acid)
-
Anhydrous Dichloromethane (DCM) or DMF
-
5% aqueous HCl or 1M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 equiv), the amine (1.1 - 1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.[23][24]
-
Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 - 1.5 equiv) portion-wise to the stirred solution.[24] If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or Et₃N (2.0-3.0 equiv).[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.[25]
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish, particularly with electron-deficient or sterically hindered amines, switching to a more powerful coupling reagent like HATU is recommended.[11][13][15] Gentle heating may also improve yields, but be mindful of potential side reactions.
-
Side Reactions: The indole N-H is weakly acidic and can potentially react under basic conditions. While typically less reactive than the primary/secondary amine, for sensitive substrates, protection of the indole nitrogen (e.g., as a Boc or SEM derivative) may be necessary. However, for most standard amide couplings, this is not required.
-
Purification Challenges: The urea byproduct from carbodiimide reagents (like DCC) can be difficult to remove. Using EDC circumvents this issue as its urea byproduct is water-soluble.[10] If column chromatography results in significant product loss, consider recrystallization from a suitable solvent system like ethanol, acetone, or acetonitrile.[25]
-
Solvent Choice: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. However, it has a high boiling point and can be difficult to remove. DCM is a good alternative for many reactions and simplifies workup. Ensure all solvents are anhydrous to prevent hydrolysis of the activated intermediates.
Conclusion
The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel chemical entities in drug discovery. By carefully selecting the appropriate coupling reagent and optimizing reaction conditions, researchers can efficiently generate a diverse library of indole-based amides. The protocols provided herein for HATU and EDC/HOBt mediated couplings offer reliable starting points for a wide range of amine substrates. A thorough understanding of the underlying mechanisms and potential challenges will enable scientists to troubleshoot and adapt these methods for their specific synthetic targets.
References
- ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
- PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PubChem. (n.d.). 4-bromo-1H-indole-2-carboxylic acid.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- ResearchGate. (n.d.). Mechanism of indole–alkyl amide coupling.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- ChemBK. (2024). 4-Bromo-1H-indole-3-carbaldehyde.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2020). What is the best technique for amide purification?
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- NIH. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.
- Phys.org. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach.
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Application Notes and Protocols for the Esterification of 4-Bromo-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-1H-indole-3-carboxylic Acid Esters
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The carboxylic acid functionality at the 3-position serves as a versatile handle for derivatization, and its conversion to an ester is a critical step in modifying the compound's pharmacokinetic and pharmacodynamic properties. Esterification can enhance lipophilicity, improve cell membrane permeability, and serve as a strategy for prodrug design. This guide provides detailed protocols and mechanistic insights for two robust methods for the esterification of this compound: the classic Fischer-Speier Esterification and the milder, modern Steglich Esterification.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[3][4] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[5]
Reaction Mechanism
The mechanism of Fischer esterification involves several key steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst.[6][7] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester.[7] Deprotonation of this species regenerates the acid catalyst and affords the final ester product.
Diagram: Fischer-Speier Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Experimental Protocol: Synthesis of Methyl 4-Bromo-1H-indole-3-carboxylate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 4-bromo-1H-indole-3-carboxylate.
Rationale and Optimization:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product.[5]
-
Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[2] Other acids like p-toluenesulfonic acid can also be used.[2]
-
Reaction Time and Temperature: Refluxing is necessary to achieve a reasonable reaction rate. The time required depends on the specific alcohol used.
-
Work-up: The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst and prevent potential hydrolysis of the ester product during storage.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[11][12][13] It is also effective for sterically hindered carboxylic acids and alcohols.[8][11]
Reaction Mechanism
The reaction is initiated by the activation of the carboxylic acid by the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[8][11] DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form a highly electrophilic N-acylpyridinium species, often referred to as an "active ester".[11][12] This step is critical as it prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[12] Finally, the alcohol attacks the activated acyl group of the pyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst. The carbodiimide is converted into a urea byproduct (dicyclohexylurea - DCU, if using DCC), which is often insoluble and can be removed by filtration.[9]
Diagram: Steglich Esterification Catalytic Cycle
Caption: Catalytic cycle of the Steglich esterification.
Experimental Protocol: Synthesis of Ethyl 4-Bromo-1H-indole-3-carboxylate
Materials:
-
This compound
-
Ethanol (EtOH), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous ethanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the filter cake with a small amount of cold DCM.[12]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to yield the pure ethyl 4-bromo-1H-indole-3-carboxylate.
Rationale and Optimization:
-
Mild Conditions: The reaction is typically performed at room temperature, making it suitable for sensitive substrates.[8][14]
-
Reagents: EDC can be used as an alternative to DCC; its corresponding urea byproduct is water-soluble, which can simplify the work-up procedure.[8]
-
Stoichiometry: A slight excess of the alcohol and carbodiimide is often used to ensure complete consumption of the carboxylic acid.
-
Solvent: Dichloromethane is a common solvent, but other aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be used.[14]
Method Comparison
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (acidic, high temp) | Mild (neutral, room temp) |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | Carbodiimide (DCC/EDC) + DMAP |
| Substrate Scope | Good for simple, robust molecules | Excellent for sensitive, complex, and sterically hindered molecules[8][11] |
| Byproducts | Water | Urea (e.g., DCU) |
| Work-up | Neutralization, extraction | Filtration, extraction |
| Cost | Generally lower cost | Higher cost of reagents |
| Key Advantage | Economical for large-scale synthesis | Broad functional group tolerance and mild conditions[9] |
| Key Disadvantage | Incompatible with acid-sensitive groups | Use of potentially hazardous coupling reagents[14] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (Fischer) | Incomplete reaction due to equilibrium. | Use a larger excess of alcohol; ensure efficient removal of water (e.g., Dean-Stark trap if using a non-alcohol solvent). |
| Decomposition of starting material. | Use a milder acid catalyst or lower the reaction temperature and extend the reaction time. | |
| Low Yield (Steglich) | Incomplete reaction. | Ensure all reagents are anhydrous; increase reaction time or slightly warm the reaction mixture. |
| Formation of N-acylurea byproduct. | Ensure DMAP is present and active; add DCC at 0 °C to minimize this side reaction.[11] | |
| Difficult Purification | Residual DCU in the product. | Ensure complete precipitation of DCU before filtration (cooling may help); wash the product thoroughly during work-up. |
Conclusion
The choice of esterification method for this compound depends on the specific requirements of the synthesis, including the scale, the presence of other functional groups in the molecule, and cost considerations. The Fischer-Speier esterification offers a straightforward and economical route for simple esters, while the Steglich esterification provides a versatile and mild alternative for more complex or sensitive substrates. By understanding the mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize a wide range of esters from this important indole derivative.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Fiveable. (n.d.). Steglich Esterification Definition.
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- ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications.
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- SynArchive. (n.d.). Steglich Esterification.
- Scribd. (n.d.). Steglich Esterification Guide.
- Scribd. (n.d.). Steglich Esterification Guide.
- Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5439-5447.
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- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- MDPI. (n.d.). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- Frontiers in Chemistry. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation.
- ResearchGate. (2025, December 18). Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes.
- Chemistry of Heterocyclic Compounds. (2018, November 12). METHODS FOR THE SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID ESTERS.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
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- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
- National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
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- Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity.
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Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Bromoindole Derivatives
Introduction: The Strategic Importance of 4-Substituted Indoles
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its prevalence in biologically active molecules, from neurotransmitters like serotonin to blockbuster drugs, drives continuous innovation in its synthesis and functionalization. While much focus has been placed on modifying the C2, C3, and N1 positions, the regioselective functionalization of the C4 position of the indole core offers a unique vector for structural diversification, enabling the exploration of novel chemical space. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2][3][4] Its application to 4-bromoindole derivatives provides a powerful and direct route to a diverse array of 4-arylindoles, which are key intermediates in drug discovery programs.
This guide provides a detailed exploration of the Suzuki-Miyaura coupling applied to 4-bromoindoles, moving from core mechanistic principles to practical, field-tested laboratory protocols. We will dissect the critical parameters that govern reaction success, offering insights into the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.
Pillar 1: The Mechanism - A Foundation for Rational Optimization
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing any transition-metal-catalyzed reaction. The Suzuki-Miyaura coupling proceeds through a well-established sequence of three primary steps involving a palladium catalyst.[3][4][5][6]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the 4-bromoindole. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[4] The reactivity of the organic halide partner generally follows the trend I > OTf > Br >> Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group (e.g., an aryl group) from the boron atom to the palladium center. For this to occur, the organoboron species must first be activated by a base.[4][8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily engages in ligand exchange with the Pd(II) intermediate, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center (the indole and the newly transferred group) couple and are expelled from the coordination sphere, forming the desired C-C bond of the 4-arylindole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoindoles
Introduction: The Strategic Importance of 4-Aminoindoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Functionalization of the indole scaffold is a critical strategy for modulating the pharmacological profiles of these molecules. Among the various substituted indoles, 4-aminoindoles are of particular interest due to their presence in compounds with a wide range of therapeutic applications. The traditional methods for forging aryl C-N bonds often suffer from limited substrate scope and require harsh reaction conditions, making them unsuitable for complex and sensitive indole substrates.[2]
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[2][3][4] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions with exceptional functional group tolerance, making it an indispensable tool for medicinal chemists and drug development professionals.[5][6] This guide provides a detailed exploration of the Buchwald-Hartwig amination specifically applied to 4-bromoindoles, offering in-depth mechanistic insights, a guide to catalyst selection, and robust experimental protocols.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-bromoindole to a low-valent Pd(0) complex. This is often the rate-determining step of the reaction.[7][8] The Pd(0) species inserts into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl.[9][10]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[11]
-
Reductive Elimination: The final step is the reductive elimination of the 4-aminoindole product from the palladium-amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3] Bulky, electron-rich phosphine ligands on the palladium center are crucial for promoting this step and preventing side reactions like beta-hydride elimination.[2][5]
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Catalyst and Ligand Selection Guide
The success of the Buchwald-Hartwig amination of 4-bromoindoles is highly dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and facilitating the key steps of the catalytic cycle. For heteroaryl halides like 4-bromoindole, bulky and electron-rich biaryl phosphine ligands have demonstrated superior performance.[12]
| Ligand Generation | Example Ligands | Key Features & Applications for 4-Bromoindoles |
| First Generation | P(o-tolyl)₃ | Early ligands, generally less effective for challenging substrates like indoles. May require higher catalyst loadings and temperatures. |
| Bidentate Ligands | BINAP, DPPF | Offered improvements for some substrates but can be less effective for electron-rich heteroaryl halides.[2] |
| Bulky, Monodentate Biaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, DavePhos, tBuXPhos | These are the ligands of choice for the amination of 4-bromoindoles.[3][13] Their steric bulk and electron-donating properties promote oxidative addition and reductive elimination while preventing catalyst decomposition. DavePhos and tBuXPhos have been specifically noted for their effectiveness with indoles.[3] |
| Specialized Ligands | BippyPhos | Has shown a remarkably broad substrate scope for the amination of heteroaryl chlorides and bromides, including indoles.[14] |
Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[9] While Pd(II) sources like Pd(OAc)₂ are often used, they require in-situ reduction to the active Pd(0) species.[3][9] The use of Pd(0) sources like Pd₂(dba)₃ or commercially available precatalysts can sometimes lead to more reproducible results and shorter reaction times.
Detailed Experimental Protocol: General Procedure for the Amination of 4-Bromoindole
This protocol provides a general starting point for the Buchwald-Hartwig amination of a 4-bromoindole with a primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
4-Bromoindole derivative
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Phosphine ligand (e.g., XPhos, DavePhos, or BippyPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Caption: A step-by-step workflow for the Buchwald-Hartwig amination of 4-bromoindoles.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere, add the 4-bromoindole (1.0 equiv), the palladium precursor (e.g., 1-5 mol% Pd), the phosphine ligand (e.g., 1.2-2.4 mol% ligand relative to Pd), and the base (1.2-2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe, followed by the amine (1.1-1.5 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aminoindole.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate ligand or base | - Use a precatalyst or a different Pd source.- Ensure proper degassing of solvents and use of a robust inert atmosphere technique.- Use freshly distilled/dried solvents and pure reagents.- Screen a variety of bulky biaryl phosphine ligands and bases (e.g., switch from NaOt-Bu to K₂CO₃ or Cs₂CO₃). |
| Formation of Hydrodehalogenated Indole | - Beta-hydride elimination from the amine- Presence of water | - This is a common side reaction, especially with primary amines.[2] Using a bulkier ligand can sometimes suppress this pathway.- Ensure all reagents and solvents are scrupulously dry. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Base is too strong | - Lower the reaction temperature.- Use a weaker base such as K₃PO₄ or Cs₂CO₃, which can be effective, especially with more reactive ligands.[9] |
| N-Arylation of the Indole Nitrogen | - If the indole N-H is unprotected | - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the coupling reaction. However, many modern catalyst systems can selectively perform C-amination in the presence of a free N-H.[12] |
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
- Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- The Buchwald-Hartwig Amination Reaction - YouTube.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
- Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - NIH.
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Buchwald-Hartwig Amination After 25 Years - PubMed.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-1H-indole-3-carboxylic Acid in Total Synthesis: Application Notes and Protocols
Introduction: The Versatile Indole Nucleus and the Strategic Role of Bromine
The indole scaffold is a cornerstone in the architecture of a vast array of natural products and pharmaceutically active compounds. Its prevalence in bioactive molecules, from marine alkaloids to potent enzyme inhibitors, underscores its significance as a privileged structure in medicinal chemistry and total synthesis. Within this class of building blocks, 4-Bromo-1H-indole-3-carboxylic acid and its derivatives have emerged as exceptionally versatile precursors. The strategic placement of the bromine atom at the C4 position, coupled with the carboxylic acid functionality at C3, offers synthetic chemists a powerful handle for intricate molecular construction.
The bromine atom serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents with high regioselectivity. The carboxylic acid group, or its corresponding ester or amide derivatives, not only modulates the electronic properties of the indole ring but also provides a crucial site for further elaboration or can be a key pharmacophoric feature in the final target molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in complex molecular synthesis. We will delve into the causality behind experimental choices for key transformations and provide detailed, field-proven protocols.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of 4-bromoindole derivatives lies in their ability to participate in a suite of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, allowing for the construction of C-C, C-N, and C-O bonds under relatively mild conditions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing unwanted side reactions.
The Logic of Ligand Selection in Palladium Catalysis
The success of a cross-coupling reaction often hinges on the choice of phosphine or N-heterocyclic carbene (NHC) ligand. Bulky, electron-rich ligands, such as the biarylphosphines (e.g., SPhos, XPhos) or sterically hindered NHCs, are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For instance, in the Buchwald-Hartwig amination, these ligands promote the formation of the catalytically active L-Pd(0) species and accelerate the final C-N bond-forming reductive elimination from the palladium(II) intermediate. The bidentate nature of ligands like Xantphos can offer enhanced stability to the catalytic complex and prevent catalyst decomposition, which is particularly useful in challenging coupling reactions.
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which forms the mechanistic basis for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions discussed in this note.
"Pd(0)L2" [label="Active Catalyst\nPd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-Determining)", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)XL2" [label="Ar-Pd(II)-X\n L₂", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(Suzuki, Sonogashira)\nor\nAmine Coordination/\nDeprotonation (Buchwald-Hartwig)\nor\nAlkene Coordination (Heck)", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)R_L2" [label="Ar-Pd(II)-R'\n L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="Ar-R'\nProduct", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label=" + Ar-X"]; "Oxidative_Addition" -> "ArPd(II)XL2"; "ArPd(II)XL2" -> "Transmetalation" [label=" + R'-M, Base"]; "Transmetalation" -> "ArPd(II)R_L2"; "ArPd(II)R_L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [label=" Catalyst\nRegeneration"]; }
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.Application in Total Synthesis: The Case of Dictyodendrin B
A compelling example of the strategic use of a 4-bromoindole scaffold is the total synthesis of the marine alkaloid Dictyodendrin B. While this synthesis commences with the parent 4-bromoindole, the strategic sequence of functionalizations highlights the utility of the C4-bromo handle. A concise and scalable synthesis of Dictyodendrin B has been reported, which begins with commercially available 4-bromoindole and involves six direct functionalizations around the indole core.[1][2] This approach underscores the power of using a simple, halogenated starting material to systematically build molecular complexity. Key steps often involve initial functionalization at other positions (e.g., C3 or C2), followed by a late-stage cross-coupling reaction at the C4 position, demonstrating the robustness and strategic value of the C-Br bond.
Start [label="4-Bromoindole", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="C3 Arylation", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate1 [label="C3-Aryl-4-bromoindole"]; Step2 [label="N-Alkylation & C2-Acylation", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate2 [label="Fully Substituted Indole Core"]; Step3 [label="Cross-Coupling at C4", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate3 [label="Pyrrolo[2,3-c]carbazole Skeleton"]; Step4 [label="Further Elaboration", shape=ellipse, fillcolor="#FFFFFF"]; End [label="Dictyodendrin B", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }
Caption: Strategic workflow for the total synthesis of Dictyodendrin B.Detailed Application Protocols
The following protocols are designed to be self-validating, with explanations for key steps. For successful implementation, it is crucial to use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon) for all palladium-catalyzed reactions.
Protocol 1: Buchwald-Hartwig Amination/Alkoxylation of 4-Bromoindole-3-carboxamides/carboxylates
This one-pot protocol is particularly powerful for generating libraries of 4-amino and 4-alkoxyindole-3-carboxylic acid derivatives, which are of significant interest in drug discovery. A recent study has demonstrated an efficient palladium-catalyzed tandem nucleophilic substitution/amination strategy.[3]
Reaction Scheme:
(A generic image representing the transformation of a 4-bromoindole-3-carboxamide to a 4-aminoindole-3-carboxamide)
Rationale: This procedure utilizes a "one-pot" strategy where a palladium catalyst facilitates both the initial activation of the amide/ester and the subsequent C-N or C-O cross-coupling. The use of Xantphos as a ligand is crucial for stabilizing the palladium catalyst at the high temperatures required for the reaction, while cesium pivalate acts as an effective base.[3]
Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add the 4-bromoindole-3-carboxamide or ester substrate (1.0 equiv., 0.2 mmol), PdCl₂ (0.05 equiv., 5 mol%), Xantphos (0.05 equiv., 5 mol%), Cs₂CO₃ (1.5 equiv.), and cesium pivalate (PivOCs, 1.1 equiv.).
-
Solvent and Reagent Addition: Add dry, degassed mesitylene (1.2 mL) and the corresponding amine or alcohol (1.2-1.5 equiv.). If performing a hydroxylation, a controlled amount of water (e.g., 20 µL) is added.[3]
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Wash the combined organic filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation:
| Substrate (R group on amide) | Coupling Partner | Product | Yield (%)[3] |
| N,N-dimethyl | Morpholine | 4-(Morpholin-4-yl)indole-3-carboxamide | 85 |
| N,N-diethyl | Piperidine | 4-(Piperidin-1-yl)indole-3-carboxamide | 78 |
| N-methyl, N-phenyl | Aniline | 4-(Phenylamino)indole-3-carboxamide | 65 |
| Methyl ester | Methanol | Methyl 4-methoxyindole-3-carboxylate | 72 |
| Ethyl ester | Ethanol | Ethyl 4-ethoxyindole-3-carboxylate | 75 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for forming biaryl structures. This protocol is adapted for the coupling of an ester derivative of this compound with various arylboronic acids.
Reaction Scheme:
(A generic image showing the coupling of a 4-bromoindole-3-carboxylate with an arylboronic acid)
Rationale: The choice of a phosphine ligand is critical. For sterically demanding or electron-rich coupling partners, a bulky biarylphosphine ligand like SPhos or XPhos is often beneficial. An aqueous base solution is typically required to activate the boronic acid for transmetalation.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the methyl or ethyl 4-bromo-1H-indole-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv., 5 mol%) or a combination of Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand (e.g., SPhos, 0.04 equiv.), under a positive pressure of inert gas.
-
Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 4-12 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Protocol 3: Heck-Mizoroki Cross-Coupling for Alkene Installation
The Heck reaction allows for the vinylation of the C4 position, introducing valuable alkene functionality that can be further manipulated.
Reaction Scheme:
(A generic image of a 4-bromoindole derivative reacting with an alkene)
Rationale: A phosphine-free catalyst system or a simple phosphine like P(o-tolyl)₃ can be effective. An organic base such as triethylamine (TEA) is often used to neutralize the HBr generated during the catalytic cycle.
Step-by-Step Protocol:
-
Reagent Preparation: To a pressure-rated vial, add the methyl or ethyl 4-bromo-1H-indole-3-carboxylate (1.0 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), and a suitable ligand if necessary (e.g., P(o-tolyl)₃, 0.04-0.10 equiv.).
-
Solvent and Reagent Addition: Add a polar aprotic solvent such as acetonitrile or DMF, the alkene coupling partner (1.5-2.0 equiv.), and a base like triethylamine (1.5-2.0 equiv.).
-
Reaction Execution: Seal the vial and heat to 80-120 °C for 5-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture and filter through a pad of Celite to remove the palladium black.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
Protocol 4: Sonogashira Cross-Coupling for Alkyne Installation
The Sonogashira coupling introduces an alkyne moiety, a highly versatile functional group for further transformations, including "click" chemistry, cyclizations, and reductions.
Reaction Scheme:
(A generic image of a 4-bromoindole derivative coupling with a terminal alkyne)
Rationale: This reaction typically requires a dual catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (often CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base like triethylamine or diisopropylamine serves both as the base and often as the solvent.
Step-by-Step Protocol:
-
Reagent Preparation: To a Schlenk flask, add the methyl or ethyl 4-bromo-1H-indole-3-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.) under an inert atmosphere.
-
Solvent and Reagent Addition: Add a degassed solvent mixture, typically THF and triethylamine (2:1 v/v). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a water and brine wash.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
-
Conclusion and Future Outlook
This compound and its derivatives are powerful and versatile building blocks in the arsenal of the synthetic organic chemist. The strategic C4-bromine atom provides a reliable entry point for a host of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The protocols detailed herein for Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira couplings offer robust and reproducible methods for the functionalization of this indole core. As the demand for novel, complex, and diverse small molecules continues to grow in the fields of medicine and materials science, the strategic application of pre-functionalized building blocks like this compound will undoubtedly play an increasingly vital role in accelerating innovation and discovery.
References
- Pitts, A. K., O'Hara, F., Snell, R. H., & Gaunt, M. J. (2014). A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C–H functionalization. Angewandte Chemie International Edition, 53(43), 11536-11540.
- Fürstner, A., & Weintritt, H. (2005). Total synthesis of dictyodendrin B. Angewandte Chemie International Edition, 44(31), 4946-4949.
- O'Hara, F., Pitts, A. K., & Gaunt, M. J. (2013). Total synthesis of dictyodendrin B. Journal of the American Chemical Society, 135(43), 16195-16198.
- Li, J., Wang, Y., Zhang, Y., & Li, G. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
Sources
Application Notes and Protocols: Strategic Functionalization of the 4-Bromo-1H-indole-3-carboxylic Acid Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products. 4-Bromo-1H-indole-3-carboxylic acid represents a particularly valuable and versatile starting material. Its strategic arrangement of functional groups—a reactive N-H bond, a modifiable carboxylic acid at the electron-rich C3 position, and a bromine atom at C4 poised for cross-coupling—offers multiple, orthogonal handles for molecular elaboration. This guide provides a comprehensive overview of the key strategies for functionalizing this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. We will cover palladium-catalyzed cross-coupling reactions at the C4-position, transformations involving the C3-carboxylic acid, and functionalization at the N1 and other C-H positions.
Core Concepts: Understanding the Reactivity of the this compound Scaffold
The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. Its reactivity is governed by several key factors:
-
Pyrrole Ring Reactivity: The pyrrole moiety is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution.
-
The N1-H Bond: The indole nitrogen proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.
-
The C3-Carboxylic Acid: This group is a powerful modulator of reactivity. It can be:
-
The C4-Bromo Substituent: The C-Br bond is the primary handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
This multi-faceted reactivity allows for a planned, stepwise approach to building molecular complexity, as illustrated below.
Figure 1. Key functionalization points on the this compound scaffold.
Part I: C4-Position Functionalization via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the C4 position is the most versatile site for building complexity. Palladium-catalyzed cross-coupling reactions provide powerful and reliable methods for forming new carbon-carbon and carbon-nitrogen bonds.[4][5][6][7]
General Mechanistic Principle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl & Alkyl)
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds (boronic acids or esters) to form biaryl or vinyl-aryl structures.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes like Pd(dppf)Cl₂ are often used because the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalyst.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (like DME, Dioxane, or Toluene) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Protocol 1: Suzuki-Miyaura Coupling of this compound
| Component | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(dppf)Cl₂ | 0.02 - 0.05 | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane / H₂O (4:1) | - | Solvent System |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent system (e.g., 1,4-Dioxane/H₂O) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[5]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-aryl-1H-indole-3-carboxylic acid.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of ligand is critical and has evolved over time. Modern Buchwald-Hartwig reactions use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos).[9][10] These ligands accelerate both the oxidative addition and the final reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader range of substrates.
-
Base: A strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS is typically required. The base deprotonates the amine in the catalytic cycle, making it a more potent nucleophile for coordination to the palladium center.[11]
Protocol 2: Buchwald-Hartwig Amination of this compound
| Component | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting Material |
| Amine | 1.1 - 1.3 | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 | Palladium Pre-catalyst |
| XPhos or RuPhos | 0.02 - 0.04 | Ligand |
| NaOtBu or K₃PO₄ | 1.5 - 2.0 | Base |
| Toluene or Dioxane | - | Anhydrous Solvent |
Step-by-Step Methodology:
-
In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Add the anhydrous solvent (e.g., Toluene), followed by the this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the desired 4-amino-1H-indole-3-carboxylic acid derivative.
Sonogashira Coupling: C-C Bond Formation (Alkynyl)
The Sonogashira coupling is the most effective method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[6][12]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for the transmetalation step with the palladium complex.[13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants: Concerns over copper contamination have led to the development of copper-free Sonogashira protocols, which typically require higher catalyst loadings or more specialized ligands to facilitate the catalytic cycle.[14]
Protocol 3: Sonogashira Coupling of this compound
| Component | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting Material |
| Terminal Alkyne | 1.2 - 2.0 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.05 - 0.10 | Co-catalyst |
| Triethylamine (TEA) or DIPA | - | Base and Solvent |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in the amine base (e.g., TEA).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper(I) iodide co-catalyst (0.05 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or ammonium chloride to remove amine salts.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkynyl-1H-indole-3-carboxylic acid.
Heck Reaction: C-C Bond Formation (Alkenyl)
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[7][15]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common pre-catalyst, which is reduced in situ to the active Pd(0) species. Phosphine ligands are often added to stabilize the catalyst and modulate reactivity.[16]
-
Base: An inorganic or organic base (e.g., K₂CO₃, TEA) is required to neutralize the HX (e.g., HBr) that is generated during the catalytic cycle, regenerating the Pd(0) catalyst.[16]
-
Stereoselectivity: The reaction typically proceeds via a syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination, resulting in a predominantly E-(trans) alkene product.
Protocol 4: Heck Reaction of this compound
| Component | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting Material |
| Alkene (e.g., Styrene, Acrylate) | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.02 - 0.05 | Palladium Pre-catalyst |
| P(o-tolyl)₃ or PPh₃ | 0.04 - 0.10 | Ligand |
| K₂CO₃ or TEA | 2.0 | Base |
| DMF or Acetonitrile | - | Polar Aprotic Solvent |
Step-by-Step Methodology:
-
Combine this compound (1.0 eq), the palladium pre-catalyst (Pd(OAc)₂, 0.02 eq), the ligand (P(o-tolyl)₃, 0.04 eq), and the base (K₂CO₃, 2.0 eq) in a reaction flask.
-
Add the polar aprotic solvent (e.g., DMF) and the alkene (1.5 eq).
-
Heat the reaction to 100-140 °C and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase with water and brine, dry, and concentrate.
-
Purify the residue by chromatography to isolate the 4-alkenyl-1H-indole-3-carboxylic acid.
Part II: Transformations of the C3-Carboxylic Acid Group
While the C3-COOH group can be a final desired functionality, it can also serve as a strategic element to enable functionalization at other sites, particularly the adjacent C2 position.
Decarboxylative C2-Functionalization
Recent advances have shown that indole-3-carboxylic acids can undergo palladium-catalyzed oxidative coupling with alkenes, followed by decarboxylation, to yield 2-vinylated indoles.[3] This transformation uses the carboxylic acid as a transient, traceless directing group. Another powerful method involves photocatalytic decarboxylative alkylation.[17]
Causality Behind Experimental Choices:
-
Photocatalysis: This approach uses a photocatalyst (e.g., 4CzIPN) that, upon excitation with visible light, can induce decarboxylation of the carboxylic acid to form a radical. This radical then adds to the C2 position of another indole molecule (or undergoes other coupling). This method is prized for its mild, transition-metal-free conditions.[17]
Figure 3. Simplified workflow for photocatalytic decarboxylative C2-alkylation.
Protocol 5: Photocatalytic Decarboxylative C2-Functionalization
| Component | Amount | Purpose |
| 3-Haloindole (e.g., 3-Bromoindole) | 1.0 eq | Substrate |
| Aliphatic Carboxylic Acid | 2.0 eq | Radical Source |
| 4CzIPN | 1-2 mol% | Photocatalyst |
| K₂CO₃ | 2.0 eq | Base |
| DMSO | - | Solvent |
Step-by-Step Methodology: Note: This protocol is adapted for a general 3-haloindole as described in the literature to achieve C2 functionalization. Applying it directly to this compound would require specific optimization.
-
In a vial, combine the 3-haloindole (1.0 eq), the aliphatic carboxylic acid (2.0 eq), the photocatalyst 4CzIPN (1 mol%), and K₂CO₃ (2.0 eq).
-
Add the solvent (DMSO) and degas the mixture.
-
Place the vial under an inert atmosphere and irradiate with a blue LED lamp with stirring at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the product via column chromatography. This process achieves both dehalogenation at C3 and functionalization at C2.[17]
Part III: Functionalization at Other Ring Positions
N1-H Functionalization (N-Alkylation)
The indole N-H is readily deprotonated by a moderately strong base, and the resulting anion can be alkylated or arylated with a suitable electrophile.
Protocol 6: General N-Alkylation
| Component | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Starting Material |
| NaH or K₂CO₃ | 1.1 - 1.5 | Base |
| Alkyl Halide (e.g., MeI, BnBr) | 1.1 | Electrophile |
| DMF or THF | - | Anhydrous Solvent |
Step-by-Step Methodology:
-
Suspend the indole (1.0 eq) in an anhydrous solvent like DMF or THF under an inert atmosphere.
-
Cool the mixture to 0 °C and add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture for 30-60 minutes at 0 °C or room temperature until deprotonation is complete (hydrogen evolution ceases).
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water or saturated ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate. Purify as needed.
Directed C-H Functionalization
Directing groups installed on the indole nitrogen (e.g., amides, sulfonyl groups) can direct transition metal catalysts to activate and functionalize otherwise unreactive C-H bonds at the C2 or C7 positions.[18] While a detailed protocol is beyond the scope of this guide, the general principle involves the formation of a metallocycle intermediate that brings the catalyst into close proximity with the target C-H bond, facilitating its cleavage and subsequent functionalization.
Summary of Strategies
The this compound scaffold offers a predictable and powerful platform for generating diverse chemical libraries. The choice of reaction depends entirely on the desired final structure.
| Target Position | Primary Strategy | Reaction Type | Bond Formed |
| C4 | Palladium Cross-Coupling | Suzuki-Miyaura | C-Aryl, C-Alkyl |
| C4 | Palladium Cross-Coupling | Buchwald-Hartwig | C-N (Amine) |
| C4 | Palladium Cross-Coupling | Sonogashira | C-Alkynyl |
| C4 | Palladium Cross-Coupling | Heck | C-Alkenyl |
| N1 | Deprotonation/Alkylation | Sₙ2 | N-Alkyl, N-Aryl |
| C2 | Decarboxylative Coupling | Radical/Pd-Catalyzed | C-Alkyl, C-Aryl |
| C7, C2, C6, C5 | Directed C-H Activation | Various | C-C, C-N, etc. |
By understanding the principles behind each transformation, researchers can rationally design synthetic routes to complex indole derivatives for applications in drug discovery and materials science.
References
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- Chen, C., et al. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry.
- Wang, L., et al. (2018). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate.
- Mei, T. (2022). Ni‐catalyzed decarboxylative arylation of indole‐3‐acetic acids by convergent paired electrolysis. ResearchGate.
- Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
- Moody, C., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
- Wen, K. M. (2024). Study On Decarboxylation Of Indole-3-acetic Acids And Biological Activity Of Products. Global Thesis & Dissertation Library.
- Kim, J., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Reddy, V., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central.
- Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
- Tron, G. C., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Wang, Z. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Info.
- Biscoe, M. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central.
- Wang, X., et al. (2024). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
- Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3- methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate.
- Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wang, Y., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Kim, H., et al. (2020). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society.
- Total Organic Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Reddy, T., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. ACS Publications.
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- Wang, C., et al. (2020). Quadruple C-H activation coupled to hydrofunctionalization and C-H silylation/borylation enabled by weakly coordinated palladium catalyst. PubMed Central.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- Chemistry LibreTexts. (2023). Heck Reaction.
- Gorka, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central.
- Reddy, V., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
- Wang, H., et al. (2018). Rh(iii)-catalyzed C–H activation reactions forming 1H-isoindoles containing a quaternary carbon center from aryl ketones or benzylamines. Chemical Communications.
- Rodriguez, M., et al. (2018). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry.
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developing enzyme inhibitors from 4-bromoindole scaffolds
An Application Guide to the Rational Design and Development of Enzyme Inhibitors from 4-Bromoindole Scaffolds
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This guide focuses on the 4-bromoindole derivative, a versatile starting point for developing potent and selective enzyme inhibitors. The strategic placement of the bromine atom at the C4 position provides a reactive handle for extensive chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[3][4] This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals, covering the entire workflow from target rationale and inhibitor synthesis to biochemical screening and mechanism of action studies. We will particularly focus on enzymes implicated in oncology and neuropharmacology, where indole-based inhibitors have shown significant promise.[5]
The 4-Bromoindole Scaffold: A Strategic Starting Point
The indole ring system is prevalent in numerous natural products and FDA-approved drugs, underscoring its biological relevance and favorable drug-like properties.[1] The 4-bromoindole scaffold enhances this inherent potential by incorporating a halogen atom that serves two primary purposes in drug design:
-
A Handle for Chemical Diversification: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse compound libraries to probe the chemical space around an enzyme's active site.
-
Modulation of Physicochemical Properties: The presence of bromine can influence the molecule's lipophilicity, metabolic stability, and binding interactions (e.g., through halogen bonding), which are critical parameters in lead optimization.
A key target class for inhibitors derived from this scaffold is the kinase family, particularly enzymes like Glycogen Synthase Kinase-3 (GSK-3), whose aberrant activity is linked to neurodegenerative diseases like Alzheimer's and various cancers.[5] The structural similarity of the indole core to endogenous molecules like neurotransmitters further supports its utility in developing neurologically active agents.[5]
Illustrative Pathway: Targeting the GSK-3 Signaling Cascade
The diagram below illustrates a simplified representation of a signaling pathway involving GSK-3. An inhibitor developed from a 4-bromoindole scaffold would block the enzymatic activity of GSK-3, thereby modulating downstream cellular processes that may be dysregulated in disease states.
Caption: Simplified GSK-3 signaling pathway and the inhibitory action of a 4-bromoindole derivative.
Synthesis and Library Development
The core of the discovery process lies in the chemical synthesis of a focused library of compounds. The 4-bromoindole starting material (CAS 52488-36-5) is a commercially available building block.[5][6] The following protocol outlines a general procedure for diversifying this scaffold using a Suzuki cross-coupling reaction, a robust and widely used method.
Experimental Protocol 1: Suzuki Cross-Coupling for Library Synthesis
This protocol describes the synthesis of a 4-aryl-indole derivative. The choice of boronic acid is the diversification step, allowing for the creation of a library of compounds with different R-groups.
Objective: To synthesize 4-(Aryl)-1H-indole from 4-bromoindole and a selected arylboronic acid.
Materials:
-
4-Bromoindole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromoindole, the chosen arylboronic acid, and potassium carbonate.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Potassium carbonate acts as the base required for the catalytic cycle.
-
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane/water solvent. Add this catalyst mixture to the main reaction flask.
-
Rationale: Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the reaction. Pre-mixing ensures homogenous distribution.
-
-
Solvent Addition and Reflux: Add the 1,4-dioxane/water solvent mixture to the flask. Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.
-
Rationale: Heating provides the necessary activation energy for the reaction. The dioxane/water system is effective at dissolving both the organic starting materials and the inorganic base.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the 4-bromoindole starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Rationale: The aqueous washes remove the inorganic base and salts. Ethyl acetate is a common organic solvent for extracting the desired product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-indole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Library Development
The synthesis protocol can be applied in parallel to generate a library of inhibitors for screening.
Caption: General workflow for creating a diverse compound library from a 4-bromoindole scaffold.
Biochemical Screening and Hit Identification
Once the library is synthesized, the next step is to screen the compounds for inhibitory activity against the target enzyme. High-throughput screening (HTS) methods are often employed.[7] Commercially available inhibitor screening kits can provide a convenient platform for many common enzyme targets.[8][9][10]
Experimental Protocol 2: Generic In Vitro Kinase Inhibition Assay (Fluorescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.
Principle: This assay measures the amount of ATP consumed during the kinase phosphorylation reaction. A detection reagent is added that selectively binds to the remaining ADP, producing a fluorescent signal that is inversely proportional to kinase activity.
Materials:
-
Target kinase enzyme
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP) at a concentration near its Kₘ for the enzyme
-
Synthesized inhibitor compounds dissolved in DMSO (stock solutions)
-
Assay Buffer (e.g., HEPES buffer with MgCl₂, BSA, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multimode plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Create a serial dilution of each inhibitor compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme-Substrate Addition: Prepare a master mix containing the kinase and its peptide substrate in assay buffer. Add this mix to all wells except the negative controls.
-
Initiate Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rationale: The incubation period allows the enzyme to catalyze the phosphorylation of the substrate. The reaction is performed at a constant temperature to ensure reproducibility.
-
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Signal: Add the Kinase Detection Reagent to all wells. This reagent contains the enzyme and substrate necessary to convert ADP to ATP, which then drives a luciferase reaction to produce a fluorescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the fluorescence intensity of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation: Example Screening Results
Quantitative data from the screening should be summarized in a table to facilitate SAR analysis.
| Compound ID | R-Group (at C4) | IC₅₀ (nM) vs. GSK-3β |
| LEAD-001 | Phenyl | 850 |
| LEAD-002 | 4-Fluorophenyl | 420 |
| LEAD-003 | 3-Pyridyl | 150 |
| LEAD-004 | 2-Thienyl | 310 |
| LEAD-005 | 4-Methoxyphenyl | >10,000 |
Structure-Activity Relationship (SAR) and Lead Optimization
The screening data provides the foundation for SAR analysis, a critical process for rationally optimizing lead compounds.[11][12] By comparing the chemical structures of the synthesized analogs with their corresponding inhibitory potencies, researchers can deduce which molecular features are crucial for activity.[13][14][15]
For example, the hypothetical data in the table above suggests:
-
Introducing a fluorine atom at the para-position of the phenyl ring (LEAD-002) improves potency over the unsubstituted phenyl ring (LEAD-001).
-
Replacing the phenyl ring with a bioisosteric pyridine ring (LEAD-003) significantly enhances activity, possibly by forming a key hydrogen bond in the active site.
-
A bulky, electron-donating group like a methoxyphenyl (LEAD-005) is detrimental to activity, suggesting a steric clash or unfavorable electronic interaction.
This process is iterative, with each round of synthesis and testing providing deeper insights to guide the design of the next generation of inhibitors with improved potency and selectivity.
Iterative Cycle of Lead Optimization
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in lead optimization.
Determining Inhibition Modality
After identifying potent hits, it is essential to understand their mechanism of inhibition (MoI).[16] Enzyme kinetic studies are performed by measuring the inhibitor's effect on reaction rates at varying substrate concentrations. This analysis reveals whether the inhibitor is competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive (binds to the enzyme-substrate complex). This information is critical for understanding how the inhibitor functions and for guiding further optimization efforts.[17]
Conclusion
The 4-bromoindole scaffold represents a highly valuable starting point for the development of novel enzyme inhibitors. Its synthetic tractability, combined with the privileged nature of the indole core, provides a powerful platform for modern drug discovery. By employing a systematic approach that integrates rational design, parallel synthesis, robust biochemical screening, and iterative SAR analysis, researchers can efficiently advance from a simple chemical building block to potent and selective lead compounds with significant therapeutic potential.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromoindole: Advancing Neuropharmacology and Oncology Research.
- Biosynth. (n.d.). 4-Bromoindole | 52488-36-5 | FB07706.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Chemical Properties of 4-Bromoindole.
- Sigma-Aldrich. (n.d.). 4-Bromoindole 96 52488-36-5.
- Benchchem. (n.d.). Synthesis routes of 4-Bromoindole.
- Chem-Impex. (n.d.). 4-Bromoindole.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- PubMed. (n.d.). From nature to drug discovery: the indole scaffold as a 'privileged structure'.
- BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
- ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
- MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.
- LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction.
- Biomolecules & Therapeutics. (n.d.). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.
- PubChem. (n.d.). 4-Bromoindole | C8H6BrN | CID 676494.
- Biocompare. (n.d.). Inhibitor Screening Kits.
- NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- ResearchGate. (n.d.). Bioassays for Bioactivity Screening.
- PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- PubMed. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes.
- MDPI. (n.d.). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture.
- PubMed. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors.
- MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- Elabscience. (n.d.). 11 Search Results for Inhibitor Screening Page.
- Creative Enzymes. (n.d.). Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors.
- ResearchGate. (n.d.). (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
- PubMed. (2019). Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
- PMC - NIH. (n.d.). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.
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- PubMed. (1986). Target enzymes for plasma proteinase inhibitors.
- Biocompare. (n.d.). Inhibitor Screening Kits.
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Application Notes & Protocols: Synthesis and Application of 4-Bromoindole-Based Fluorescent Probes
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and its favorable photophysical properties.[1][2] The introduction of a bromine atom at the 4-position of the indole ring creates a versatile synthetic handle, enabling the construction of complex molecular architectures through modern cross-coupling reactions.[1][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of novel fluorescent probes derived from 4-bromoindole. We detail a robust synthetic protocol centered on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, explain the characterization of the resulting probe's photophysical properties, and provide a step-by-step protocol for its application as a chemosensor for heavy metal ions.[2][4]
Introduction: The Strategic Advantage of the 4-Bromoindole Scaffold
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes, from tracking molecules in living cells to detecting environmental contaminants.[3][5][6] The design of effective probes hinges on a molecular scaffold that is both synthetically accessible and possesses tunable electronic properties. Indole-based compounds have emerged as exceptional candidates due to their intrinsic fluorescence, biocompatibility, and structural rigidity.[2]
4-Bromoindole, in particular, serves as a pivotal building block.[7] The bromine substituent at the C4 position does not quench fluorescence but acts as a highly efficient leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] This allows for the straightforward introduction of various aryl, heteroaryl, or vinyl groups, enabling the creation of "push-pull" or donor-π-acceptor (D-π-A) systems.[8][9] These systems are characterized by intramolecular charge transfer (ICT), which often results in desirable photophysical properties, including:
-
Large Stokes Shifts: Minimizing self-quenching and improving signal-to-noise ratio.[9]
-
High Quantum Yields: Ensuring bright fluorescent signals.[9]
-
Sensitivity to the Microenvironment: Allowing for the sensing of polarity, viscosity, or the presence of specific analytes.[8]
This guide will focus on a Suzuki coupling approach to synthesize a representative 4-aryl-indole fluorescent probe and its subsequent application.[10][11]
Synthesis of a 4-Aryl-Indole Fluorescent Probe
The core of our synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the 4-position of the indole ring and an aromatic partner. This reaction is highly reliable and tolerant of a wide range of functional groups.[10]
Overall Synthetic Workflow
The synthesis involves a one-step palladium-catalyzed reaction between commercially available 4-bromoindole and a suitable arylboronic acid. The resulting product is then purified via column chromatography.
Caption: General workflow for synthesizing a 4-Aryl-Indole fluorescent probe.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(4-methoxyphenyl)-1H-indole as a representative example of a D-π-A fluorescent probe.
Materials:
-
4-Bromoindole (1.0 equiv, e.g., 196 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoindole (196 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous toluene (15 mL) and anhydrous THF (10 mL) to the flask. The ratio of solvents can be critical and should be optimized if necessary.[11]
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add 2M aqueous potassium carbonate (5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 4:1 v/v). The reaction is typically complete within 8-24 hours.[10]
-
Workup: Once the reaction is complete (disappearance of 4-bromoindole spot on TLC), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield the 4-(4-methoxyphenyl)-1H-indole as a solid.
Characterization and Data Presentation
Successful synthesis must be confirmed by structural analysis and the key photophysical properties quantified to validate its function as a fluorescent probe.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of the final product.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.
Photophysical Characterization
The following measurements are typically performed in a suitable solvent (e.g., ethanol or chloroform) using a 1 cm path length quartz cuvette.
-
UV-Vis Absorption: An absorption spectrum is recorded to determine the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Emission: An emission spectrum is recorded (exciting at λ_abs) to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ_F): The fluorescence quantum yield is determined relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Stokes Shift: Calculated as the difference in wavelength between the emission and absorption maxima (Stokes Shift = λ_em - λ_abs). A larger Stokes shift is generally desirable.[9]
Data Summary Table
| Parameter | Symbol | Typical Value (Example) | Description |
| Absorption Maximum | λ_abs | 310 nm | Wavelength of maximum light absorption. |
| Molar Extinction Coeff. | ε | 15,000 M⁻¹cm⁻¹ | Measure of how strongly the probe absorbs light. |
| Emission Maximum | λ_em | 450 nm | Wavelength of maximum fluorescence emission. |
| Quantum Yield | Φ_F | 0.65 | Efficiency of converting absorbed photons to emitted photons. |
| Stokes Shift | Δλ | 140 nm | Separation between absorption and emission maxima. |
| Appearance | - | White to off-white solid | Physical state of the purified compound. |
Application: "Turn-Off" Sensing of Heavy Metal Ions
Many indole-based fluorescent probes function as chemosensors for heavy metal ions like Cu²⁺ and Fe³⁺, which are environmentally and biologically significant but often toxic.[2][4] The interaction between the probe and the metal ion can lead to fluorescence quenching ("turn-off" sensing) through mechanisms like electron or energy transfer.[4]
Principle of Detection
The synthesized 4-aryl-indole probe can coordinate with certain metal ions through its heteroatoms (e.g., the indole nitrogen). This binding event perturbs the electronic state of the fluorophore, providing a non-radiative pathway for the excited state to relax, thus quenching the fluorescence.
Caption: Mechanism of "turn-off" fluorescence sensing of metal ions.
Protocol for Cu²⁺ Detection
Materials:
-
Synthesized 4-aryl-indole probe stock solution (1.0 mM in DMSO or Acetonitrile).
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare Working Solution: Prepare a 3 mL solution of the probe in the HEPES buffer at a final concentration of 10 µM in a cuvette. (e.g., add 30 µL of 1.0 mM probe stock to 2.97 mL of buffer).
-
Initial Measurement: Place the cuvette in the fluorometer. Set the excitation wavelength to the probe's λ_abs (e.g., 310 nm) and record the initial fluorescence emission spectrum (e.g., from 350 nm to 600 nm). Note the intensity at λ_em (e.g., 450 nm).
-
Titration: Add small aliquots of the Cu²⁺ stock solution to the cuvette (e.g., 1-10 µL increments), mixing gently after each addition. The final concentration of Cu²⁺ will range from low micromolar to a potential excess.
-
Record Spectra: After each addition of Cu²⁺, wait for the signal to stabilize (approx. 1-2 minutes) and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (F) as a function of the Cu²⁺ concentration. A decrease in fluorescence intensity with increasing Cu²⁺ concentration indicates a "turn-off" response.
-
Selectivity Test (Control): Repeat the experiment using stock solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Ni²⁺) at the same concentration range to confirm that the probe's response is selective for Cu²⁺.
Conclusion
4-Bromoindole is a powerful and versatile platform for the rational design of novel fluorescent probes. The Suzuki-Miyaura coupling provides a robust and efficient method for synthesizing these probes with tailored photophysical properties. The resulting fluorophores can be successfully applied as sensitive and selective chemosensors for detecting analytes of environmental and biological importance, demonstrating the immense potential of this chemical scaffold in diagnostics, cell biology, and materials science.
References
- How can synthesis 4-bromo indole and 4-methyl indole?
- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Royal Society of Chemistry. [Link]
- Exploring the Synthesis and Chemical Properties of 4-Bromoindole. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Push-Pull Chromophores Of Isoindole:Synthesis,Properties And Bioimaging Applic
- Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids.
- 4-Bromoindole | C8H6BrN. PubChem. [Link]
- Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. American Chemical Society. [Link]
- Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. NIH. [Link]
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. NIH. [Link]
- Antibody-based sensors for heavy metal ions. PubMed. [Link]
- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Royal Society of Chemistry. [Link]
- 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed. [Link]
- A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions.
- Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes.
- Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. Royal Society of Chemistry. [Link]
- Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. [Link]
- A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki-Miyaura coupling reaction. PubMed. [Link]
- Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents:...
- Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. SciSpace. [Link]
- Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions.
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- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 4-Bromoindole | 52488-36-5 | B-8400 | Biosynth [biosynth.com]
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The Strategic Application of 4-Bromoindoles in Advanced Material Science: A Guide for Innovators
Introduction: The Untapped Potential of a Privileged Scaffold
Within the vast landscape of heterocyclic chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in pharmaceuticals, natural products, and, increasingly, in the realm of advanced materials. The introduction of a bromine atom at the 4-position of this scaffold transforms it into a versatile and highly reactive building block, 4-bromoindole. While its role in medicinal chemistry is well-documented, its strategic importance in material science is a burgeoning field ripe for exploration. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-bromoindoles in material science, complete with detailed protocols and the scientific rationale behind their use.
The utility of 4-bromoindole in material science stems from two key features: the inherent electronic properties of the indole ring and the reactivity of the C4-bromine bond. The indole core is an electron-rich aromatic system, capable of participating in charge transport and exhibiting interesting photophysical properties. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling the construction of extended π-conjugated systems through powerful cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This ability to precisely engineer the molecular architecture allows for the fine-tuning of electronic and optical properties, making 4-bromoindole derivatives prime candidates for a new generation of organic electronic materials.
This document will delve into the application of 4-bromoindoles in key areas of material science, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors. We will explore the synthetic strategies to leverage the unique reactivity of 4-bromoindole and provide detailed, actionable protocols for the synthesis of functional materials.
Key Application Areas and Synthetic Strategies
The strategic placement of the bromine atom on the indole ring opens up a plethora of possibilities for creating novel materials with tailored properties. The following sections will detail the application of 4-bromoindoles in specific areas of material science and the synthetic methodologies employed.
Organic Light-Emitting Diodes (OLEDs)
OLED technology relies on thin films of organic molecules that emit light when an electric current is applied. The performance of an OLED, including its efficiency, color purity, and lifespan, is intrinsically linked to the chemical structure of the organic materials used in its emissive and charge-transport layers. Indole derivatives are attractive candidates for OLED materials due to their excellent charge-transporting capabilities and high thermal stability.
4-Bromoindole serves as a crucial starting material for the synthesis of larger, conjugated molecules that can function as host materials or emitters in OLEDs. The ability to attach various aromatic or heteroaromatic groups at the 4-position via cross-coupling reactions allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport within the OLED device.
Conceptual Workflow for OLED Material Synthesis from 4-Bromoindole
protocols for scaling up 4-Bromo-1H-indole-3-carboxylic acid synthesis
An Application Guide for the Scalable Synthesis of 4-Bromo-1H-indole-3-carboxylic Acid
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid structure, substituted at a key position for further functionalization, makes it an attractive scaffold for designing molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties[1][2][3]. The transition from laboratory-scale discovery to pilot-plant or industrial-scale production, however, presents significant challenges. Issues of process safety, regioselectivity, impurity profiles, and economic viability become paramount.
This application note provides a detailed guide for researchers, process chemists, and drug development professionals on robust and scalable protocols for the synthesis of this compound. We will dissect two primary synthetic strategies, explaining the rationale behind reagent and solvent selection, and provide actionable, step-by-step protocols designed for safe and efficient scale-up.
Strategic Analysis of Synthetic Routes for Scale-Up
The synthesis of a substituted indole like this compound can be approached from two principal directions: constructing the indole ring with the bromine atom already in place, or by direct bromination of a pre-formed indole core. Each strategy has distinct advantages and challenges when considering large-scale production.
-
Route A: Fischer Indole Synthesis via Japp-Klingemann Reaction: This classical approach is one of the most reliable and versatile methods for indole synthesis[4][5]. It involves the acid-catalyzed cyclization of an arylhydrazone. The required 4-bromophenylhydrazone intermediate can be efficiently prepared via the Japp-Klingemann reaction, which couples a diazonium salt with a β-keto-ester[6][7]. This route offers excellent control over the position of the bromine substituent from the start.
-
Route B: Direct Electrophilic Bromination: This strategy involves the synthesis of the parent indole-3-carboxylic acid or its ester, followed by regioselective bromination. N-Bromosuccinimide (NBS) is a common reagent for this transformation due to its ease of handling compared to elemental bromine[8][9]. The success of this route hinges on achieving high regioselectivity to avoid the formation of other brominated isomers, which can be difficult to separate at scale.
Comparative Analysis of Scalable Routes
| Feature | Route A: Fischer Indole / Japp-Klingemann | Route B: Direct Bromination with NBS |
| Starting Materials | 3-Bromoaniline, Ethyl Acetoacetate, Sodium Nitrite | Indole-3-carboxylic acid, N-Bromosuccinimide |
| Regioselectivity | Excellent. Position of bromine is fixed by the starting 3-bromoaniline. | Moderate to Good. Can produce other isomers (e.g., 6-bromo) requiring careful optimization and purification. |
| Process Safety | Involves generation of a diazonium salt, which requires strict temperature control. | NBS can be involved in thermal runaway reactions, especially with certain solvents[10]. Requires controlled addition. |
| Scalability Pros | Well-established, often high-yielding, and avoids direct handling of Br₂. | Fewer linear steps if the starting indole is readily available. |
| Scalability Cons | Multi-step process. Diazonium intermediates are not isolated and must be used immediately. | Potential for difficult-to-remove isomeric impurities. NBS is a more expensive bromine source than HBr or Br₂. |
For robust, large-scale manufacturing where purity and reproducibility are critical, Route A (Fischer Indole Synthesis) is often preferred due to its unambiguous control over regiochemistry.
Diagram of Recommended Synthetic Pathway
The following diagram illustrates the Japp-Klingemann reaction followed by the Fischer Indole Synthesis for the production of the target molecule's ester precursor.
Caption: Synthetic workflow via Japp-Klingemann and Fischer Indole Synthesis.
Detailed Protocols for Scale-Up
This section provides a detailed, step-by-step protocol for the synthesis of this compound following Route A.
Protocol 1: Synthesis of Ethyl 4-Bromo-1H-indole-3-carboxylate
This protocol combines the Japp-Klingemann reaction and Fischer Indole cyclization into a streamlined process.
A. Part 1: Formation of the Arylhydrazone Intermediate (Japp-Klingemann)
-
Causality: The Japp-Klingemann reaction is a reliable method for forming arylhydrazones from diazonium salts and β-keto-esters[6][7]. Diazotization of 3-bromoaniline must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent coupling reaction is base-mediated.
Materials:
| Reagent | M.W. | Amount (1.0 mol scale) | Moles | Equivalents |
| 3-Bromoaniline | 172.03 | 172.0 g | 1.00 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 250 mL | ~3.0 | 3.0 |
| Sodium Nitrite | 69.00 | 72.5 g | 1.05 | 1.05 |
| Ethyl Acetoacetate | 130.14 | 136.7 g | 1.05 | 1.05 |
| Sodium Hydroxide | 40.00 | 160.0 g | 4.00 | 4.0 |
| Water | 18.02 | 2.5 L | - | - |
| Ethanol | 46.07 | 1.0 L | - | - |
Procedure:
-
Diazotization:
-
To a 5 L jacketed reactor, charge 3-bromoaniline (172.0 g, 1.00 mol), water (500 mL), and concentrated hydrochloric acid (250 mL).
-
Cool the mixture to 0 °C with vigorous stirring.
-
Prepare a solution of sodium nitrite (72.5 g, 1.05 mol) in water (250 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Coupling Reaction:
-
In a separate 10 L reactor, prepare a solution of sodium hydroxide (160.0 g, 4.00 mol) in water (1.0 L) and cool to 0 °C.
-
Add ethyl acetoacetate (136.7 g, 1.05 mol) to the cold caustic solution, followed by ethanol (1.0 L).
-
Slowly add the cold diazonium salt solution from Step 1 to the ethyl acetoacetate solution over 90-120 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 10 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
The resulting yellow-orange solid is the crude hydrazone. Filter the solid and wash the cake with cold water (2 x 500 mL). The damp cake can be used directly in the next step.
-
B. Part 2: Cyclization to Indole Ester (Fischer Indole Synthesis)
-
Causality: Polyphosphoric acid (PPA) is an effective and widely used acidic catalyst for the Fischer indole synthesis as it serves as both the acid source and a dehydrating agent[4]. The reaction is typically run at elevated temperatures to drive the cyclization and aromatization steps.
Materials:
| Reagent | Amount (1.0 mol scale) |
| Crude Hydrazone cake | From Part 1 |
| Polyphosphoric Acid (PPA) | 1.5 kg |
Procedure:
-
Cyclization:
-
Pre-heat polyphosphoric acid (1.5 kg) in a 3 L reactor to 80 °C.
-
Carefully add the damp hydrazone cake from Part 1 in portions to the hot PPA with efficient mechanical stirring. This addition is exothermic; control the rate to maintain the internal temperature between 90-100 °C.
-
Once the addition is complete, heat the reaction mixture to 110-115 °C and hold for 1 hour. Monitor reaction completion by TLC or HPLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to ~70 °C.
-
Carefully and slowly quench the reaction by pouring the mixture onto 5 kg of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours until all the ice has melted.
-
Filter the solid product and wash the cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50-60 °C to yield ethyl 4-bromo-1H-indole-3-carboxylate.
-
Expected Yield: 70-80% over two steps.
-
Protocol 2: Saponification to this compound
-
Causality: Basic hydrolysis (saponification) is a standard method to convert the ethyl ester to the desired carboxylic acid. The reaction is driven to completion by heating under reflux conditions.
Materials:
| Reagent | M.W. | Amount (0.7 mol scale) | Moles | Equivalents |
| Ethyl 4-bromo-indole-3-carboxylate | 268.10 | 187.7 g | 0.70 | 1.0 |
| Sodium Hydroxide | 40.00 | 56.0 g | 1.40 | 2.0 |
| Ethanol | 46.07 | 1.0 L | - | - |
| Water | 18.02 | 500 mL | - | - |
Procedure:
-
Hydrolysis:
-
Charge the indole ester (187.7 g, 0.70 mol), ethanol (1.0 L), and a solution of sodium hydroxide (56.0 g, 1.40 mol) in water (500 mL) to a 3 L reactor.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and reduce the volume by ~50% using a rotary evaporator to remove most of the ethanol.
-
Dilute the remaining aqueous solution with water (1.0 L).
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product will precipitate as a pale solid. Cool the slurry in an ice bath for 1 hour to maximize precipitation.
-
Filter the solid, wash the cake with cold water (2 x 250 mL), and dry under vacuum at 60-70 °C.
-
Expected Yield: 90-95%.
-
Characterization: The 1H-NMR and 13C-NMR data should be consistent with literature values for methyl 4-bromo-1H-indole-3-carboxylate (the methyl ester analog) and the final acid product[11][12].
-
Process Safety and Hazard Analysis
Scaling up chemical syntheses, particularly those involving bromination or energetic intermediates, requires a rigorous approach to safety.
-
Diazonium Salt Stability: Aryl diazonium salts are thermally unstable and can decompose explosively when dry. They should always be generated at low temperatures and used immediately in solution without isolation[13][14].
-
Bromination Hazards: While this protocol avoids elemental bromine, it's important to be aware of its properties. Bromine is highly corrosive, toxic, and a strong oxidizer[15][16]. When considering alternative routes with NBS, be aware that its decomposition can be autocatalytic and highly exothermic, especially in solvents like DMSO[10].
-
Exothermic Events: Both the Fischer cyclization in PPA and the final acid quench are highly exothermic. Scale-up requires reactors with adequate cooling capacity and controlled addition rates to manage the heat evolution.
-
Material Compatibility: Concentrated acids and brominating agents are corrosive. Glass-lined steel reactors are the standard choice for these processes at scale[15].
-
Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and lab coats. For large-scale operations, respiratory protection may be necessary[15].
Workflow for Scale-Up Operations
Caption: A typical workflow for the scaled synthesis of the target compound.
References
- A General and Scalable Synthesis of Polysubstituted Indoles. PMC - NIH.
- Synthesis of indoles. Organic Chemistry Portal.
- Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!.
- Bromination safety. YouTube.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science.
- Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
- (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health.
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
- A Dangerous Bromance. Scientific Update.
- Full article: Synthesis of highly substituted indoles in presence of solid acid catalysts. Taylor & Francis Online.
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- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
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- N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. RSC Publishing.
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Application Note: Derivatization of 4-Bromo-1H-indole-3-carboxylic Acid for Biological Screening
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in pharmacologically active compounds.[1][2] 4-Bromo-1H-indole-3-carboxylic acid represents a particularly valuable starting material for drug discovery campaigns. The bromine atom at the 4-position not only enhances lipophilicity and can increase biological potency but also serves as a synthetic handle for further cross-coupling reactions.[3] The carboxylic acid at the 3-position is an ideal anchor point for diversification through esterification, amidation, and other transformations. This guide provides a detailed framework and validated protocols for the systematic derivatization of this indole core to generate a chemical library poised for biological evaluation, with a focus on anticancer and antimicrobial screening.
Rationale and Strategic Overview of Derivatization
The primary goal of derivatizing this compound is to explore the chemical space around the indole core to identify novel compounds with therapeutic potential. Modifications at the C3-carboxylic acid and N1-indole positions can profoundly influence a molecule's physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) and its ability to interact with biological targets.
Modification of the C3-Carboxylic Acid Group
The carboxylic acid is a versatile functional group that can be converted into esters and amides, two of the most common functional groups in approved drugs.
-
Esterification: Converting the carboxylic acid to an ester masks its polarity and increases lipophilicity. This can enhance cell membrane permeability and bioavailability. Furthermore, esters can function as prodrugs, undergoing hydrolysis by intracellular esterases to release the active carboxylic acid form at the target site. Mild coupling conditions using reagents like dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst are often preferred to avoid harsh conditions that could degrade the indole ring.[4][5][6]
-
Amidation: The amide bond is significantly more stable to hydrolysis than an ester bond, offering greater metabolic stability. Amides are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets such as enzymes and receptors. Modern peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), provide a highly efficient and clean method for amide bond formation under mild conditions.[7] Boric acid has also emerged as a green and effective catalyst for amidation.[8]
Modification of the N1-Indole Nitrogen
-
N-Alkylation: The indole N-H group can act as a hydrogen bond donor. Replacing this hydrogen with an alkyl group removes this capability and introduces steric bulk, which can be used to probe the topology of a target's binding pocket. N-alkylation can also protect the indole from certain metabolic pathways. While the indole nitrogen is less nucleophilic than the C3 position, deprotonation with a suitable base, such as sodium hydride (NaH), readily forms the indolide anion, which can then be alkylated with various electrophiles like alkyl halides.[9][10][11]
The overall synthetic strategy is designed to generate a library with diverse functionalities, enabling a comprehensive Structure-Activity Relationship (SAR) study following biological screening.
Caption: Synthetic workflow for derivatization and screening.
Detailed Experimental Protocols: Synthesis
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 4-bromo-1H-indole-3-carboxylate (Esterification)
This protocol utilizes the Steglich esterification, a mild and highly efficient method for forming esters from carboxylic acids and alcohols.[5]
Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) serves as a potent acylation catalyst, significantly accelerating the reaction.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | C₉H₆BrNO₂ | 240.06 | 1.00 g | 4.17 mmol |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 40 mL | - |
| Ethanol, absolute | C₂H₅OH | 46.07 | 0.48 mL | 8.34 mmol |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 51 mg | 0.417 mmol |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 0.95 g | 4.60 mmol |
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.17 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Stir the suspension until the acid is fully dissolved.
-
Add absolute ethanol (0.48 mL, 8.34 mmol, 2.0 eq) followed by 4-dimethylaminopyridine (DMAP, 51 mg, 0.417 mmol, 0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC, 0.95 g, 4.60 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the pad with additional DCM (2 x 10 mL).
-
Combine the filtrates and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% Ethyl Acetate in Hexanes) to yield the pure ester.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of 4-Bromo-N-benzyl-1H-indole-3-carboxamide (Amidation)
This protocol employs a standard EDC/HOBt coupling method, which is highly effective for forming amide bonds while minimizing side reactions and racemization (if chiral amines are used).[7]
Principle: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | C₉H₆BrNO₂ | 240.06 | 1.00 g | 4.17 mmol |
| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 30 mL | - |
| Benzylamine | C₇H₉N | 107.15 | 0.46 mL | 4.17 mmol |
| HOBt (Hydroxybenzotriazole) | C₆H₅N₃O | 135.13 | 0.62 g | 4.60 mmol |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 0.88 g | 4.60 mmol |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.45 mL | 8.34 mmol |
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.17 mmol) in anhydrous DMF (30 mL).
-
Add HOBt (0.62 g, 4.60 mmol, 1.1 eq) and EDC·HCl (0.88 g, 4.60 mmol, 1.1 eq). Stir for 10 minutes at room temperature.
-
Add benzylamine (0.46 mL, 4.17 mmol, 1.0 eq) followed by the dropwise addition of DIPEA (1.45 mL, 8.34 mmol, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into 150 mL of cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL).
-
Dissolve the crude solid in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Recrystallize the solid from ethanol/water or purify by flash column chromatography (eluent: 30-50% Ethyl Acetate in Hexanes).
-
Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Synthesis of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid (N-Alkylation)
This protocol demonstrates a classic N-alkylation of an indole using a strong base to deprotonate the nitrogen, followed by reaction with an electrophile.[11]
Principle: Sodium hydride (NaH), a non-nucleophilic strong base, deprotonates the indole N-H to form a sodium indolide salt. This highly nucleophilic anion then undergoes an Sₙ2 reaction with methyl iodide to form the N-methylated product. Note: This protocol methylates the starting material before esterification or amidation would typically occur.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | C₉H₆BrNO₂ | 240.06 | 1.00 g | 4.17 mmol |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | 0.42 g | 10.4 mmol |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 0.39 mL | 6.25 mmol |
Procedure:
-
Important: NaH reacts violently with water. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar).
-
To a dry 250 mL round-bottom flask, add this compound (1.00 g, 4.17 mmol) and anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.42 g of 60% dispersion, 10.4 mmol, ~2.5 eq) portion-wise. Hydrogen gas will evolve. Stir at 0 °C for 1 hour. Note: The excess base is to deprotonate both the N-H and the carboxylic acid proton.
-
Add methyl iodide (0.39 mL, 6.25 mmol, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C to destroy excess NaH.
-
Add water (50 mL) and adjust the pH to ~2-3 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the N-methylated acid, which can then be used in Protocols 1 or 2 to generate further derivatives.
-
Characterization: Confirm structure via NMR and MS. The disappearance of the N-H proton signal (~11-12 ppm) and the appearance of an N-CH₃ singlet (~3.8 ppm) in the ¹H NMR spectrum are key indicators of success.
Detailed Experimental Protocols: Biological Screening
Protocol 4: Anticancer Screening via MTT Cell Viability Assay
Objective: To determine the cytotoxic effect (IC₅₀ value) of the synthesized indole derivatives on a human cancer cell line (e.g., MCF-7, breast cancer).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the purple solution is proportional to the number of living cells.
Materials and Reagents
| Item | Description |
|---|---|
| Cell Line | MCF-7 (human breast adenocarcinoma) |
| Growth Medium | DMEM with 10% FBS, 1% Penicillin-Streptomycin |
| Test Compounds | Synthesized indole derivatives (10 mM stock in DMSO) |
| Positive Control | Doxorubicin (10 mM stock in DMSO) |
| Assay Reagents | MTT solution (5 mg/mL in PBS), DMSO (cell culture grade) |
| Equipment | 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader |
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in growth medium (e.g., final concentrations of 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "cells only" and "medium only" controls.
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability). Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 5: Antimicrobial Screening via Broth Microdilution (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12][13]
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials and Reagents
| Item | Description |
|---|---|
| Bacterial Strains | S. aureus (ATCC 29213), E. coli (ATCC 25922) |
| Growth Medium | Mueller-Hinton Broth (MHB) |
| Test Compounds | Synthesized indole derivatives (10 mM stock in DMSO) |
| Positive Control | Ciprofloxacin or Ampicillin |
| Equipment | Sterile 96-well plates, incubator (37°C), spectrophotometer (600 nm) |
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock (e.g., at 256 µg/mL) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualization of a Potential Biological Mechanism
Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer, making it a prime target for therapeutic intervention.[14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for the derivatization of this compound to generate a library of novel compounds for biological screening. The provided protocols for esterification, amidation, and N-alkylation are foundational synthetic methods that allow for extensive chemical diversification. Subsequent screening using the detailed MTT and broth microdilution assays provides the critical biological data needed to identify promising lead compounds.
The results from this initial screening campaign will form the basis for comprehensive Structure-Activity Relationship (SAR) studies.[1][3] By correlating specific structural modifications with changes in biological activity, researchers can rationally design and synthesize next-generation analogs with improved potency, selectivity, and drug-like properties, accelerating the journey from a versatile starting material to a potential clinical candidate.
References
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH).
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (NIH).
- Synthesis of N-alkylated indoles. ResearchGate.
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- Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed.
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing.
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- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. National Institutes of Health (NIH).
- Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. PubMed.
- Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. National Institutes of Health (NIH).
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- How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.
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- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents. Google Patents.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH).
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
- Design, synthesis, and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
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- 4-Bromo-1H-indole-3-carbaldehyde. PubChem.
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- Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed.
- Amide synthesis by acylation. Organic Chemistry Portal.
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- Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed.
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH).
- What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?. ResearchGate.
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- Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
- Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromoindoles
Introduction
Welcome to the technical support center for the synthesis of 4-bromoindoles. As a critical structural motif and versatile synthetic intermediate in medicinal chemistry and materials science, the successful synthesis of 4-bromoindole is paramount for many research and development programs. However, its preparation is frequently complicated by challenges in regioselectivity, competing side reactions, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format. Our goal is to explain the causality behind common experimental issues and offer robust, validated solutions to help you navigate the complexities of 4-bromoindole synthesis.
Troubleshooting Guide: Direct Bromination of Indole Scaffolds
Direct bromination is often the most atom-economical approach, but it is notoriously difficult to control due to the high reactivity of the indole nucleus. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the benzene ring, with the C3 position being the most reactive site.[1]
Question 1: My direct bromination of indole yields primarily 3-bromoindole and a mixture of other isomers, but very little of the desired 4-bromoindole. Why is this happening and how can I fix it?
Answer:
This is the most common challenge in direct indole bromination. The issue stems from the inherent electronic properties of the indole ring.
Root Cause Analysis: The Highest Occupied Molecular Orbital (HOMO) of indole has the greatest electron density at the C3 position, making it the kinetic site of electrophilic attack.[2][3] Direct exposure to brominating agents like Br₂ or N-Bromosuccinimide (NBS) will almost always lead to preferential C3 substitution. To achieve bromination on the benzene ring at the C4 position, you must electronically disfavor reaction at the pyrrole ring and direct the electrophile to the carbocyclic portion.
Solutions & Protocols:
-
N-Protection Strategy (Recommended): The most effective strategy is to protect the indole nitrogen. An electron-withdrawing protecting group reduces the nucleophilicity of the pyrrole ring, allowing substitution to occur on the benzene ring. Phenylsulfonyl (PhSO₂) and other sulfonyl groups are particularly effective.[4]
-
Steric Hindrance at C3: If the C3 position is already substituted, electrophilic attack is redirected. However, this is only useful if a 3-substituted-4-bromoindole is the target.
Troubleshooting Workflow: Achieving C4-Selectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 2: I am observing significant amounts of di- and poly-brominated products. How can I promote mono-bromination?
Answer:
The formation of polybrominated species occurs when the mono-brominated product is sufficiently activated to react further with the brominating agent, or when local excesses of the reagent exist.[5][6]
Root Cause Analysis:
-
Stoichiometry: Using more than one equivalent of the brominating agent (e.g., NBS) is the most common cause.[5]
-
Reaction Rate: A fast addition of the brominating agent can create localized high concentrations, leading to over-bromination before the mixture becomes homogenous.
-
Temperature: Higher temperatures increase reaction rates and can reduce selectivity, favoring multiple substitutions.
Solutions & Protocols:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use ≤ 1.0 equivalent of the brominating agent (e.g., NBS). | Prevents excess reagent from being available for a second bromination event.[7] |
| Addition Rate | Add the brominating agent dropwise or portion-wise over an extended period. | Maintains a low concentration of the electrophile, favoring the kinetically preferred mono-bromination of the starting material. |
| Temperature | Maintain low temperatures (typically 0 °C to -78 °C). | Reduces the rate of the second bromination, which often has a higher activation energy than the first. |
| Solvent | Use an appropriate solvent. CCl₄ or CH₂Cl₂ are common for NBS brominations.[8] | Solvent can influence the reactivity of the brominating agent and the solubility of intermediates. |
Troubleshooting Guide: Classical Indole Syntheses
Question 3: My Fischer indole synthesis using 4-bromophenylhydrazine is giving a very low yield. What are the likely causes?
Answer:
This is a common issue when using electron-deficient phenylhydrazines in the Fischer synthesis.[9]
Root Cause Analysis: The key step in the Fischer indole synthesis is a[6][6]-sigmatropic rearrangement. The electron-withdrawing nature of the bromine atom at the 4-position of the phenylhydrazine deactivates the aromatic ring, making this rearrangement electronically more demanding and increasing its activation energy.[10][11] This can lead to decomposition or alternative side reactions under the harsh acidic and high-temperature conditions typically required.[12]
Solutions & Protocols:
-
Optimize the Acid Catalyst:
-
Switch to a Stronger Acid: If using weaker acids like acetic acid, consider switching to polyphosphoric acid (PPA) or a mixture of H₂SO₄ in ethanol. These stronger acids can facilitate the rearrangement more effectively.[10]
-
Use a Lewis Acid: Lewis acids like ZnCl₂ or BF₃·OEt₂ are classic choices and can be very effective.[10] The optimal catalyst often needs to be determined empirically.[11]
-
-
Control Reaction Temperature:
-
While higher temperatures are often needed, excessive heat can cause decomposition of the hydrazone intermediate or the product. Monitor the reaction closely by TLC to find the optimal balance between conversion and degradation.[11]
-
-
Consider the Buchwald Modification:
-
The Buchwald modification involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone.[10] This modern variant avoids the need for pre-forming the 4-bromophenylhydrazine and often proceeds under milder conditions, potentially improving the yield and functional group tolerance.[13]
-
Question 4: I am attempting a Bartoli indole synthesis to get a 4-bromoindole, but the reaction is failing or giving complex mixtures. What is going wrong?
Answer:
The Bartoli synthesis is highly sensitive to the substitution pattern on the nitroarene precursor.[14][15]
Root Cause Analysis: The standard Bartoli synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent and is particularly effective for producing 7-substituted indoles.[16] To synthesize a 4-bromoindole, your starting material would need to be a 2,5-disubstituted nitroarene (e.g., 1-bromo-2-methyl-5-nitrobenzene). The reaction's success is highly dependent on the steric and electronic influence of these substituents. A common failure mode is the simple reduction of the nitro group to an aniline by the Grignard reagent without subsequent cyclization.[17]
Solutions & Protocols:
-
Employ the Dobbs Modification: A powerful variation by Adrian Dobbs uses an ortho-bromo group as a temporary directing group to facilitate the cyclization.[14][18] This group is then removed in a subsequent step via radical dehalogenation (e.g., using AIBN and tributyltin hydride). This strategy could be adapted to achieve the 4-bromo substitution pattern by starting with a different dihalonitroarene.
-
Verify Grignard Reagent Quality: Ensure your vinyl Grignard reagent is fresh and properly titrated. The reaction requires three equivalents of the Grignard reagent for nitroarenes, and using old or low-quality reagent is a frequent cause of failure.[14]
-
Strict Temperature Control: These reactions are typically run at low temperatures (-20 to 0 °C) to control the reactivity of the organometallic reagent.[15]
General Issues & FAQs
Question 5: How can I effectively purify 4-bromoindole from its C5, C6, and C7 isomers?
Answer:
Separating constitutional isomers of bromoindole is a significant purification challenge due to their very similar polarities and chromatographic behavior.
Root Cause Analysis: Isomers often co-elute during standard silica gel column chromatography. Their similar structures result in nearly identical interactions with the stationary phase.
Solutions & Protocols:
-
High-Performance Column Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient of a solvent system (e.g., ethyl acetate/hexane) during column chromatography.
-
High-Resolution Silica: Employ high-quality silica gel with a smaller particle size (e.g., 230-400 mesh) for better separation.
-
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC (e.g., with a C18 column) is often the most effective, albeit less scalable, method.[19]
-
Crystallization: If the crude product is a solid, fractional crystallization from a carefully chosen solvent system can be highly effective for isolating the major isomer in high purity.
-
Derivatization-Separation-Deprotection:
-
Protect the indole nitrogen (e.g., with Boc₂O or TsCl). The resulting N-protected bromoindole isomers may have sufficiently different polarities to be separated by standard chromatography.
-
After separation, the protecting group can be removed to yield the pure 4-bromoindole isomer.[12]
-
Question 6: I am observing dehalogenation of my product during a downstream reaction or workup. How can I prevent the loss of the bromine atom?
Answer:
Dehalogenation is a potential side reaction, particularly under reductive conditions or in the presence of certain transition metals.
Root Cause Analysis:
-
Reductive Conditions: Reagents like tributyltin hydride, certain borohydrides, or catalytic hydrogenation (e.g., H₂/Pd-C) can cause reductive dehalogenation.[20]
-
Organometallic Reactions: Formation of a Grignard reagent or lithiation at a different position can sometimes lead to halogen scrambling or loss.
-
Strong Bases: Under harsh basic conditions and high temperatures, elimination reactions (dehydrohalogenation) can occur if an adjacent proton is sufficiently acidic, though this is less common for aryl bromides.[21]
Solutions & Protocols:
| Condition | Preventative Measure | Rationale |
| Catalytic Hydrogenation | Use a catalyst known to be less active for dehalogenation (e.g., Pearlman's catalyst, certain Rh or Ru catalysts) or carefully monitor the reaction to stop after the desired reduction. | Palladium on carbon is highly active for C-Br bond cleavage. Alternative catalysts can provide greater chemoselectivity. |
| Metal-Halogen Exchange | When performing reactions like lithiation, use very low temperatures (e.g., -78 °C) and add the organolithium reagent slowly to favor proton abstraction over halogen exchange. | The kinetics of metal-halogen exchange are often slower at lower temperatures compared to deprotonation. |
| General Handling | Avoid unnecessarily harsh acidic or basic conditions during workup and purification. | Minimizes the risk of undesired side reactions, including potential degradation or dehalogenation. |
Protocol Example: N-Sulfonyl Protection and Selective Bromination
This protocol describes a reliable method for the synthesis of 4-bromoindole via an N-protected intermediate, adapted from established chemical literature.[7][22]
Step 1: Protection of Indole
-
Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until indole is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(phenylsulfonyl)indole.
Step 2: Regioselective Bromination
-
Dissolve 1-(phenylsulfonyl)indole (1.0 eq) in an appropriate solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise, keeping the solution protected from light.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product is a mixture of brominated isomers, enriched in the 4- and 5-bromo isomers.
Step 3: Deprotection
-
Dissolve the crude 4-bromo-1-(phenylsulfonyl)indole in methanol or THF.
-
Add a solution of potassium hydroxide (KOH, 5-10 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature, neutralize with aqueous HCl, and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography to isolate 4-bromoindole.
References
- Ansari, I. A., & Soderberg, B. C. G. (2017). Syntheses of three naturally occurring polybrominated 3,3′-bi-1H-indoles. Tetrahedron Letters, 58(11), 1053–1056.
- Ansari, I. A., & Soderberg, B. C. G. (2017). Syntheses of three naturally occurring polybrominated 3,3'-bi-1 H-indoles. PubMed.
- Ansari, I. A., & Soderberg, B. C. G. (2017). Syntheses of three naturally occurring polybrominated 3,3'-bi-1H-indoles. ResearchGate.
- Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry.
- Grokipedia. (n.d.). Larock indole synthesis. Grokipedia.
- Wikipedia. (n.d.). Larock indole synthesis. Wikipedia.
- Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia.
- Pérez-González, A., et al. (2019). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect.
- Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia.
- Fiveable. (n.d.). Brominated Indoles Definition. Fiveable.
- Bouland, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Beilstein Journal of Organic Chemistry.
- Wang, D., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- chemeurope.com. (n.d.). Bartoli indole synthesis. chemeurope.com.
- Pérez-González, A., et al. (2019). Proposed reaction mechanism for the direct bromination of indoles in DMF at 298.15 K and 1 atm. ResearchGate.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. ResearchGate.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- ResearchGate. (n.d.). Regioselective C5-H Direct Iodination of Indoles. ResearchGate.
- ResearchGate. (n.d.). Bartoli Indole Synthesis. ResearchGate.
- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews.
- Cacchi, S., et al. (2007). A three-component Fischer indole synthesis. Nature Protocols.
- SynArchive. (n.d.). Larock Indole Synthesis. SynArchive.
- SynArchive. (n.d.). Bartoli Indole Synthesis. SynArchive.
- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.
- ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate.
- Humphrey, J. M., et al. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific.
- Hino, T., et al. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles.
- Mirage News. (2024). Quick, Versatile Technique for Selective Bromination of Indoles. Mirage News.
- Goti, G., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. University of Rochester.
- ResearchGate. (n.d.). How can I purify two different-substituted aromatic compounds?. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- Baumgartner, D. C., et al. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc.
- ResearchGate. (n.d.). Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids. ResearchGate.
- PubChem. (n.d.). 4-Bromoindole. PubChem.
- The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
- Globe Thesis. (2022). Synthesis Of Bromoindole And Its Derivatives Catalyzed By Copper. Globe Thesis.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of three naturally occurring polybrominated 3,3′-bi-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
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- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
- 18. Bartoli_indole_synthesis [chemeurope.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Bromo-1H-indole-3-carboxylic acid
Welcome to the technical support guide for the purification of 4-Bromo-1H-indole-3-carboxylic acid via recrystallization. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to navigate the nuances of this purification technique.
Introduction to the Purification Challenge
This compound is a valuable building block in medicinal chemistry and materials science. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization results in the slow formation of a crystalline lattice that excludes impurity molecules, yielding a product of significantly higher purity.
This guide provides a structured approach to selecting an appropriate solvent system, a detailed experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered during the recrystallization of this compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation for developing a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO₂ | [1][2] |
| Molecular Weight | 240.06 g/mol | [1] |
| Appearance | Typically a solid (color may vary depending on purity) | |
| Melting Point | Not consistently reported; must be determined experimentally. The related compound, 4-bromo-1H-indole-3-carbaldehyde, has a melting point range of 175-177°C.[3] | |
| CAS Number | 110811-31-9 | [1][2] |
Solvent Selection: A Foundational Step (FAQs)
The choice of solvent is the most critical variable in the recrystallization process. A poorly chosen solvent can lead to low recovery, failed crystallization, or no purification at all.
Q1: What are the characteristics of an ideal recrystallization solvent for this compound?
A1: The ideal solvent should exhibit the following properties:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below to ensure maximum recovery of the purified crystals.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but not so high that it becomes difficult to remove from the purified crystals. A boiling point below the melting point of the compound is also desirable to prevent "oiling out".
-
Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.
-
Dissimilar Solubility of Impurities: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).
Q2: What types of solvents should be considered for a polar compound like this compound?
A2: The "like dissolves like" principle is a useful starting point. As a carboxylic acid with an indole ring, this molecule has polar characteristics. Therefore, polar solvents are generally good candidates. Solvents commonly effective for the recrystallization of carboxylic acids include ethanol, methanol, and water.[4] Solvent mixtures, such as ethanol/water, can also be highly effective, as they allow for fine-tuning of the solvent polarity to achieve the desired solubility profile.
Q3: How should I experimentally determine the best solvent?
A3: Small-scale solubility tests are essential. Here is a systematic approach:
-
Place a small, known amount of the crude this compound (e.g., 20-30 mg) into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene) dropwise at room temperature, with agitation. If the compound dissolves readily, the solvent is unsuitable for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Continue adding the solvent in small portions until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
The best solvent is the one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields a large quantity of crystals upon cooling.
Detailed Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the small-scale tests described above.
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask's volume).
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of the hot solvent to the Erlenmeyer flask containing the crude product to completely dissolve it. It is crucial to add the solvent in small portions, allowing the solution to reach the boiling point between additions.
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present (e.g., dust, inorganic salts), a hot gravity filtration is necessary to remove them.
-
Pre-heat a funnel and a new, clean Erlenmeyer flask to prevent premature crystallization.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
Step 3: Crystallization
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Step 4: Crystal Collection
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.
Step 5: Washing
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
Step 6: Drying
-
Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
-
For a more thorough drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q1: My compound won't dissolve, even after adding a large amount of boiling solvent. What should I do?
-
Possible Cause: The chosen solvent may be inappropriate for your compound, or the compound may be highly impure with insoluble contaminants.
-
Solution:
-
Ensure you have allowed sufficient time for dissolution at the solvent's boiling point.
-
If it still doesn't dissolve, you may need to select a more polar solvent or a solvent mixture. Revisit the small-scale solvent tests.
-
If you suspect insoluble impurities, proceed with a hot filtration to remove them and then continue with the recrystallization.
-
Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
-
Possible Cause A: Too much solvent was used. The solution may not be supersaturated.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, attempt to cool it again.
-
-
Possible Cause B: Supersaturation without nucleation. The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a "seed" for crystal growth.
-
Q3: My product has "oiled out" into a gooey liquid instead of forming crystals. What went wrong?
-
Possible Cause A: The boiling point of the solvent is higher than the melting point of your compound. The compound is melting before it dissolves.
-
Possible Cause B: The compound is significantly impure, leading to a depression of the melting point.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
If oiling out persists, a different solvent with a lower boiling point or a different solvent system (e.g., a solvent pair) may be necessary.
-
Q4: My final yield is very low. What are the likely causes?
-
Possible Cause A: Too much solvent was used. A significant portion of your compound may have remained dissolved in the mother liquor.
-
Possible Cause B: Premature crystallization. The compound may have crystallized in the filter paper during hot filtration.
-
Possible Cause C: Excessive washing. Washing the crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve some of the product.
-
Solution:
-
To recover product from the mother liquor, you can try to concentrate the filtrate by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
To prevent premature crystallization, ensure your funnel and receiving flask are pre-heated.
-
Always use a minimal amount of ice-cold solvent for washing the final crystals.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.
- ChemBK. (2024). 4-Bromo-1H-indole-3-carbaldehyde.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Chemical Properties of 4-Bromoindole.
- Chemsrc. (2025). 4-Bromoindole.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- National Center for Biotechnology Information. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem.
- J&K Scientific LLC. (n.d.). 4-Bromoindole, 95%.
Sources
Technical Support Center: Troubleshooting Regioselectivity in Indole Bromination
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective bromination of indoles. Here, we move beyond simple protocols to dissect the underlying mechanisms and provide actionable, field-tested solutions to common experimental hurdles. Our goal is to empower you with the scientific rationale needed to master this critical transformation.
Understanding the Core Challenge: The Innate Reactivity of the Indole Nucleus
The indole scaffold is a cornerstone of numerous pharmaceuticals and natural products. However, its rich electronic nature presents a significant challenge in synthetic chemistry, particularly during electrophilic aromatic substitution reactions like bromination. The pyrrole ring is substantially more electron-rich than the fused benzene ring, making it the primary site of electrophilic attack.
The most reactive position on the indole ring for electrophilic aromatic substitution is C3, which is approximately 10¹³ times more reactive than a position on a benzene ring.[1] This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) formed during the substitution process without disrupting the aromaticity of the benzene ring.[2][3] Consequently, direct bromination of an unprotected indole almost invariably leads to substitution at the C3 position.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during indole bromination in a practical question-and-answer format.
FAQ 1: My reaction is yielding the C3-bromoindole, but I need to brominate the benzene ring (e.g., at C5 or C6). How can I achieve this?
Underlying Issue: The intrinsic reactivity of the C3 position is kinetically dominant. To functionalize the less reactive carbocyclic ring, the more reactive positions on the pyrrole ring (N1, C2, and C3) must be addressed.[1]
Troubleshooting Strategy: Protecting Group Manipulation
The most robust strategy is to "block" the reactive sites on the pyrrole ring using protecting groups. This redirects the electrophilic attack to the desired position on the benzene ring.
Step-by-Step Protocol for C5 Bromination:
-
N1-Protection: The indole nitrogen is acidic and can interfere with many reagents. Protecting the N1 position is often the first step. Common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (Ts), or phenylsulfonyl (PhSO2).[4] The choice of protecting group can be critical and may depend on the conditions of subsequent reaction steps.[5][6]
-
C3-Blocking (if necessary): If the C3 position is unsubstituted, it will remain the primary site of attack even with N1-protection. In such cases, a directing group or a blocking group at C3 is required. For instance, starting with methyl indole-3-carboxylate deactivates the pyrrole ring sufficiently to allow for regioselective dibromination at the C5 and C6 positions when treated with bromine in acetic acid.[7]
-
Electrophilic Bromination: With the pyrrole ring deactivated, bromination can be directed to the benzene ring. The specific position (C4, C5, C6, or C7) will be dictated by the electronic effects of any existing substituents on the benzene ring and the choice of directing group on the nitrogen.
-
Deprotection: Following successful bromination, the protecting groups are removed under appropriate conditions (e.g., acid or base treatment) to yield the desired substituted indole.[8]
Visualizing the Strategy: Protecting Group Workflow
Caption: Workflow for directing bromination to the benzene ring.
FAQ 2: I am trying to synthesize 3-bromoindole using N-Bromosuccinimide (NBS), but the reaction is messy, giving multiple products or a low yield. What's going wrong?
Underlying Issue: While NBS is a common and effective reagent for producing 3-bromoindole, the reaction is highly sensitive to conditions.[9] Side reactions, including oxidation and over-bromination, are common pitfalls.
Troubleshooting and Optimization:
| Potential Cause | Recommended Solution & Explanation |
| Over-bromination | Control Stoichiometry: Use precisely 1.0 equivalent of NBS. An excess will lead to di- and poly-brominated products.[10] Slow Addition: Add the NBS solution dropwise at a low temperature (e.g., -78 °C to 0 °C) to maintain control over the reaction rate and prevent localized areas of high NBS concentration.[11] |
| Oxidation Side Products | Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Oxygen can react with intermediates to form oxindoles and other oxidized species.[12][13] |
| Solvent Effects | Solvent Choice is Crucial: The choice of solvent can significantly impact the reaction outcome. Tetrahydrofuran (THF) is a common choice for selective C3 bromination with NBS.[11] Dichloromethane (CH2Cl2) can sometimes lead to lower selectivity.[14] Acetonitrile has also been used effectively.[11] Some protocols suggest using pyridine as a solvent with pyridinium bromide perbromide for good yields of 3-bromoindole.[15] |
| Reaction Temperature | Low Temperature Start: Initiating the reaction at a very low temperature (e.g., -78 °C) and then allowing it to slowly warm to room temperature can improve selectivity and yield by controlling the initial exothermic reaction.[11] |
| Reagent Purity | Recrystallize NBS: Ensure the NBS is pure. Old or impure NBS can contain succinimide and bromine, which can lead to unpredictable reactivity. Recrystallization from water is a standard purification method. |
Visualizing the Troubleshooting Logic:
Caption: Troubleshooting logic for C3-bromination with NBS.
FAQ 3: My indole has a substituent at the C3 position. Where will bromination occur?
Underlying Issue: When the highly reactive C3 position is blocked, electrophilic substitution typically occurs at the next most reactive site, which is often the C2 position. However, the reaction can proceed through different mechanistic pathways.[16]
Mechanistic Pathways for C3-Substituted Indoles:
-
Direct Attack at C2: The electrophile (Br+) can directly attack the C2 position. The resulting intermediate is less stable than the one formed from C3 attack in an unsubstituted indole, but it leads directly to the C2-bromo product after deprotonation.[16]
-
Ipso-Attack at C3 followed by Rearrangement: A more complex but often kinetically favored pathway involves the initial attack of the electrophile at the already substituted C3 position.[16] This forms a non-aromatic intermediate. To regain aromaticity, a 1,2-migration of either the original C3-substituent or the newly added bromine atom to the C2 position occurs. This mechanism can sometimes lead to a mixture of products depending on the migratory aptitude of the groups at C3.[16][17]
Controlling Regioselectivity:
-
N1-Protecting Group: The nature of the protecting group on the indole nitrogen can influence the outcome. For instance, with 3-methylindoles, the choice of the N1-protecting group can direct bromination to either the C2 position (electrophilic process) or the C3-methyl group (free radical process).[18]
-
Reaction Conditions: The specific brominating agent and solvent system can favor one pathway over the other. For example, free radical conditions (e.g., NBS with a radical initiator like AIBN) would favor substitution on an alkyl group at C3, whereas electrophilic conditions would favor ring substitution.[9][18]
Visualizing the Mechanistic Dichotomy:
Caption: Competing pathways for bromination of C3-substituted indoles.
Summary of Key Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity |
| Inherent Reactivity | C3 >> C2 > Benzene Ring (C6 > C4 > C5 > C7, generally) |
| Protecting Groups | N1-protection is crucial. Groups like Boc or Ts can deactivate the pyrrole ring and direct substitution. A bulky N1-protecting group can sterically hinder C2 attack. |
| Substituents | Electron-donating groups on the benzene ring activate ortho/para positions (C4, C6). Electron-withdrawing groups deactivate the ring. A group at C3 forces substitution to C2 or the benzene ring. |
| Brominating Agent | NBS: Mild, good for C3 bromination. Can be used for radical bromination of alkyl side chains.[19] Br₂: More reactive, can lead to over-bromination. Often used with a solvent like acetic acid for benzene ring bromination of protected indoles.[7] DBDMH (1,3-Dibromo-5,5-dimethylhydantoin): Another mild source of bromine.[15][20] |
| Solvent | Can influence the reactivity of the brominating agent and the stability of intermediates. Common solvents include THF, CH₂Cl₂, acetonitrile, and acetic acid.[21] |
| Temperature | Lower temperatures generally increase selectivity by favoring the kinetically controlled product and minimizing side reactions. |
Experimental Protocols
Protocol 1: Selective C3-Bromination of N-Boc-Indole
This protocol is adapted from a procedure in Organic Syntheses.[11]
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-indole (1.0 eq) and anhydrous THF to form a ~0.2 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq), freshly recrystallized, in anhydrous THF. Add this solution dropwise to the cooled indole solution over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-bromo-N-Boc-indole.
References
- Indole.Wikipedia. [Link]
- ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED.Química Orgánica. [Link]
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.Medicinal Chemistry Research. [Link]
- Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles.Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Electrophilic substitution
- Synthesis and Chemistry of Indole.SlideShare. [Link]
- Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles.The Journal of Organic Chemistry. [Link]
- Reaction Mechanism and Effect of Substituent in Direct Bromin
- Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex.eScholarship, University of California. [Link]
- Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone.
- Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.Molecules. [Link]
- Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles.The Journal of Organic Chemistry. [Link]
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides.The Journal of Organic Chemistry. [Link]
- How to do the bromination of indole to get 3 bromo indole.
- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.PubMed. [Link]
- N-Bromosuccinimide (NBS).Organic Chemistry Portal. [Link]
- Environmentally Benign Bromination Reactions Using N-Bromoimide Reagents.ProQuest. [Link]
- A New Protecting-Group Strategy for Indoles.
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- Indole‐catalyzed bromination reactions.
- Radical Bromination by the Use of Various Solvents.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.Arkivoc. [Link]
- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety.Semantic Scholar. [Link]
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity.Journal of the American Chemical Society. [Link]
- What's the best way to protect the NH group in Heterocyclic Compounds?
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this critical class of reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during indole functionalization in a question-and-answer format, providing insights into their causes and offering practical solutions.
Q1: My C-H functionalization reaction is resulting in a low yield. What are the primary factors to investigate?
Low yields in indole C-H functionalization can be attributed to several factors ranging from reagent purity to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.
Probable Causes & Solutions:
-
Suboptimal Catalyst System: The choice of metal catalyst and ligand is paramount. For instance, in palladium-catalyzed reactions, the ligand's electronic and steric properties can dramatically influence catalytic activity and stability.[1]
-
Solution: Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider that different positions on the indole ring may require different catalytic systems.
-
-
Incorrect Solvent or Base: Solvent polarity and the strength of the base can significantly impact reaction rates and selectivity.[1][2] Some reactions show unusual solvent dependency, where protic conditions might favor functionalization at one position (e.g., C2) while aprotic conditions favor another.[3]
-
Reaction Temperature and Time: These parameters are often interdependent. Insufficient temperature may lead to low conversion, while excessive heat can cause catalyst decomposition or promote side reactions.[6]
-
Solution: Conduct a temperature screen to identify the optimal range. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum conversion before significant byproduct formation occurs.
-
-
Purity of Starting Materials: Impurities in the indole substrate, coupling partner, or reagents can poison the catalyst or lead to undesired side reactions.[6]
-
Solution: Ensure all starting materials are of high purity. Recrystallize or purify the indole substrate if necessary. Degas solvents to remove oxygen, which can deactivate some catalysts.
-
Q2: I'm observing poor regioselectivity in my indole functionalization. How can I control which position of the indole ring reacts?
Controlling regioselectivity is a central challenge in indole chemistry due to the multiple reactive C-H bonds.[7][8] The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position.[7]
Strategies for Controlling Regioselectivity:
-
Directing Groups (DGs): This is a powerful strategy to achieve functionalization at less reactive positions. A directing group is installed on the indole nitrogen (N1) or another position (e.g., C3) to steer the catalyst to a specific C-H bond.[7][8][9]
-
N1-Directing Groups: Groups like pyridylsulfonyl, pivaloyl, and phosphinoyl can direct functionalization to the C2, C7, or even the C4 and C6 positions.[7][8] For example, an N-pivaloyl group can promote C7-alkenylation with a rhodium catalyst.[7]
-
C3-Directing Groups: A substituent at the C3 position can direct reactions to the C2 or C4 positions.[7][8]
-
-
Solvent Control: As mentioned, the choice of solvent can influence the reaction's regioselectivity. For instance, solvent adjustments in palladium-catalyzed arylations can switch the selectivity between the C2 and C3 positions.[5][10]
-
Steric Hindrance: Blocking the more reactive C3 position with a substituent can promote functionalization at the C2 position.[7]
-
Catalyst and Ligand Selection: The choice of the catalytic system can inherently favor a specific position. Some catalysts may have a natural preference for one site over another due to electronic or steric interactions with the indole nucleus.
Q3: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Side product formation is a common issue, often arising from the high reactivity of the indole core or the reaction conditions themselves.
Common Side Reactions & Mitigation Strategies:
-
Over-functionalization/Dimerization: The product of the initial functionalization might be more reactive than the starting material, leading to multiple functionalizations. Indoles can also dimerize under certain conditions.
-
Solution: Use a stoichiometric amount of the limiting reagent. Lowering the reaction temperature or concentration can also help to control the reaction rate and reduce these side reactions.
-
-
Oxidation: Indoles are susceptible to oxidation, especially when exposed to air and light, which can lead to resinous byproducts.[11]
-
Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
N-Functionalization: In cases of unprotected indoles, the coupling partner may react at the nitrogen atom instead of a carbon atom.
Q4: The N-protecting group I'm using seems to be interfering with the reaction or is difficult to remove. What are my options?
The choice of a protecting group is critical; it must be stable under the reaction conditions but readily removable afterward.[12]
Considerations for Protecting Groups:
-
Stability: Ensure the protecting group is robust enough to withstand the reagents and conditions of your functionalization step. For example, some protecting groups might be cleaved by the acidic or basic conditions used in the reaction.
-
Ease of Removal: The protecting group should be removable under conditions that do not affect the newly installed functional group or the indole core.
-
Common Protecting Groups for Indole Nitrogen:
-
Boc (tert-butyloxycarbonyl): Generally stable but can be removed with acid.
-
Tosyl (Ts): Robust and often used, removable with strong reducing agents or bases.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Removable under fluoride-mediated conditions.[13]
-
2-Phenylsulfonylethyl: A useful alkyl protecting group that can be readily removed under basic conditions.[12]
-
If you are experiencing issues, consider switching to a protecting group with different stability and cleavage properties.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of indole functionalization reactions.
Q1: What is the inherent reactivity order of the C-H bonds in an unsubstituted indole?
The pyrrole ring of indole is electron-rich, making it susceptible to electrophilic attack. The general order of reactivity for electrophilic substitution is C3 > N1 > C2. The C-H bonds on the benzene ring (C4, C5, C6, C7) are significantly less reactive.[7] However, in transition metal-catalyzed C-H activation, this order can be altered by the mechanism of the specific catalytic cycle.
Q2: When should I use a directing group strategy?
A directing group strategy is advisable when you want to achieve functionalization at a position that is not the most electronically favored site (C3).[7][8][9] It is particularly useful for targeting the C2, C4, C5, C6, and C7 positions of the indole ring.[8][14]
Q3: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on the specific transformation you are trying to achieve.
-
Palladium catalysts are widely used for a variety of C-H functionalizations, including arylations, alkenylations, and alkylations.[15][16][17]
-
Rhodium and Ruthenium catalysts are also effective, particularly for certain types of C-H activations and directing group-assisted transformations.[7]
-
Copper catalysts can be employed for reactions like C-H arylations.[8]
It is often necessary to screen a small library of catalysts and ligands to find the optimal system for a new reaction.
Q4: Can indole functionalization be performed in "green" solvents?
Yes, there is growing interest in developing indole functionalization reactions in environmentally friendly solvents like water.[18] These aqueous-mediated reactions can offer advantages in terms of safety, cost, and sustainability.[18]
Q5: What is "umpolung" reactivity of indoles, and when is it useful?
Umpolung, or polarity inversion, is a strategy that makes the typically nucleophilic indole ring electrophilic.[19] This allows for reactions that are not possible through conventional electrophilic substitution.[19] This approach is particularly valuable for synthesizing C2-functionalized indoles that are otherwise difficult to access.[19]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Protected Indoles
This protocol provides a general starting point for the C2-arylation of an N-protected indole with an aryl halide. Optimization of specific parameters will likely be necessary for different substrates.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-protected indole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., a phosphine ligand, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Optimization of Reaction Conditions for a Model C2-Arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₂CO₃ | Toluene | 100 | 82 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 85 |
| 5 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 91 |
This table is a representative example and does not correspond to a specific literature procedure.
Section 4: Visualizing Reaction Workflows
Diagram 1: Troubleshooting Workflow for Low Yield in C-H Functionalization
Caption: A decision-making flowchart for troubleshooting low yields.
Diagram 2: Logic for Regioselectivity Control in Indole Functionalization
Caption: Strategies for targeting different positions on the indole ring.
References
- Investigations on the influence of solvent on the C−H functionalization of unprotected indole. ResearchGate.
- A New Protecting-Group Strategy for Indoles. ResearchGate.
- C-H Functionalization of indoles and oxindoles through CDC reactions.
- Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers (RSC Publishing).
- Indole arylation with different N‐protecting groups. ResearchGate.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed.
- Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. NIH.
- Effect of solvent on the alkylation. Reaction conditions: indole (0.1 mol), 2-phenyloxirane (0.1 mol), solvent (20 mL), H2PMo12O40-NMPIL@SiO2 (1.2 mol%) at room temperature. ResearchGate.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
- Optimization of the reaction conditions a. ResearchGate.
- Optimization of the Reaction Conditions a. ResearchGate.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
- Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society.
- Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Recent Advances on the C2-Functionalization of Indole via Umpolung. PubMed.
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals.
- Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).
- Indole synthesis: a review and proposed classification. NIH.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Indole synthesis, reactions and applications. YouTube.
- Synthesis of indoles. Organic Chemistry Portal.
- Why Do Some Fischer Indolizations Fail? NIH.
- Fischer indole synthesis. Wikipedia.
- Transition metal-Catalyzed C-H Functionalizations of Indoles. ResearchGate.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis - ACS Publications.
- Indole-Containing Metal Complexes and Their Medicinal Applications. PMC - NIH.
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- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4-Substituted Indoles
Welcome to the dedicated support center for navigating the complexities of 4-substituted indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in accessing this privileged heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical, field-tested advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that often arise during the planning and execution of a synthesis for a 4-substituted indole.
Q1: Why is the synthesis of 4-substituted indoles notoriously difficult compared to other positions?
A: The challenge is fundamentally rooted in the electronic nature of the indole nucleus and the mechanisms of classical indole syntheses.
-
Electronic Bias: The indole scaffold is electron-rich, with the highest electron density typically at the C3 position, making it the most kinetically favorable site for electrophilic attack. The C2 and C5/C6 positions also exhibit significant reactivity. The C4 and C7 positions are generally the least nucleophilic, making direct electrophilic substitution at C4 a significant challenge.
-
Steric Hindrance: The C4 position is sterically encumbered by the fused benzene ring, which can hinder the approach of reagents.
-
Classical Synthesis Limitations: Many traditional indole syntheses, like the Fischer indole synthesis, often provide poor regioselectivity when using meta-substituted anilines, leading to mixtures of 4- and 6-substituted indoles.
Q2: I am getting a mixture of 4- and 6-substituted indoles from my Fischer indole synthesis. How can I improve the regioselectivity?
A: This is a classic problem arising from the use of meta-substituted anilines. The key is to understand and manipulate the factors controlling the cyclization step.
-
Steric Control: Larger substituents on the aniline nitrogen (e.g., N-benzyl or N-tosyl) or bulkier acids can favor the formation of the 4-isomer by sterically disfavoring the competing cyclization at the more hindered ortho-position leading to the 6-isomer.
-
Electronic Control: The electronic nature of the meta-substituent plays a crucial role. Electron-donating groups can activate the C4 position, but often the effect is not strong enough to overcome the inherent preference for C6 cyclization.
-
Alternative Strategies: If regioselectivity remains poor, it is often more efficient to switch to a different synthetic strategy that offers better positional control, such as the Bartoli or Hemetsberger indole synthesis.
Q3: When should I consider using a protecting group for the indole nitrogen?
A: The use of a nitrogen protecting group is a critical strategic decision.
-
Increased Stability: Protecting groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) can stabilize the indole ring to harsh reaction conditions (e.g., strong acids, oxidants).
-
Directed Metalation: Critically for 4-substitution, a protecting group is often essential for directed ortho-metalation (DoM) strategies. A bulky protecting group can direct lithiation to the C7 position, but subsequent functionalization at C4 can be achieved through other means.
-
Improved Solubility: Some protecting groups can enhance the solubility of indole intermediates in organic solvents.
-
Drawbacks: The addition and removal of a protecting group adds steps to the synthesis, which can lower the overall yield. The protecting group can also influence the reactivity of the indole ring in subsequent steps.
Part 2: Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed, step-by-step troubleshooting for common issues encountered during specific synthetic routes to 4-substituted indoles.
Guide 1: The Bartoli Indole Synthesis
The Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent, is a powerful method for accessing sterically hindered indoles, including 4-substituted ones.
Common Problem: Low or no yield of the desired 4-substituted indole.
Workflow & Troubleshooting:
Caption: Troubleshooting workflow for the Bartoli indole synthesis.
Troubleshooting Table:
| Symptom | Potential Cause | Recommended Solution |
| No reaction, starting material recovered | Inactive Grignard reagent | Titrate the Grignard reagent before use. Ensure strictly anhydrous conditions. Use freshly prepared Grignard reagent. |
| Complex mixture of products | Impure nitroarene starting material | Recrystallize or chromatograph the nitroarene before use. |
| Low yield, formation of tar | Reaction temperature too high | Maintain the reaction at a low temperature (e.g., -78 °C to -40 °C) during the Grignard addition. |
| Formation of 7-hydroxyindole byproduct | Incomplete reaction of the intermediate with the third equivalent of Grignard reagent. | Ensure at least 3 equivalents of the vinyl Grignard reagent are used. A slight excess (3.1-3.2 equiv.) may be beneficial. |
Expert Insight: The quality of the Grignard reagent is paramount in the Bartoli synthesis. If you suspect issues, consider preparing it fresh from high-purity magnesium turnings and distilled vinyl bromide.
Guide 2: Modern Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a pre-functionalized indole core (e.g., 4-bromo or 4-triflyloxyindole) are highly effective.
Common Problem: Incomplete conversion or catalyst deactivation.
Workflow & Troubleshooting:
Caption: Troubleshooting workflow for cross-coupling reactions on the indole core.
Troubleshooting Table:
| Symptom | Potential Cause | Recommended Solution |
| Low conversion, starting material remains | Insufficiently active catalyst system | Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig). Ensure the palladium precatalyst is of high quality. |
| Formation of dehalogenated indole | Proto-dehalogenation is competing with cross-coupling | Use a non-protic solvent. Ensure the base is sufficiently anhydrous. |
| Homocoupling of the coupling partner | Transmetalation is slow relative to homocoupling | Use a different base or solvent system. Lowering the reaction temperature may also help. |
| Catalyst turns black (Pd black formation) | Catalyst decomposition | Ensure the reaction is thoroughly degassed to remove oxygen. Use a more robust ligand or a lower reaction temperature. |
Expert Insight: For challenging Suzuki couplings at the C4 position, consider using a boronic acid pinacol ester (BPin) instead of the free boronic acid, as they often exhibit greater stability and reactivity. The choice of base is also critical; inorganic bases like K3PO4 or Cs2CO3 are often effective.
Part 3: Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Bromo-1-tosyl-1H-indole
This protocol provides a reliable method for synthesizing a key intermediate for subsequent cross-coupling reactions.
-
Protection: To a solution of indole (1.0 equiv) in THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 equiv) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are dried over Na2SO4, filtered, and concentrated to give 1-tosylindole.
-
Bromination: To a solution of 1-tosylindole (1.0 equiv) in DMF at -20 °C, add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise, maintaining the internal temperature below -15 °C. Stir for 1 hour at this temperature. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography (hexanes/ethyl acetate gradient) to afford 4-bromo-1-tosyl-1H-indole.
Self-Validation: The regioselectivity of the bromination is directed by the tosyl group and low temperature, favoring the C4 position over the more electronically favored C3 position. The identity and purity of the product should be confirmed by 1H NMR and LC-MS.
Part 4: References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278. [Link]
-
Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new, general one-step synthesis of indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]
strategies to avoid over-bromination of indole rings
Welcome to the technical support center for indole chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their strategies for the selective bromination of indole rings.
Troubleshooting Guide: Overcoming Over-bromination
Over-bromination is a frequent challenge in indole chemistry, leading to mixtures of products and reduced yields of the desired mono-brominated compound. This guide provides solutions to common issues.
Issue 1: My reaction yields a mixture of mono-, di-, and tri-brominated indoles. How can I improve selectivity for mono-bromination?
Probable Cause: The high reactivity of the indole ring, especially if unsubstituted at the C3 position, makes it susceptible to multiple additions of bromine. The initial mono-brominated product can be as reactive, or even more reactive, than the starting material.
Solutions:
-
Choice of Brominating Agent: Switch to a less reactive bromine source. While molecular bromine (Br₂) is a powerful brominating agent, it often leads to over-bromination. Consider using N-Bromosuccinimide (NBS), which provides a slow, controlled release of bromine. Pyridinium tribromide is another mild and selective alternative.
Brominating Agent Reactivity Typical Selectivity Br₂ High Low (often leads to polybromination) NBS Moderate Good to Excellent (C3-selective) Pyridinium tribromide Mild Excellent (C3-selective) -
Reaction Temperature: Perform the reaction at a lower temperature. Cooling the reaction mixture (e.g., to 0 °C or -78 °C) can significantly slow down the rate of the second and third bromination events, allowing the mono-bromination to proceed more selectively.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), can help to temper the reactivity of the electrophile.
Experimental Protocol: Selective Mono-bromination of Indole using NBS
-
Dissolve the indole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: I'm observing decomposition of my starting material under the bromination conditions. What can I do?
Probable Cause: Many indole derivatives are sensitive to strongly acidic or oxidative conditions. The hydrogen bromide (HBr) generated as a byproduct during bromination can lead to acid-catalyzed decomposition or polymerization of the indole.
Solutions:
-
Use a Non-Acidic Brominating Agent: Employing a reagent like NBS often avoids the generation of strong acids.
-
Add a Proton Sponge: Include a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene), in the reaction mixture to neutralize any generated acid.
-
Protecting Groups: If the indole nitrogen is unsubstituted, consider protecting it with a suitable group (e.g., Boc, Ts) to increase its stability and control the regioselectivity of the bromination.
Frequently Asked Questions (FAQs)
Q1: What are the best reagents for selective mono-bromination of electron-rich indoles?
For electron-rich indoles, which are highly susceptible to over-bromination, milder reagents are essential. Pyridinium tribromide and 2,4,4,6-tetrabromocyclohexa-2,5-dienone are excellent choices that offer high selectivity for mono-bromination at the C3 position.
Q2: How does the position of substituents on the indole ring affect bromination selectivity?
Substituents play a crucial role in directing the regioselectivity of bromination.
-
Unsubstituted at C3: Bromination will almost exclusively occur at the C3 position.
-
Substituted at C3: If the C3 position is blocked, bromination typically occurs at the C2 position, although this can be more challenging.
-
Electron-donating groups (EDGs) on the benzene ring: These groups activate the ring towards electrophilic substitution and can lead to bromination on the benzene portion, typically at the C5 or C7 position.
-
Electron-withdrawing groups (EWGs) on the benzene ring: These groups deactivate the benzene ring, favoring bromination on the pyrrole ring.
Q3: Can I achieve selective bromination at a specific position on the benzene ring of the indole?
Yes, this can be achieved through several strategies:
-
Directed Ortho-Metalation (DoM): By using a directing group (e.g., a pivaloyl group on the indole nitrogen) and a strong base like n-butyllithium, you can deprotonate a specific position (e.g., C7), which can then be quenched with an electrophilic bromine source.
-
Blocking the more reactive positions: Protecting the C3 position and then performing the bromination can direct the reaction to the benzene ring. The choice of brominating agent and reaction conditions will then determine the regioselectivity on the benzene ring.
Visualizing Bromination Strategies
Diagram 1: Decision tree for selecting a bromination strategy.
Caption: A decision tree to guide the selection of an appropriate indole bromination strategy.
Diagram 2: General mechanism of electrophilic bromination of indole at C3.
Technical Support Center: Purification of Indole Synthesis Products
Welcome to the technical support center for troubleshooting and purifying products from indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their reaction mixtures. Indole and its derivatives are foundational scaffolds in a vast array of natural products and pharmaceutical agents, making their purity paramount for reliable downstream applications and biological evaluation.[1][2][3] This resource provides in-depth, field-proven insights to help you diagnose the source of impurities and select the most effective purification strategy.
Troubleshooting Guide: Diagnosing and Removing Colored Impurities
Colored impurities in indole synthesis are a common challenge, often arising from oxidation, side reactions, or residual starting materials. The color of the impurity can be a valuable diagnostic clue.
Problem 1: My crude indole product is blue, purple, or dark green.
Probable Cause: Oxidation to Indigoid Pigments
This is one of the most frequent issues. The indole nucleus, particularly at the C3 position, is susceptible to oxidation. The initial oxidation product, 3-hydroxyindole (indoxyl), is highly reactive and rapidly dimerizes in the presence of air to form the intensely colored pigments indigo (blue) and indirubin (red), often resulting in a purple mixture.[4][5][6][7] This process can be accelerated by heat, light, and the presence of certain catalysts or oxidizing agents.[7][8]
Causality Explained: The electron-rich nature of the pyrrole ring in indole makes it prone to electrophilic attack, including oxidation. The formation of indoxyl creates a reactive intermediate that readily undergoes oxidative coupling.
Solutions:
-
Minimize Air Exposure: During the reaction workup and purification, use an inert atmosphere (e.g., nitrogen or argon) where possible. Degas solvents before use.
-
Activated Carbon Treatment: This is a highly effective method for adsorbing large, colored organic molecules like indigo.[9][10][11]
-
Column Chromatography: If other impurities are also present, flash column chromatography can separate the desired indole from the colored pigments.
Problem 2: The reaction mixture or isolated product is yellow, orange, or brown.
Probable Cause: Side Products from Specific Synthesis Routes or Polymerization
The origin of yellow-to-brown discoloration is often specific to the synthetic method employed.
-
Fischer Indole Synthesis: This reaction is sensitive to conditions like temperature and acid strength.[12] Unwanted byproducts, such as aldol condensation products or Friedel-Crafts type products, can form, which are often colored.[12] In some cases, with certain substitution patterns, the reaction can fail, leading to N-N bond cleavage products instead of cyclization.[13]
-
Reissert Indole Synthesis: The initial condensation step between o-nitrotoluene and diethyl oxalate can be a source of colored byproducts if not driven to completion.[14][15] The reductive cyclization step can also lead to a variety of products if not carefully controlled.[15]
-
Bischler-Möhlau Synthesis: The harsh conditions and use of excess aniline can lead to a mixture of products and colored impurities.[16][17]
-
Polymerization: Strong acids can induce the polymerization of indole, leading to dark, tarry substances.[18]
Solutions:
-
Recrystallization: This is the primary method for purifying solid indole products from less soluble or more soluble impurities.[1][19] The choice of solvent is critical.
-
Column Chromatography: For complex mixtures or oily products, chromatography is the most powerful purification technique.[20][21]
-
Reaction Condition Optimization: Revisit the synthesis protocol. Ensure the temperature, reaction time, and catalyst concentration are optimal for your specific substrate.[12]
Problem 3: The product has a pinkish or reddish haze.
Probable Cause: Minor Oxidation or Specific Impurities
A slight pinkish hue in indole is often a sign of early-stage oxidation.[22] It can also be indicative of specific, often nitrogen-containing, byproducts.
Solutions:
-
Recrystallization: A single recrystallization is often sufficient to remove these minor impurities and yield a white or off-white solid.[19]
-
Activated Carbon Wash: Dissolving the product in a suitable solvent, adding a small amount of activated carbon, stirring briefly, and then filtering through a pad of celite can effectively remove the color.
Purification Protocols & Methodologies
Below are detailed, step-by-step protocols for the most common and effective purification techniques.
Method 1: Purification by Recrystallization
Recrystallization is based on the principle of differential solubility of the desired compound and impurities in a solvent at different temperatures.[1]
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the indole derivative well at high temperatures but poorly at low temperatures. Common solvents for indoles include ethanol, methanol/water mixtures, hexane, and ethyl acetate/hexane mixtures.[1][19]
-
Dissolution: Place the crude indole product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or catalysts) are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil, reheat the solution, add more solvent, and allow it to cool more slowly.[1]
-
Low Yield: This may be due to using too much solvent. Concentrate the mother liquor and attempt a second crystallization.[1]
Method 2: Decolorization with Activated Carbon
Activated carbon has a highly porous structure with a large surface area, making it excellent for adsorbing large colored molecules and other high-molecular-weight impurities.[9][23]
Experimental Protocol:
-
Dissolution: Dissolve the crude, colored indole product in a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at room temperature.
-
Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the crude product).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid excessive heating, as it can sometimes cause the adsorbed impurities to be released back into the solution.
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of celite or a fine filter paper. The celite pad is crucial to prevent fine carbon particles from passing through.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product. This product may then be further purified by recrystallization or chromatography.
Method 3: Purification by Flash Column Chromatography
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[21]
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired indole product an Rf value of approximately 0.2-0.3.[20] A common mobile phase for indoles is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[20]
-
Elution: Run the solvent (mobile phase) through the column, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[20]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.
Decision-Making Workflow for Purification
Sources
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- 2. bioengineer.org [bioengineer.org]
- 3. bioquicknews.com [bioquicknews.com]
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Bromoindoles
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 4-bromoindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on the indole scaffold. The unique electronic properties of the indole ring, particularly the potential for the nitrogen lone pair to interact with the catalyst, present specific challenges that require careful optimization.
This resource provides field-tested insights and systematic troubleshooting strategies in a direct question-and-answer format to help you achieve higher yields, reduce catalyst costs, and improve the reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Here we address common high-level questions that arise when planning cross-coupling reactions with 4-bromoindole substrates.
Q1: What is a typical starting catalyst loading for a 4-bromoindole cross-coupling?
For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for Suzuki, Heck, or Sonogashira reactions.[1] For Buchwald-Hartwig aminations, loadings may also fall in this range but are highly dependent on the ligand. The goal of optimization is to reduce this significantly, often to well below 1 mol%, without sacrificing yield or reaction time.[2] Some highly efficient protocols for related substrates have achieved catalyst loadings as low as 100 ppm (0.01 mol%).[3]
Q2: Is protection of the indole nitrogen (N-H) necessary?
While not always mandatory, N-protection is highly recommended. The acidic N-H proton can interfere with many organometallic reagents and bases. More importantly, the indole nitrogen can act as a ligand, coordinating to the palladium center and inhibiting or poisoning the catalyst.[4][5] Protecting the nitrogen with a simple group like methyl (Me), benzyl (Bn), or an electron-withdrawing group like tosyl (Ts) or methanesulfonyl (Ms) can prevent this, leading to cleaner reactions, higher yields, and more consistent results.[6]
Q3: How do I choose the right palladium source and ligand?
The choice is critical and substrate-dependent.
-
Palladium Source: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes like Pd₂(dba)₃ are common starting points. For difficult couplings, using pre-catalysts, which are more stable and form the active Pd(0) species more reliably, is often a superior strategy.[7]
-
Ligand: The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and facilitates key steps in the catalytic cycle. For the electron-rich indole ring system, bulky, electron-rich phosphine ligands are often required. Ligands like Xantphos, SPhos, and XPhos have shown good performance in C-N and C-O couplings of related N-heterocycles.[8] The choice of ligand can dramatically affect reaction outcomes, and screening is often necessary.[9]
Q4: My reaction is sluggish. Should I increase the catalyst loading or the temperature?
Increasing catalyst loading is a straightforward but often inefficient solution. Before adding more of an expensive catalyst, first, consider optimizing the reaction temperature. Cross-coupling reactions are often run at elevated temperatures (60-120 °C) to facilitate the oxidative addition and reductive elimination steps.[10] However, excessively high temperatures can lead to catalyst decomposition.[11] A systematic approach is to first perform a temperature screen (e.g., 60 °C, 80 °C, 100 °C) before increasing the catalyst loading. If the reaction is still slow, screening different ligands or bases is often more effective than simply adding more catalyst.
Q5: What are the best analytical techniques to monitor reaction progress?
Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For quantitative analysis and to accurately determine conversion and identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[11] In-situ monitoring techniques like Raman spectroscopy can also provide real-time data on reaction dynamics without disturbing the experiment.[12]
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section provides a systematic approach to resolving common issues encountered during the cross-coupling of 4-bromoindoles.
Issue 1: Low or No Conversion of Starting Material
This is the most common problem and can have multiple root causes. A logical, step-by-step diagnosis is key.
Probable Cause 1: Inactive or Deactivated Catalyst
-
Symptom: You observe the formation of a black precipitate (palladium black). This indicates that the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[5]
-
Solution:
-
Improve Ligand Efficacy: The primary role of the phosphine ligand is to stabilize the Pd(0) species. If you are using a simple ligand like PPh₃, switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type biaryl phosphine ligands) which can better shield the metal center.[8]
-
Ensure Strict Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and the reaction is run under a positive pressure of an inert gas.[5]
-
Check Reagent Purity: Impurities in solvents, starting materials, or bases can act as catalyst poisons.[11] Use high-purity, anhydrous solvents.
-
Lower the Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[11]
-
Probable Cause 2: Issues with Reaction Components (Substrates, Base, Solvent)
-
Symptom: The reaction mixture remains clear, but analysis (TLC, GC-MS) shows only starting materials, even after prolonged heating.
-
Solution:
-
Verify Substrate Quality: Ensure your 4-bromoindole is pure. If using a boronic acid for a Suzuki coupling, be aware that they can decompose upon storage or dehydrate to form unreactive boroxine trimers.[13]
-
Re-evaluate Your Base: The base is crucial for the transmetalation step in Suzuki reactions and for regenerating the catalyst in Heck and Sonogashira couplings.[14] If you are using a weak or sparingly soluble base (e.g., Na₂CO₃), switch to a stronger or more soluble one like K₃PO₄, Cs₂CO₃, or an organic base like DBU.[8][15][16] The choice of base and solvent are often linked.[17][18]
-
Optimize the Solvent: The solvent must be able to dissolve the substrates and facilitate the catalytic cycle. Polar aprotic solvents like dioxane, THF, or DMF are common.[19][20] For Suzuki reactions, a biphasic system with water can be beneficial for dissolving the inorganic base.[20]
-
Workflow for Troubleshooting Low Yield
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction. Catalyst deactivation is a key off-cycle pathway to avoid.
References
- Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
- Leadbeater, N. E., & Marco, M. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 835. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. [Link]
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5551-5565. [Link]
- Zhang, H., & Larock, R. C. (2003). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Organic Chemistry, 68(2), 521-529. [Link]
- National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6085-6093. [Link]
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. [Link]
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
- ACS Publications. (2023). Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N‑Methylpyridinium Salts: A Practical Way to Prepare 3‑(Pyridin-2-yl)indoles. Organic Letters, 25(21), 3848-3853. [Link]
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
- Reddit. (2018).
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
- ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling of 4'-bromoacetophenone (6) with phenylboronic acid (5a)
- ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- FULIR. (n.d.).
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(7), 1766-1769. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. scite.ai [scite.ai]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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- 20. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Troubleshooting Failed Fischer Indole Syntheses
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of substituted indoles via this venerable yet often temperamental reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common failures, providing you with the expert insights needed to diagnose and resolve issues in your synthetic workflow.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when performing a Fischer indole synthesis.
Q1: My Fischer indole synthesis is giving a very low yield. What are the most likely causes?
Low yields are a frequent issue and can often be attributed to several factors. The reaction is highly sensitive to the electronic properties of your substrates, the choice and concentration of the acid catalyst, and the reaction temperature.[1][2] Specifically, strong electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, which significantly reduces the yield of your desired indole.[2][3][4]
Q2: I'm not seeing any of my desired indole product. What could have gone wrong?
A complete reaction failure can be disheartening but is often diagnosable. A primary reason for failure is attempting to synthesize a substitution pattern that is inherently difficult via the Fischer method, such as C3-N-substituted indoles.[2][3] In these cases, the electronics of the intermediate strongly favor N-N bond cleavage over the productive cyclization pathway.[3] Other potential causes include decomposition of an unstable hydrazone intermediate or degradation of the indole product under harsh acidic conditions.[2]
Q3: My reaction is producing a mixture of regioisomers from an unsymmetrical ketone. How can I improve the selectivity?
Controlling regioselectivity is a well-known challenge in the Fischer indole synthesis when using unsymmetrical ketones.[2] The outcome is a delicate balance between the acidity of the medium and steric effects.[2] Generally, weaker acids tend to favor the formation of the kinetic product, which arises from the more substituted enamine. Conversely, stronger acids can lead to the thermodynamically more stable product.[2] The steric bulk of substituents on both the ketone and the phenylhydrazine can also be exploited to direct the cyclization to the less hindered position.[2]
Q4: I'm observing a lot of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
The formation of dark-colored impurities often points to oxidative side reactions. Indoles, particularly electron-rich ones, can be susceptible to oxidation, leading to polymerization and decomposition.[2] To mitigate this, it is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[2]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their underlying causes, and actionable solutions.
Problem 1: No Product Formation or Only Starting Material Recovered
If you are not observing any product formation, consider the following possibilities:
-
Unfavorable Substrate Electronics: As mentioned, certain substitution patterns are notoriously difficult. The synthesis of 3-aminoindoles, for instance, often fails because the strong electron-donating amino group promotes the cleavage of the N-N bond in the ene-hydrazine intermediate, a pathway that competes directly with the desired[5][5]-sigmatropic rearrangement.[3][4]
-
Solution: If possible, consider modifying your synthetic route. If you must proceed with the challenging substrate, the use of Lewis acids like zinc chloride (ZnCl₂) may offer some improvement over protic acids.[3]
-
-
Inappropriate Acid Catalyst: The choice of acid is critical and often substrate-dependent.[1][6][7] A catalyst that is too weak may not facilitate the necessary protonation steps, while one that is too strong can lead to degradation of the starting materials or the product.[8]
-
Solution: Systematically screen a variety of Brønsted and Lewis acid catalysts.
-
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Widely used and effective for many substrates. PPA is particularly useful for high-boiling point reactions. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Can be milder and more effective for sensitive substrates. Often used when protic acids fail.[6] |
-
Protocol: Catalyst Screening
-
Set up several small-scale parallel reactions using your starting materials.
-
To each reaction, add a different acid catalyst (e.g., p-TsOH, ZnCl₂, PPA).
-
Monitor the reactions by thin-layer chromatography (TLC) to assess product formation.
-
Identify the catalyst that provides the best conversion to the desired product.
-
Problem 2: Low Yield of the Desired Indole
Low yields can often be improved by optimizing the reaction conditions and considering the stability of intermediates.
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is sensitive to both temperature and reaction time.[1] Insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition.
-
Solution: Optimize the reaction temperature and time. Start with the conditions reported for similar substrates and then systematically vary the temperature in 10-20 °C increments. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Instability of the Hydrazone: Some arylhydrazones are unstable and can decompose under strongly acidic conditions before cyclization can occur.[2]
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired indole. A common side reaction is the aldol condensation of aldehydes and ketones that have α-hydrogens, which is also catalyzed by acid.[1]
-
Solution: If aldol condensation is suspected, try to use reaction conditions that disfavor this pathway, such as lower temperatures or a different acid catalyst.
-
Problem 3: Formation of Unexpected Byproducts
The identification of byproducts can provide valuable clues about what is going wrong in your reaction.
-
N-N Bond Cleavage Products: As discussed, the cleavage of the N-N bond is a major competing pathway, especially with electron-donating groups on the carbonyl component.[3] This will result in the formation of anilines and iminium ions.
-
Products from Rearrangement of Intermediates: The complex series of equilibria and rearrangements in the Fischer indole synthesis can sometimes lead to unexpected products.
Visualizing the Fischer Indole Synthesis
To aid in your troubleshooting efforts, the following diagrams illustrate the key mechanistic steps and a logical workflow for addressing common issues.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting the Fischer indole synthesis.
References
- Benchchem.
- Heravi, M. M., et al. (2017).
- Alfa Chemistry. Fischer Indole Synthesis.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- RSC Publishing. (2017).
- Gribble, G. W. (2010). Indole synthesis: a review and proposed classification.
- ResearchGate.
- Robinson, B. (1981). The Fischer indole synthesis.
- YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.
- ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Benchchem. Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Benchchem. effect of substituents on Fischer indole synthesis yield.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Chemistry Stack Exchange. (2020).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. testbook.com [testbook.com]
Technical Support Center: Navigating Steric Hindrance in 4-Bromoindole Chemistry
Welcome to the technical support center dedicated to addressing the challenges associated with the C4-functionalization of indoles, specifically focusing on reactions involving 4-bromoindole. The inherent steric congestion around the C4 position, nestled within the bicyclic indole framework, presents a significant hurdle for chemists in academic and industrial research. This guide is designed to provide practical, mechanistically-grounded solutions to common problems encountered during these synthetic transformations.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a direct answer but also delves into the underlying principles, offering a robust framework for rational problem-solving in your own laboratory.
Frequently Asked Questions (FAQs)
Question 1: Why are my cross-coupling reaction yields with 4-bromoindole consistently low compared to other aryl bromides?
Answer:
Low yields in cross-coupling reactions with 4-bromoindole are a common issue, primarily stemming from the significant steric hindrance at the C4 position.[1] The proximity of the pyrrole ring creates a sterically congested environment that impedes the approach of the catalyst and coupling partner. This hindrance can slow down or even halt key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2][3]
Several factors contribute to this challenge:
-
Bulky Catalyst-Substrate Interactions: The transition state of the oxidative addition step, where the palladium catalyst inserts into the C-Br bond, is highly sensitive to steric bulk.[2] The fused ring system of the indole can clash with bulky phosphine ligands on the palladium center, increasing the activation energy of this crucial step.
-
Inhibited Reductive Elimination: The final step of the catalytic cycle, reductive elimination, which forms the desired C-C or C-N bond, can also be sterically hindered. The substituents on both the indole and the coupling partner must be able to orient themselves correctly around the metal center, a process that is difficult in a crowded environment.[3]
-
Catalyst Deactivation: Slower reaction rates due to steric hindrance can lead to a higher probability of catalyst decomposition or the formation of inactive palladium species over the extended reaction times often required.[4][5]
To address these issues, a multi-faceted approach to reaction optimization is necessary, focusing on catalyst and ligand selection, as well as the strategic use of protecting groups.
Question 2: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling with 4-bromoindole?
Answer:
The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling with a sterically hindered substrate like 4-bromoindole. The goal is to use a catalytic system that is both highly active and can accommodate the steric bulk of the indole.
-
Palladium Pre-catalysts: Modern palladium pre-catalysts, such as those based on palladacycle structures, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts are designed to generate the active Pd(0) species more efficiently and can lead to more consistent results.[6]
-
Ligand Selection: The ligand plays a critical role in modulating the steric and electronic properties of the palladium center. For sterically demanding substrates, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote oxidative addition and stabilize the active catalytic species.
| Ligand Type | Key Features & Application for 4-Bromoindole |
| Buchwald-type Biarylphosphines | (e.g., XPhos, SPhos, RuPhos) These ligands are characterized by their bulk and electron-rich nature, which can accelerate the rate-limiting steps in the catalytic cycle.[3] Their steric bulk can also help to create a more open coordination site on the palladium, facilitating the approach of the 4-bromoindole. |
| N-Heterocyclic Carbenes (NHCs) | NHCs are strong sigma-donors that form very stable complexes with palladium. This stability can be advantageous in preventing catalyst decomposition in challenging reactions. Some sterically hindered NHC ligands have shown success in promoting cross-coupling at hindered positions.[7] |
| Bidentate Ligands | (e.g., Xantphos) These ligands have a larger "bite angle" which can influence the geometry around the palladium center and facilitate reductive elimination.[8] Xantphos has been shown to be effective in C-N and C-O bond formation with 4-bromo-7-azaindoles, a related sterically hindered system.[8] |
A systematic screening of several ligands is often the most effective approach to identifying the optimal conditions for your specific substrate.
Question 3: Should I protect the indole nitrogen? If so, what protecting group should I use?
Answer:
Yes, protecting the indole nitrogen is often a crucial strategy for improving the outcomes of C4-functionalization reactions. The N-H proton is acidic and can interfere with many organometallic reagents and bases used in cross-coupling reactions. Furthermore, the choice of N-protecting group can have a profound impact on the regioselectivity and reactivity of the indole ring.[9][10]
-
Bulky Protecting Groups for C4-Selectivity: Introducing a large, sterically demanding group on the nitrogen can effectively block the more accessible C2 and C3 positions, thereby directing reactivity towards the C4 position.[9] This has been demonstrated in ruthenium-catalyzed C-H phosphorylation, where a bulky N-substituent was key to achieving C4 selectivity.[9]
-
Directing Groups: Certain protecting groups can also function as directing groups, actively guiding the catalyst to a specific C-H bond. For instance, a pivaloyl group at the C3 position has been used to direct arylation to the C4 and C5 positions.[11][12][13]
-
Commonly Used Protecting Groups:
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable under many cross-coupling conditions and can be removed under relatively mild conditions. It has been used in Suzuki-Miyaura couplings of protected pyrroles.[14]
-
Boc (tert-butyloxycarbonyl): A common and versatile protecting group, though its bulk may be less pronounced than other options.[15]
-
Pivaloyl: While effective at directing reactions to C4 and protecting both N1 and C2, it can be notoriously difficult to remove.[16] However, methods using lithium bases for its deprotection have been developed.[16]
-
The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Scenario 1: My Buchwald-Hartwig amination of 4-bromoindole with a primary amine is failing or giving very low yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Explanation:
-
Evaluate Your Ligand: For coupling with primary amines, ligands like BrettPhos have been specifically designed and often show superior performance compared to ligands optimized for secondary amines (like RuPhos).[3][17] The steric profile of BrettPhos is well-suited to accommodate the hindered environment of 4-bromoindole while facilitating the necessary catalytic steps.[3]
-
Optimize the Base: While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, for substrates with sensitive functional groups or for challenging couplings, a non-nucleophilic organic base like LiHMDS can be beneficial.[17] It can also improve tolerance to acidic protons, such as the indole N-H.
-
Consider the Palladium Source: If you are using a traditional palladium source like Pd(OAc)₂, switching to a more advanced pre-catalyst can ensure more reliable formation of the active Pd(0) species.[18]
-
Protect the Indole Nitrogen: An unprotected N-H can lead to side reactions and catalyst inhibition. Protecting the nitrogen with a group like SEM or Boc can block these unwanted pathways and improve yields.[14][15]
Scenario 2: I'm observing significant de-bromination of my 4-bromoindole starting material in a Sonogashira coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Explanation:
De-bromination is a common side reaction in many cross-coupling protocols, often arising from premature quenching of an organopalladium intermediate.
-
The Role of the Copper Co-catalyst: In the traditional Sonogashira reaction, the copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex. If this step is slow, the Pd(II)-aryl intermediate may be susceptible to other reaction pathways, including reduction. Ensure your Cu(I) source is fresh and consider screening different loadings.
-
Ligand Effects: The choice of phosphine ligand can influence the rate of the catalytic cycle. A bulky ligand can sometimes accelerate the desired coupling relative to decomposition pathways.[19][20][21]
-
Base and Solvent: The amine base (e.g., triethylamine, diisopropylamine) serves both as a base and often as a solvent. It must be present in sufficient excess to drive the deprotonation of the alkyne.[22] The polarity of the solvent can also significantly affect the reaction rate and yield.[23] Ensure your amine and any co-solvents are anhydrous.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical. Oxygen can lead to oxidative degradation of the catalyst and promote side reactions. Ensure your flask is properly flame-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromoindole
This protocol provides a starting point for the optimization of Suzuki-Miyaura reactions with 4-bromo-N-protected indoles.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the N-protected 4-bromoindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[24]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of dioxane/water, toluene, or DMF, to make a 0.1-0.2 M solution).
-
Sparge the resulting mixture with inert gas for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not part of the pre-catalyst) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters - ACS Publications.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Indole arylation with different N‐protecting groups. ResearchGate.
- Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
- A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. PMC - NIH.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central.
- Buchwald–Hartwig amination. Wikipedia.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Steric Hindrance | Organic Chemistry. YouTube.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Steric hindrance. YouTube.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- The Effect of Steric Bulk in Sonogashira Coupling Reactions. PubMed.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate.
- Steric Hindrance. ChemTalk.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate.
- The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing.
- Sonogashira coupling. Wikipedia.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Heck Reaction. Chemistry LibreTexts.
- Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. ResearchGate.
- Is there no steric hindrance in case of inorganic molecules? As we commonly talk about .... Quora.
- Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
- Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. ACS Publications.
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- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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Technical Support Center: Analytical Methods for Monitoring Indole Reaction Progress
Welcome to the Technical Support Center for monitoring indole reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and reliable analytical techniques to track the synthesis of indole-containing compounds. Indole and its derivatives are cornerstone structures in pharmaceuticals, agrochemicals, and materials science, making the optimization and control of their synthesis paramount.[1][2]
This resource provides in-depth, field-tested insights into the most common analytical methods, moving beyond simple protocols to explain the causality behind experimental choices. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter in the lab.
Choosing Your Analytical Weapon: A Strategic Overview
The selection of an analytical method is a critical decision that impacts the quality and efficiency of your research. The ideal technique depends on the specific goals of your analysis, from rapid qualitative checks to rigorous quantitative kinetic studies.[3]
A logical approach to selecting the right tool is essential for efficient workflow.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Bromo vs. 5-Bromoindole-3-Carboxylic Acid: A Guide for Researchers
For Immediate Release
A Deep Dive into the Biological Landscape of Brominated Indole-3-Carboxylic Acids: Unveiling the Impact of Positional Isomerism on Therapeutic Potential
Shanghai, China – January 8, 2026 – In the intricate world of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous bioactive compounds. The strategic placement of halogen atoms, particularly bromine, on this heterocyclic ring system has been a fruitful avenue for modulating therapeutic properties. This guide offers an in-depth, objective comparison of the biological activities of two closely related positional isomers: 4-bromoindole-3-carboxylic acid and 5-bromoindole-3-carboxylic acid. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how a subtle shift in a single atom's position can profoundly influence a molecule's biological profile.
The Critical Influence of Bromine Placement: A Structural Overview
The indole ring, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, offers several positions for substitution. The introduction of a bromine atom, a halogen known for its ability to enhance lipophilicity and participate in halogen bonding, can significantly impact a molecule's interaction with biological targets. The key distinction between the two compounds at the heart of this guide lies in the location of this bromine atom on the benzene portion of the indole ring. In 4-bromoindole-3-carboxylic acid, the bromine is situated at the C4-position, whereas in its 5-bromo counterpart, it occupies the C5-position. This seemingly minor structural variance leads to distinct electronic and steric properties, which in turn dictate their biological activities.
Comparative Biological Activities: A Data-Driven Analysis
While direct head-to-head comparative studies of 4-bromo and 5-bromoindole-3-carboxylic acid are limited in publicly available literature, a comprehensive review of existing data on their derivatives allows for a robust comparative assessment. The 5-bromo substitution has been more extensively studied, with a wealth of data pointing to its significant potential in oncology and infectious diseases.
Anticancer Activity
Derivatives of 5-bromoindole-3-carboxylic acid have demonstrated notable anticancer properties. A significant body of research highlights their role as inhibitors of crucial signaling pathways implicated in cancer progression. For instance, certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancers.[1][2] The mechanism of action often involves the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and apoptosis.[1][2]
In contrast, quantitative data on the anticancer activity of 4-bromoindole-3-carboxylic acid derivatives is less abundant. However, some studies on broader classes of indole derivatives suggest that substitution at the 4-position may be less favorable for antiproliferative activity compared to other positions.[3] This observation underscores the critical importance of the bromine atom's location in defining the anticancer potential of these molecules.
Table 1: Anticancer Activity of Selected Bromoindole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Novel 5-bromoindole-2-carboxylic acid derivative (Compound 3a) | HepG2, A549, MCF-7 | Most potent of the series | [2] |
| 1,2-dimethyl-3-carbethoxy-5-methoxy-6-bromoindole derivative (T1089) | A549 | 33.4 ± 1.3 | [4] |
Antimicrobial Activity
The 5-bromo substitution on the indole ring has also been shown to confer significant antimicrobial properties. Derivatives of 5-bromoindole-3-carboxylic acid have been investigated as potent agents against a range of bacterial and fungal pathogens. For example, α,ω-di-(5-bromoindole-3-carboxamido)spermine has demonstrated intrinsic antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5] Furthermore, some 5-bromo-substituted indole-3-carboxamide-polyamine conjugates have exhibited broad-spectrum activity, including against Acinetobacter baumannii and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range.[5]
Information on the antimicrobial activity of 4-bromoindole-3-carboxylic acid derivatives is more limited. However, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a compound containing a 4-bromo-substituted aromatic ring, demonstrated antibacterial activity against extensively drug-resistant (XDR) S. Typhi, with MIC values as low as 6.25 mg/mL for some derivatives.[6] While not a direct derivative of indole-3-carboxylic acid, this finding suggests that the 4-bromo substitution can be a valuable feature in the design of novel antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Bromoindole Derivatives
| Compound/Derivative Class | Microorganism | MIC | Reference |
| α,ω-di-(5-bromoindole-3-carboxamido)polyamine conjugate (13b) | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM | [5] |
| 5-bromoindole 3-7-3 analogue | S. aureus ATCC 25923 | 12.5 µg/mL | [7] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 mg/mL | [6] |
Anti-inflammatory Activity
Research into the anti-inflammatory properties of brominated indoles has revealed that the position of the bromine atom is a key determinant of activity. A study on brominated indoles from a marine mollusc demonstrated that the inhibitory activity against nitric oxide (NO) and prostaglandin E2 (PGE2) production was influenced by the bromine's location on the indole ring.[8] Specifically, for bromoisatin derivatives, the order of activity was found to be 5-bromo > 6-bromo > 7-bromo, highlighting the superiority of the 5-position for this particular biological effect.[8]
Structure-Activity Relationship (SAR) Insights
The available data strongly suggests a significant structure-activity relationship based on the position of the bromine atom. The enhanced biological activity of 5-bromoindole derivatives in both anticancer and antimicrobial assays can be attributed to several factors:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom at the 5-position can influence the electron density of the indole ring system, potentially enhancing its binding affinity to target proteins.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active sites of enzymes and receptors, thereby stabilizing the drug-target complex.
The comparatively lower activity reported for some 4-substituted indole derivatives could be due to steric hindrance or a less favorable electronic distribution for target engagement.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison between 4-bromo and 5-bromoindole-3-carboxylic acid, standardized experimental protocols are essential. The following outlines key assays for evaluating their anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4-bromoindole-3-carboxylic acid and 5-bromoindole-3-carboxylic acid (and their derivatives) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of 4-bromo and 5-bromoindole-3-carboxylic acid derivatives in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining antimicrobial activity via the broth microdilution method.
Conclusion: Guiding Future Drug Discovery Efforts
The comparative analysis of 4-bromo and 5-bromoindole-3-carboxylic acid underscores the profound impact of positional isomerism on biological activity. The available evidence strongly suggests that the 5-bromo substitution is a more favorable modification for enhancing both anticancer and antimicrobial properties. This is likely due to a combination of favorable electronic, lipophilic, and steric effects that promote stronger interactions with biological targets.
However, the limited data on 4-bromoindole-3-carboxylic acid and its derivatives highlights a significant knowledge gap. Further systematic investigation into the biological activities of 4-bromoindoles is warranted to fully elucidate their therapeutic potential and to provide a more complete picture of the structure-activity landscape of brominated indoles. This guide serves as a foundational resource for researchers, providing a data-driven rationale for prioritizing the exploration of 5-bromoindole derivatives while encouraging further investigation into the less-explored 4-bromo counterparts. A deeper understanding of the nuanced effects of halogen positioning will undoubtedly pave the way for the rational design of more potent and selective indole-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromoindole Derivatives
Introduction: The 4-Bromoindole Scaffold - A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold." The introduction of a bromine atom at the 4-position of this scaffold creates 4-bromoindole, a versatile building block for synthesizing novel therapeutic agents.[1] This halogen substitution not only influences the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability, but also provides a crucial handle for further chemical modifications through cross-coupling reactions.[1]
This guide provides an in-depth comparison of 4-bromoindole derivatives across several key therapeutic areas, including anticancer, antimicrobial, and kinase inhibition. We will dissect the structure-activity relationships that govern their efficacy, provide supporting experimental data, and detail the methodologies used to uncover these insights. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications to the 4-bromoindole core can translate into significant gains in biological activity.
General Workflow for SAR-Driven Drug Discovery
The process of elucidating the structure-activity relationship is a cyclical and iterative process. It begins with a lead compound and systematically explores how chemical modifications impact its biological activity. This workflow is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Part 1: Anticancer Activity of 4-Bromoindole Derivatives
The indole scaffold is prevalent in numerous anticancer agents, targeting a wide range of mechanisms including cell cycle progression, apoptosis, and kinase signaling.[3][4] The strategic placement of a bromine atom can enhance potency and modulate target specificity.
Case Study 1: 3-Substituted Indoles and NF-κB Inhibition
A key pathway often dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which promotes cell survival and proliferation.[5] Inhibiting this pathway can render cancer cells more susceptible to apoptosis. Studies on substituted indoles identified 3-(2-bromoethyl)-indole (BEI-9) as a potent inhibitor of colon cancer cell growth.[6]
Comparative Performance Data:
| Compound | Structure | Target Cell Line | Activity Metric (IC50/GI50) | Key Finding |
| BEI-9 | 3-(2-bromoethyl)-indole | SW480 (Colon) | ~12.5 µM (GI50)[6] | Significantly inhibits cell growth. |
| BEI-9 | HCT116 (Colon) | ~5 µM (GI50)[6] | Potent growth inhibition. | |
| BEI-9 | SW480 Reporter Cells | >0.8 µM[5] | Inhibits drug-induced NF-κB activation by >50%.[5] | |
| Indole-3-carbinol (I3C) | Indole-3-carbinol | Various | 50 - 100 µM[4] | Parent compound, significantly less potent than BEI-9. |
Structure-Activity Relationship Insights:
The comparison between the parent compound, Indole-3-carbinol (I3C), and BEI-9 highlights a critical SAR finding. The substitution at the C3 position is paramount for activity.
-
C3-Position: The presence of the 2-bromoethyl group at the C3 position in BEI-9 dramatically increases antiproliferative potency compared to the carbinol group in I3C.[6] This suggests that the electrophilic nature of the bromoethyl moiety may be crucial for interacting with a biological nucleophile within its target protein, potentially leading to covalent modification or stronger non-covalent interactions.
-
Mechanism of Action: BEI-9 was found to decrease the expression of cyclin D1 and cyclin A, leading to cell cycle arrest.[5] Crucially, it also inhibits the activation of NF-κB, a key pro-survival signal. This dual mechanism—halting the cell cycle and blocking survival signals—makes it an attractive scaffold for further development.[5][6]
Signaling Pathway Visualization:
Caption: Key SAR takeaways for the 2,2-bis(indolyl)ethylamine scaffold.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approx. 0.5 McFarland standard).
-
Inoculum Standardization: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. Start with a high concentration (e.g., 256 µg/mL) in the first column and dilute across the plate, leaving the last column as a growth control (no compound).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final test volume of 100 or 200 µL per well.
-
Controls:
-
Growth Control: Wells containing only inoculated broth.
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin) tested in parallel.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Part 3: Kinase Inhibition by Indole Derivatives
The indole, azaindole, and oxindole scaffolds are fixtures in the world of kinase inhibitors, with numerous FDA-approved drugs targeting kinases like EGFR, SRC, and Aurora Kinase. [7][8]While specific SAR studies on 4-bromoindole derivatives as kinase inhibitors are less common, we can extrapolate from closely related structures to understand their potential.
Comparative Landscape: Potent Indole-Based Kinase Inhibitors
To understand the potential of 4-bromoindoles, it is instructive to compare them with other highly potent indole derivatives that have been successfully developed as kinase inhibitors.
| Compound | Structure | Target Kinase | Activity Metric (IC50) | Key Structural Feature |
| Compound 16 | N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide | SRC | 0.002 µM [9] | Pyrimidine-indole core, acrylamide warhead |
| Dasatinib | (Reference Drug) | SRC | - | Multi-kinase inhibitor |
| Oxindole 11n | 3-furan-2-ylmethylene-oxindole derivative | Akt1 | 0.17 nM (0.00017 µM) [7] | Oxindole core, C3 substitution crucial for selectivity |
Structure-Activity Relationship Insights and Extrapolation:
-
Core Scaffold: The success of compounds like Compound 16 demonstrates that an indole core, linked via an amino-pyrimidine bridge to another aromatic system, is an effective strategy for potent SRC kinase inhibition. [9]The indole nitrogen and other heteroatoms act as key hydrogen bond donors/acceptors to engage with the kinase hinge region.
-
Role of Halogens: In Compound 16 , a 5-chloro substituent on the pyrimidine ring is present. Halogens in this position often occupy a hydrophobic pocket in the ATP-binding site, enhancing binding affinity. A 4-bromo substituent on the indole ring could serve a similar purpose, potentially interacting with different residues or altering the molecule's orientation in the binding pocket.
-
C3 Substitutions: In the oxindole series targeting Akt, substitutions at the C3 position were found to be critical for selectivity. [7]This highlights that for a 4-bromoindole scaffold, modifications at other positions (N1, C2, C3, C5, C6, C7) are essential to fine-tune activity and selectivity against a specific kinase target. The 4-bromo group would act as a foundational element, with other substitutions providing the specificity.
Experimental Protocol: TR-FRET Kinase Assay (e.g., for SRC Kinase)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme: Dilute recombinant SRC kinase to a 2X working concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a 4X mix containing a biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr) and ATP at a concentration near its Km value in kinase buffer.
-
Inhibitors: Perform serial dilutions of 4-bromoindole derivatives in 100% DMSO, then dilute into kinase buffer to a 4X final concentration.
-
Stop/Detection Buffer: Prepare a buffer containing a Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-conjugated acceptor (e.g., SA-APC) (acceptor).
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of 4X inhibitor solution to the appropriate wells. Add 5 µL of buffer with DMSO for "no inhibitor" controls.
-
Add 5 µL of 2X SRC kinase solution to all wells except "no enzyme" controls.
-
Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix to all wells. Final volume is 20 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Stop the reaction by adding 10 µL of the Stop/Detection Buffer to all wells.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) for each well.
-
Determine the percent inhibition based on the ratios of the controls.
-
Plot the percent inhibition against the log of inhibitor concentration and use a four-parameter logistic fit to determine the IC50 value.
-
Conclusion
The 4-bromoindole scaffold is a highly valuable starting point for the development of new therapeutic agents. As demonstrated, the strategic placement of the bromine atom at the C4 position provides a foundation upon which further modifications can build potent and selective molecules.
-
In anticancer applications, substitutions at the C3 position can yield compounds that inhibit critical cell survival pathways like NF-κB.
-
In the antimicrobial field, dimerization of the 4-bromoindole core, as seen in marine natural products, leads to potent antibacterial and antibiofilm agents where the halogen's position and identity are crucial for activity.
-
In kinase inhibition , while direct SAR data for 4-bromoindoles is emerging, the principles learned from related indole and oxindole inhibitors strongly suggest that the 4-bromoindole scaffold can be effectively utilized to target the ATP-binding site of kinases, with other positions on the ring being key for achieving selectivity.
The experimental protocols provided herein represent industry-standard methods for quantifying these biological activities. By employing this iterative cycle of design, synthesis, and testing, the full potential of 4-bromoindole derivatives can be unlocked, paving the way for the next generation of targeted therapies.
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A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Fischer, Bischler, and Larock Methodologies
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] Consequently, the development of efficient and versatile methods for its synthesis remains a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of three seminal indole synthesis methodologies: the classic Fischer and Bischler syntheses and the modern palladium-catalyzed Larock synthesis. Our objective is to furnish researchers with the requisite knowledge to make informed decisions when selecting a synthetic route, balancing factors such as substrate scope, reaction conditions, and overall efficiency.
The Fischer Indole Synthesis: A Time-Honored Acid-Catalyzed Cyclization
First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely utilized method for constructing the indole core.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5]
Mechanistic Rationale
The elegance of the Fischer synthesis lies in its intricate, multi-step mechanism that proceeds under acidic conditions. The key steps are as follows:
-
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.[6][7]
-
Tautomerization: The arylhydrazone then tautomerizes to its enamine isomer.[6][7]
-
[8][8]-Sigmatropic Rearrangement: This is the crucial, bond-forming step where the enamine undergoes a[8][8]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.[5][9]
-
Cyclization and Aromatization: The di-imine intermediate undergoes intramolecular cyclization, followed by the elimination of ammonia, to yield the aromatic indole ring.[5][7]
Caption: Workflow of the Fischer Indole Synthesis.
Performance and Limitations
The Fischer synthesis is valued for its operational simplicity and the use of readily available starting materials. However, it is not without its drawbacks. The reaction often requires harsh acidic conditions and elevated temperatures, which can limit its compatibility with sensitive functional groups.[10] Furthermore, the synthesis of the parent indole from acetaldehyde is not feasible under standard conditions.[9] The regioselectivity can also be an issue when using unsymmetrical ketones.[7]
The Bischler-Möhlau Indole Synthesis: An Electrophilic Cyclization Approach
The Bischler-Möhlau synthesis provides an alternative route to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of aniline.[11] This method, while historically significant, has seen less contemporary use due to its often harsh reaction conditions and potential for low yields and unpredictable regioselectivity.[11]
Mechanistic Insights
The mechanism is believed to proceed through the following key steps:
-
Intermediate Formation: The α-bromoacetophenone reacts with two molecules of aniline to form an α-arylamino ketone intermediate.[11][12]
-
Electrophilic Cyclization: The intermediate then undergoes an electrophilic cyclization, where a charged aniline acts as a leaving group.[11]
-
Aromatization: The resulting cyclized intermediate rapidly aromatizes and tautomerizes to form the final 2-arylindole product.[11]
Caption: Workflow of the Bischler-Möhlau Indole Synthesis.
Performance and Modern Adaptations
Historically, the Bischler-Möhlau synthesis has been hampered by the need for high temperatures and the formation of side products.[11] However, modern advancements, such as the use of microwave irradiation, have led to significantly improved yields and reduced reaction times, making it a more viable option in certain contexts.[8][12] For instance, a microwave-assisted, solvent-free approach has been shown to produce 2-phenylindole in good yield in a fraction of the time required by conventional heating.[8]
The Larock Indole Synthesis: A Modern, Palladium-Catalyzed Approach
Developed by Richard C. Larock in 1991, the Larock indole synthesis represents a significant advancement in indole chemistry, offering a milder and more versatile alternative to the classical methods.[13] This palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[14]
The Catalytic Cycle
The Larock synthesis proceeds via a well-defined palladium catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the o-iodoaniline.[13]
-
Alkyne Coordination and Insertion: An alkyne coordinates to the resulting arylpalladium(II) complex, followed by migratory insertion into the aryl-palladium bond.[13]
-
Intramolecular Cyclization: The nitrogen of the aniline displaces the halide on the palladium intermediate, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle is completed by reductive elimination, which forms the indole product and regenerates the Pd(0) catalyst.[13]
Caption: Workflow of the Larock Indole Synthesis.
Performance and Advantages
The Larock synthesis offers several key advantages over its classical counterparts. It generally proceeds under milder conditions, tolerates a wide range of functional groups, and provides excellent regioselectivity, with the alkyne substituents dictating the 2- and 3-positions of the indole.[14] Yields are often high, frequently exceeding 80%.[14] The method's versatility is further highlighted by its applicability to a broad scope of substituted anilines and alkynes.[13][14]
Comparative Performance Data
To provide a clear, quantitative comparison, the following table summarizes the performance of each method for the synthesis of a representative indole derivative, 2-phenylindole.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 24 | >80 |
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
Step 1: Synthesis of Acetophenone Phenylhydrazone [6]
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.[6]
-
The hot mixture is dissolved in 80 mL of 95% ethanol.[6]
-
Crystallization is induced by agitation, and the mixture is cooled in an ice bath.[6]
-
The product is collected by filtration and washed with cold ethanol.[6]
-
Step 2: Fischer Indole Synthesis of 2-Phenylindole [6]
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure:
-
An intimate mixture of the hydrazone and zinc chloride is prepared in a tall beaker.[6]
-
The beaker is immersed in an oil bath preheated to 170°C and stirred vigorously.[6]
-
After the mass becomes liquid (3-4 minutes), the beaker is removed from the bath and stirring is continued for 5 minutes.[6]
-
The hot reaction mixture is poured into 400 mL of water.
-
The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol.[6]
-
Larock Indole Synthesis (General Procedure)
-
Materials: o-Iodoaniline (1.0 mmol), disubstituted alkyne (2.0-5.0 equiv.), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), K₂CO₃ (2.0 mmol), LiCl (1.0 mmol), DMF (5 mL).
-
Procedure:
-
To a reaction vessel are added the o-iodoaniline, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
DMF and the alkyne are added via syringe.
-
The reaction mixture is heated at 100°C for the specified time (typically 12-24 h).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Conclusion
The choice of an indole synthesis method is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. The Fischer indole synthesis, while a classic and robust method, is often limited by its harsh conditions. The Bischler-Möhlau synthesis, though historically important, has been largely superseded by more reliable methods, although modern adaptations have improved its utility. For versatility, mild reaction conditions, and broad functional group tolerance, the Larock indole synthesis stands out as a powerful and often superior alternative for the construction of substituted indoles in contemporary organic synthesis.
References
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A Researcher's Guide to Validating the Anti-Cancer Activity of 4-Bromoindole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer activity of 4-bromoindole compounds. We will delve into the mechanistic rationale for investigating these compounds, present a comparative analysis of their performance against other indole-based derivatives and standard chemotherapeutics, and provide detailed protocols for essential validation assays. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating.
The Rationale for Investigating 4-Bromoindole Compounds in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and approved drugs with anti-cancer properties.[1] The introduction of a bromine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.
Emerging evidence suggests that 4-bromoindole derivatives may exert their anti-cancer effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such target is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that is often dysregulated in various cancers.[2] By inhibiting GSK-3, 4-bromoindole compounds can potentially trigger a cascade of downstream events leading to cell cycle arrest and apoptosis.
Comparative Analysis of Bromoindole Derivatives and Standard Anti-Cancer Agents
To contextualize the potential of 4-bromoindole compounds, it is essential to compare their cytotoxic activity against that of other relevant molecules. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various bromoindole derivatives and the standard chemotherapeutic agent, Doxorubicin, against a panel of human cancer cell lines. It is important to note that these values were obtained from different studies and, therefore, should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Bromoindole Derivatives Against Breast Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [3] |
| Indolyl-pyrimidine hybrid (4g) | MCF-7 | 5.1 | [4] |
| Doxorubicin | MCF-7 | 2.8 | [5] |
Table 2: In Vitro Cytotoxicity of Bromoindole Derivatives Against Other Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-pyrimidine hybrid (4g) | HepG2 (Liver) | 5.02 | [4] |
| Indolyl-pyrimidine hybrid (4g) | HCT-116 (Colon) | 6.6 | [4] |
| Pyrazolo[1,5-a]pyrimidine (9c) | HCT-116 (Colon) | 0.31 | [2] |
| Pyrazolo[1,5-a]pyrimidine (11a) | HCT-116 (Colon) | 0.34 | [2] |
| Doxorubicin | HCT-116 (Colon) | Varies | [5] |
| Doxorubicin | HepG2 (Liver) | Varies | [5] |
Key Experimental Protocols for Validation
The following are detailed, step-by-step methodologies for essential in vitro assays to validate the anti-cancer activity of 4-bromoindole compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-bromoindole compound and a positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the 4-bromoindole compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: The DNA content of the cells is proportional to the PI fluorescence intensity. Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms of action of 4-bromoindole compounds, we can visualize the key signaling pathways they may modulate and the experimental workflow for their validation.
Signaling Pathways
Caption: Proposed mechanism of 4-bromoindole compounds via GSK-3 and NF-κB signaling.
Experimental Workflow
Caption: A typical experimental workflow for validating anti-cancer activity.
Conclusion
This guide provides a foundational framework for the systematic validation of the anti-cancer activity of 4-bromoindole compounds. The presented protocols and comparative data, while drawing from the broader class of bromoindoles due to a lack of direct comparative studies on a series of 4-bromoindole analogs, offer a robust starting point for investigation. The key to advancing this field lies in the rigorous, head-to-head comparison of novel 4-bromoindole derivatives against established anti-cancer agents under standardized conditions. Such studies will be instrumental in elucidating their therapeutic potential and paving the way for their development as next-generation oncology drugs.
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- Design, synthesis and biological evaluation of novel C3-functionalized oxindoles as potential Pim-1 kinase inhibitors. (2015). RSC Advances. [Link]
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The Efficacy of Bromoindole Isomers as Enzyme Inhibitors: A Comparative Guide
In the landscape of drug discovery and molecular biology, the indole scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds. The introduction of a bromine atom to this indole ring system gives rise to bromoindoles, a class of molecules with remarkably diverse and potent biological activities. This guide provides an in-depth comparison of the efficacy of various bromoindole isomers as enzyme inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus will be on understanding the structure-activity relationships that govern their inhibitory potential against key enzymatic targets in cancer, inflammation, and fungal infections.
Introduction: The Significance of Bromine Substitution
The position of the bromine atom on the indole ring is not a trivial matter. It profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its binding affinity and selectivity for specific enzyme targets. This guide will explore the nuances of this positional isomerism, offering a comparative analysis of 5-bromo, 6-bromo, and other substituted bromoindoles.
Comparative Efficacy of Bromoindole Isomers
The inhibitory potential of bromoindole isomers has been evaluated against a range of enzymes. Below, we present a summary of key findings, highlighting the differential efficacy based on the bromine substitution pattern.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, making it a prime target for anti-inflammatory drug development.[1][2] Certain bromoindoles have demonstrated significant inhibitory effects on this pathway.
A study on brominated indoles from the marine mollusc Dicathais orbita revealed that the position of the bromine atom on the isatin ring significantly affects anti-inflammatory activity, with the order of potency being 5-Br > 6-Br > 7-Br for the inhibition of nitric oxide (NO) production.[3] Furthermore, 6-bromoindole and 6-bromoisatin were found to inhibit the translocation of NF-κB into the nucleus, a critical step in its activation.[3] The synthetic bromoindole derivative, 3-(2-bromoethyl)-indole (BEI-9), has also been identified as a potent inhibitor of NF-κB activation, with inhibitory concentrations in the sub-micromolar range.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "NF-κB Signaling Pathway Inhibition by Bromoindoles."
Anticancer Activity: Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Bromoindole derivatives have emerged as promising kinase inhibitors.
Several novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[5][6][7] Molecular docking studies have revealed strong binding energies of these compounds within the EGFR tyrosine kinase domain.[5][6][7] In vitro studies have confirmed their antiproliferative activities against various cancer cell lines.[5][6] Furthermore, N-benzyl-5-bromoindole derivatives have been evaluated as inhibitors of the pp60c-Src tyrosine kinase.[8]
Antifungal Activity: Targeting Fungal Enzymes
Bromoindoles also exhibit potent antifungal properties by targeting essential fungal enzymes. A fascinating example of structure-activity relationship is seen with 6-bromoindole and its 3-acetyl derivative against phytopathogenic fungi.[9]
6-bromoindole is a potent inhibitor of mycelial growth, suggesting it is effective against established fungal infections.[9] In contrast, 3-acetyl-6-bromoindole is a formidable inhibitor of conidial germination, positioning it as a powerful preventative agent.[9] Molecular docking studies suggest that 6-bromoindole preferentially interacts with succinate dehydrogenase, a key enzyme in mitochondrial respiration, while the acetylated derivative may have a different primary target.[9]
| Bromoindole Isomer/Derivative | Target Enzyme/Pathway | Inhibitory Concentration | Reference |
| 5-Bromoisatin | Nitric Oxide Production | IC50: 34.3 µg/mL (151.6 µM) | [3] |
| 6-Bromoindole | NF-κB Translocation | 60.7% reduction at 40 µg/mL | [3] |
| 6-Bromoisatin | NF-κB Translocation | 63.7% reduction at 40 µg/mL | [3] |
| 3-(2-bromoethyl)-indole (BEI-9) | NF-κB Activation | >50% inhibition at >0.8 µM | [4] |
| 5-Bromoindole Derivatives | EGFR Tyrosine Kinase | Strong binding energies | [5][6][7] |
| N-benzyl-5-bromoindole amines | pp60c-Src Tyrosine Kinase | 20-40% inhibition at 50 µM | [8] |
| 6-Bromoindole | Botrytis cinerea (mycelial growth) | EC50: 11.62 µg/mL | [9] |
| 6-Bromoindole | Monilinia fructicola (mycelial growth) | EC50: 18.84 µg/mL | [9] |
| 3-acetyl-6-bromoindole | Botrytis cinerea (conidial germination) | 100% inhibition | [9] |
| 3-acetyl-6-bromoindole | Monilinia fructicola (conidial germination) | 96% inhibition | [9] |
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key enzyme inhibition assays.
Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (Biochemical)
This protocol outlines a continuous-read kinase assay to determine the in vitro potency of bromoindole derivatives against EGFR.[10]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Bromoindole inhibitor stock solution (in DMSO)
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of fluorescence detection (e.g., λex 360 nm / λem 485 nm)
Procedure:
-
Prepare serial dilutions of the bromoindole inhibitor in 50% DMSO.
-
Add 0.5 µL of the diluted inhibitor or 50% DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the EGFR enzyme solution (e.g., 5 nM final concentration) to each well.
-
Pre-incubate the plate at 27°C for 30 minutes.
-
Prepare a master mix containing ATP (e.g., 15 µM final concentration) and the Y12-Sox peptide substrate (e.g., 5 µM final concentration) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at 27°C, taking readings every 71 seconds for 30-120 minutes.
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for EGFR Kinase Inhibition Assay."
Protocol 2: NF-κB Translocation Inhibition Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.[7][9]
Materials:
-
Adherent cells (e.g., HeLa, RAW 264.7) cultured on glass coverslips in a 24-well plate
-
Bromoindole inhibitor stock solution (in DMSO)
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the bromoindole inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for 30 minutes. Include an unstimulated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in multiple cells per condition using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.
Conclusion and Future Directions
The presented data underscore the significant potential of bromoindole isomers as a versatile class of enzyme inhibitors. The position of the bromine atom, along with other substitutions on the indole scaffold, provides a powerful tool for tuning both the potency and selectivity of these compounds. The differential activity of bromoindole isomers against kinases, inflammatory mediators, and fungal enzymes highlights the importance of a systematic structure-activity relationship exploration in the design of novel therapeutics.
Future research should focus on expanding the library of bromoindole isomers and testing them against a wider panel of enzymes. Quantitative structure-activity relationship (QSAR) studies, coupled with computational modeling, will be invaluable in predicting the inhibitory potential of new derivatives and in optimizing lead compounds. The detailed protocols provided herein offer a standardized framework for such investigations, paving the way for the development of next-generation bromoindole-based drugs.
References
- Benkendorff, K., McIver, C. M., & Abbott, C. A. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 135. [Link]
- Al-Ostath, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]
- Muñoz-Becerra, E., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]
- Methods for EGFR Biochemical Assays. (n.d.). [Source of Protocol 1].
- Ölgen, S., et al. (2007). Evaluation of New Indole and Bromoindole Derivatives as pp60 Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 340(11), 585-591. [Link]
- Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(13), 5705-5720. [Link]
- Al-Ostath, A., et al. (2023).
- Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
- Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in N
- Ölgen, S., et al. (2007). Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors. Semantic Scholar. [Link]
- Gochin, M., et al. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. PubMed. [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (n.d.). Benchchem.
- Fadlalla, M., et al. (2018). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 16(5), 6091-6098. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
- van der Wagt, S. H. A., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1436-1447.e4. [Link]
- Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. [Link]
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
- Vaškevičienė, I., et al. (2019). Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle. Journal of Medicinal Chemistry, 62(17), 7918-7930. [Link]
- Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). MDPI. [Link]
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry, 10, 966288. [Link]
- A REVIEW ON ENZYME INHIBITORS. (2021).
- Validating NF-κB Translocation Inhibition: A Comparative Guide to Key Methodologies. (n.d.). Benchchem.
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
- Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (2007). Journal of Immunological Methods, 328(1-2), 1-13. [Link]
- Estimation of succinate dehydrogenase activity. (n.d.). Dr. H.B. MAHESHA.
- An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. (2023). PubMed Central. [Link]
- Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1825(1), 1-25. [Link]
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed. [Link]
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Introduction: The Significance of Substituted Indole Characterization in Scientific Research
An In-Depth Guide to Analytical Techniques for the Characterization of Substituted Indoles
Substituted indoles are a class of heterocyclic aromatic organic compounds that form the core structure of many biologically active molecules, including neurotransmitters like serotonin and melatonin, as well as a vast array of pharmaceuticals and natural products. The precise characterization of these molecules is paramount in drug discovery, medicinal chemistry, and materials science. The nature and position of substituents on the indole ring dramatically influence the molecule's chemical properties, biological activity, and metabolic stability. Consequently, the rigorous analytical characterization of substituted indoles is not merely a procedural step but a cornerstone of robust scientific research and development.
This guide provides a comparative overview of the principal analytical techniques employed for the characterization of substituted indoles, offering insights into the rationale behind selecting one method over another. We will delve into the experimental nuances of each technique, supported by data and protocols, to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
Chromatographic Techniques: Separating the Complexities
Chromatography is the workhorse of analytical chemistry, indispensable for separating individual components from a mixture. For substituted indoles, which are often synthesized or isolated as part of a complex matrix, chromatographic techniques are the first line of analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and its advanced counterpart, UPLC, are the most widely used techniques for the separation, identification, and quantification of substituted indoles. These methods are particularly well-suited for non-volatile and thermally labile compounds, which are common characteristics of many indole derivatives.
The "Why": Experimental Choices in HPLC/UPLC for Indole Analysis
The choice of the stationary phase (column) and mobile phase is critical for achieving optimal separation of substituted indoles.
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the most common choice for indole analysis. The nonpolar nature of the C18 stationary phase effectively retains the largely hydrophobic indole scaffold, while the polarity of the substituents dictates the elution order. For more polar indoles, a C8 or a phenyl-hexyl column may provide better retention and selectivity.
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used as the mobile phase. The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by protonating any basic functional groups and minimizing tailing.
A Step-by-Step Protocol for HPLC-UV Analysis of a Reaction Mixture Containing a Substituted Indole:
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at the λmax of the indole chromophore (typically around 280 nm).
-
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample and acquire the chromatogram for 30 minutes.
-
Data Analysis: Integrate the peaks of interest to determine their retention times and peak areas. Purity can be estimated based on the relative peak areas.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While many substituted indoles are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility.
The "Why": When to Choose GC for Indole Analysis
GC is particularly useful for the analysis of less polar and lower molecular weight indoles. It offers excellent resolution and is often coupled with mass spectrometry (GC-MS) for definitive identification. Derivatization with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to make indoles amenable to GC analysis.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a powerful platform for the identification and quantification of substituted indoles in complex mixtures.
The "Why": Ionization Techniques for Indole Analysis
The choice of ionization technique is crucial for successful MS analysis of substituted indoles.
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for LC-MS analysis of indoles. It is a soft ionization method that typically produces protonated molecules [M+H]+ in positive ion mode, which is ideal for determining the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar indoles that are not easily ionized by ESI.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. This is a critical step in the definitive identification of a novel substituted indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of the complete molecular structure of a compound in solution. For substituted indoles, ¹H NMR and ¹³C NMR are routinely used to determine the connectivity of atoms and the substitution pattern on the indole ring.
The "Why": Key NMR Experiments for Indole Characterization
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling patterns of the aromatic protons on the indole ring are highly diagnostic of the substitution pattern.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and the complete elucidation of the molecular structure.
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: Provides information about the functional groups present in a molecule. For substituted indoles, the characteristic N-H stretch (around 3400 cm⁻¹) and aromatic C-H and C=C stretches are readily identifiable.
-
UV-Vis Spectroscopy: The indole ring system has a characteristic UV absorbance profile. The position of the maximum absorbance (λmax) can be influenced by the nature and position of substituents, providing preliminary structural information.
X-ray Crystallography: The Definitive Structure
For crystalline substituted indoles, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule. This technique is considered the "gold standard" for structural elucidation, providing precise information on bond lengths, bond angles, and stereochemistry.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation.
| Technique | Information Provided | Strengths | Limitations |
| HPLC/UPLC | Separation, Quantification, Purity | High throughput, excellent for non-volatile compounds | Limited structural information |
| LC-MS | Molecular Weight, Elemental Composition (HRMS), Structure (MS/MS) | High sensitivity and selectivity | Ionization efficiency can be variable |
| GC-MS | Molecular Weight, Structure | Excellent for volatile compounds, high resolution | Derivatization often required for indoles |
| NMR | Complete 3D structure in solution, Connectivity | Unambiguous structure elucidation | Lower sensitivity, requires pure sample |
| IR | Functional Groups | Quick and easy, non-destructive | Limited structural information |
| UV-Vis | Chromophore information, Quantification | Simple, good for quantification | Limited structural information |
| X-ray Crystallography | Absolute 3D structure in solid state | Unambiguous structure determination | Requires a single crystal of sufficient quality |
Workflow for the Characterization of a Novel Substituted Indole
The characterization of a novel substituted indole typically follows a logical workflow, integrating multiple analytical techniques.
Caption: A typical workflow for the purification and structural elucidation of a novel substituted indole.
Conclusion
The comprehensive characterization of substituted indoles requires a multi-faceted analytical approach. Chromatographic techniques, particularly HPLC and LC-MS, are essential for purification and initial identification. Spectroscopic methods, with NMR at the forefront, are indispensable for detailed structural elucidation. For crystalline compounds, X-ray crystallography provides the ultimate structural confirmation. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently and accurately characterize these important molecules, paving the way for advancements in medicine and science.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- de Hoffmann, E., & Stroobant, V. (2007).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
A Senior Application Scientist's Guide to HPLC and GC-MS Analysis of 4-Bromoindole Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of 4-bromoindole and its associated reaction mixtures. Drawing upon established methodologies and field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative framework to aid in selecting the most appropriate analytical strategy.
The Analytical Challenge: Characterizing 4-Bromoindole and its Synthetic Environment
4-Bromoindole is a key building block in the synthesis of various pharmaceutical agents.[1] Its reaction mixtures can be complex, potentially containing the starting materials, the desired product, isomers (e.g., 5-bromoindole, 6-bromoindole), and byproducts such as dibrominated indoles.[2] The choice between HPLC and GC-MS for analyzing such mixtures is not arbitrary; it depends on the specific analytical goals, the physicochemical properties of the analytes, and the desired level of structural information.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for the routine analysis of 4-bromoindole reaction mixtures at ambient temperatures.[3][4][5]
The Rationale for Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the most common mode for analyzing indole derivatives. The nonpolar nature of the C18 stationary phase allows for the effective separation of the relatively nonpolar indole ring system, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. The separation is primarily driven by the hydrophobicity of the analytes; more nonpolar compounds will be retained longer on the column. This principle allows for the effective separation of 4-bromoindole from more polar starting materials and less retained byproducts.
Experimental Protocol: RP-HPLC Analysis of a 4-Bromoindole Reaction Mixture
This protocol is designed to provide a robust separation of 4-bromoindole from potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard C18 column provides good retention and resolution for indole compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and suppresses the ionization of silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B | A gradient elution is crucial for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to monitor at 280 nm for indole compounds and collect spectra from 200-400 nm for peak purity analysis. |
3. Data Analysis and Interpretation:
-
The retention time of 4-bromoindole should be determined by injecting a pure standard.
-
The purity of the 4-bromoindole peak in the sample chromatogram can be assessed by its peak area percentage relative to the total peak area.
-
The DAD can be used to check for co-eluting impurities by examining the UV-Vis spectra across the peak.
Expertise from the Field: Troubleshooting HPLC Separations of Bromoindole Isomers
The separation of positional isomers of bromoindole can be challenging due to their similar physicochemical properties. If co-elution is observed, consider the following:
-
Modify the Mobile Phase: A slight adjustment in the organic modifier (e.g., switching from acetonitrile to methanol) can alter the selectivity of the separation.
-
Adjust the pH: While less common for non-ionizable compounds like 4-bromoindole, subtle changes in pH can sometimes influence interactions with the stationary phase.
-
Employ a Different Stationary Phase: A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivities for aromatic compounds through pi-pi interactions.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Structural Elucidation
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] For 4-bromoindole, which has a relatively high boiling point, careful consideration of the analytical approach is necessary.
The Volatility Question: To Derivatize or Not to Derivatize?
While 4-bromoindole can be analyzed directly by GC-MS, its polarity due to the N-H group can lead to peak tailing and poor chromatographic performance. Derivatization, the chemical modification of the analyte to increase its volatility and thermal stability, is often a crucial step.[6] Silylation, which replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, is a common and effective strategy.
Experimental Protocol: GC-MS Analysis of a 4-Bromoindole Reaction Mixture (with Derivatization)
This protocol outlines a silylation procedure followed by GC-MS analysis.
1. Derivatization (Silylation):
-
In a clean, dry vial, add approximately 1 mg of the crude reaction mixture.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A nonpolar column is suitable for the separation of the derivatized, less polar analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized sample. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program is essential for separating compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible mass spectra. |
| MS Quadrupole Temp | 150 °C | A typical quadrupole temperature. |
| Scan Range | m/z 50-500 | A suitable range to capture the molecular ion and fragment ions of the derivatized 4-bromoindole. |
3. Data Analysis and Interpretation:
-
The mass spectrum of the derivatized 4-bromoindole will show a molecular ion peak corresponding to the TMS derivative (M.W. of 4-bromoindole is ~196 g/mol , TMS group adds 72 g/mol , so the derivatized M.W. is ~268 g/mol ).
-
The isotopic pattern of bromine (two major isotopes, 79Br and 81Br, in a nearly 1:1 ratio) will result in a characteristic M+ and M+2 peak pattern, which is a definitive indicator of a bromine-containing compound.
-
The fragmentation pattern can provide structural information to confirm the identity of the compound and to identify byproducts. Common fragmentations for indoles include the loss of HCN.
Authoritative Grounding: Mass Spectral Fragmentation of 4-Bromoindole
The electron ionization mass spectrum of underivatized 4-bromoindole would be expected to show a prominent molecular ion peak at m/z 195 and 197, reflecting the isotopic distribution of bromine.[7] Fragmentation may involve the loss of a hydrogen atom to give ions at m/z 194/196, followed by the characteristic loss of HCN from the indole ring to yield ions at m/z 167/169. The loss of the bromine atom would result in an ion at m/z 116.
Comparative Analysis: HPLC vs. GC-MS for 4-Bromoindole
The choice between HPLC and GC-MS is a critical decision in the analytical workflow. The following table provides a direct comparison of their performance characteristics for the analysis of 4-bromoindole reaction mixtures.
| Feature | HPLC | GC-MS |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on boiling point and polarity, with mass-based detection. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; may necessitate derivatization.[5] |
| Primary Application | Quantitative analysis, purity determination, and separation of isomers. | Qualitative analysis, structural elucidation, and identification of unknown impurities. |
| Sensitivity | Generally in the ppm to high ppb range, depending on the detector. | Typically in the low ppm to ppb range, with high sensitivity in selected ion monitoring (SIM) mode. |
| Resolution | Good resolution of isomers can be achieved with method optimization. | High resolution for volatile compounds, but may be challenging for complex mixtures without derivatization. |
| Structural Information | Limited to UV-Vis spectra unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information through mass spectral fragmentation patterns. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | Can be faster for simple mixtures, but derivatization adds to the sample preparation time. |
| Cost & Complexity | Lower initial cost and complexity compared to GC-MS. | Higher initial cost and requires more specialized training. |
Visualizing the Workflow: A Logical Approach to Analysis
The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of 4-bromoindole reaction mixtures.
Caption: HPLC analysis workflow for 4-bromoindole reaction mixtures.
Caption: GC-MS analysis workflow for 4-bromoindole reaction mixtures.
Conclusion: A Synergistic Approach for Comprehensive Characterization
In the analysis of 4-bromoindole reaction mixtures, HPLC and GC-MS are not mutually exclusive but rather complementary techniques. HPLC, with its simplicity and robustness, is the ideal choice for routine purity assessments and quantitative analysis of the target compound and known impurities.[8] Conversely, when faced with unknown byproducts or the need for definitive structural confirmation, the detailed mass spectral information provided by GC-MS is indispensable.
A prudent analytical strategy often involves an initial screen by HPLC to assess the overall complexity of the reaction mixture and to quantify the major components. If unexpected peaks are observed or if there is a need for unambiguous identification, GC-MS analysis can then be employed to provide the necessary structural insights. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize their 4-bromoindole reaction mixtures, ensuring the quality and integrity of their synthetic products.
References
- PubChem. 4-Bromoindole.
- Tusell, J. M., Artigas, F., Suñol, C., Martínez, E., & Gelpí, E. (1984). Comparison of high-performance liquid chromatography and gas chromatography-mass spectrometry for the analysis of indole-3-acetic acid in brain tissue.
- Goud, K. S., Mandal, A., & Selvan, S. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Journal of Bioprocessing & Biotechniques, 5(5). [Link]
- Tivendale, N. D., & Unkefer, C. J. (2003). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Microbiological Methods, 54(3), 365–371. [Link]
- El-Haj, B. M., Al-Amri, A. M., & Al-Sarhan, A. F. (2007). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones. Journal of the Saudi Chemical Society, 11(1), 1-13. [Link]
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
- Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 27(11), 60-71. [Link]
- Phenomenex. (2025).
- Di Meo, F., Fabbrini, M., De Santis, E., Aschi, M., & Mancini, G. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Interchim. (n.d.). Method Development HPLC. [Link]
- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)
- Regis Technologies. (n.d.).
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A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-1H-indole-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results. The compound 4-Bromo-1H-indole-3-carboxylic acid is a valuable heterocyclic building block in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount. This guide provides an in-depth comparison of orthogonal analytical techniques to comprehensively assess the purity of synthesized this compound, moving beyond procedural lists to explain the causality and interconnectedness of these methods.
The core principle of robust purity analysis is the use of multiple, uncorrelated techniques. A single method can be misleading; an impurity might co-elute in chromatography, be invisible to a specific spectroscopic method, or fail to crystallize with the bulk material. By combining chromatographic separation with spectroscopic characterization and physical property analysis, we create a self-validating system that provides a high degree of confidence in the final purity assessment.
Section 1: The Orthogonal Approach to Purity Verification
A multi-technique, or orthogonal, approach is essential for a definitive purity statement. Each technique interrogates the sample based on a different physicochemical principle. For this compound, we will focus on the synergistic quartet of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
The overall workflow is designed to first quantify purity and detect impurities (HPLC), then confirm the primary structure and identify organic impurities (NMR), verify the molecular weight (MS), and finally, assess the bulk crystalline purity (Melting Point).
Caption: Overall workflow for the orthogonal purity assessment of this compound.
Section 2: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse
HPLC is the cornerstone of purity determination, offering high-resolution separation of the main compound from potential impurities. For indole carboxylic acids, a reverse-phase (RP-HPLC) method is typically the most effective.
Causality Behind Method Choice: We select reverse-phase HPLC because this compound is a moderately polar organic molecule. A nonpolar stationary phase (like C18) combined with a polar mobile phase (like acetonitrile and water) allows for excellent separation based on hydrophobicity. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[1] UV detection is ideal as the indole ring system is a strong chromophore, typically showing maximum absorbance around 270-280 nm.[2]
Potential Impurities to Target:
Understanding the synthesis is key to predicting, and thus resolving, impurities. A likely synthesis involves the carboxylation of 4-bromoindole or the bromination of indole-3-carboxylic acid. Potential impurities include:
-
Starting Materials: Unreacted 4-bromoindole or indole-3-carboxylic acid.
-
Isomeric Impurities: 5-, 6-, or 7-bromo-1H-indole-3-carboxylic acid formed during non-selective bromination.
-
Over-brominated Products: Dibromo-indole derivatives.
-
Dehalogenated Products: Indole-3-carboxylic acid.[3]
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (or pure acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution program for optimal separation. A representative gradient is shown below.
-
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80% | 20% |
| 25.0 | 50% | 50% |
| 30.0 | 0% | 100% |
| 35.0 | 0% | 100% |
| 35.1 | 80% | 20% |
| 40.0 | 80% | 20% |
| Table 1: Example HPLC Gradient Program. This gradient provides a broad polarity window to elute both early (polar) and late (nonpolar) impurities.[4] |
Data Interpretation: A pure sample will exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method). For drug development purposes, a purity level of >99.0% is often required. Any peak greater than 0.1% should be investigated and, if possible, identified. Isomeric impurities, being structurally similar, are the most likely to co-elute and require careful method optimization.
Section 3: ¹H and ¹³C NMR Spectroscopy – The Structural Blueprint
While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy provides definitive structural confirmation of the main component and can identify organic impurities.
Causality Behind Method Choice: NMR is a powerful, non-destructive technique that provides atom-level structural information. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic rings, while ¹³C NMR confirms the carbon skeleton. The presence of residual solvents or process-related organic impurities can often be detected and even quantified using an internal standard.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
The choice of DMSO-d₆ as a solvent is crucial as it solubilizes the carboxylic acid and ensures the acidic proton (on both the -COOH and the indole N-H) is observable.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | ~12.0 | broad singlet | Very deshielded, exchanges with D₂O. |
| N-H | ~11.5 | broad singlet | Characteristic indole N-H proton, exchanges with D₂O. |
| H-2 | ~8.1 | singlet (or d) | Proton at the 2-position of the indole ring. |
| H-5 | ~7.3 | doublet | Part of the benzene ring system. |
| H-7 | ~7.5 | doublet | Part of the benzene ring system. |
| H-6 | ~7.1 | triplet | Part of the benzene ring system. Its coupling to both H-5 and H-7 results in a triplet. |
| (Note: These are predicted values based on known indole structures and substituent effects. Actual values may vary slightly.)[5][6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Validation Check: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The disappearance of the -COOH and N-H signals confirms their assignment.
Data Interpretation: The primary goal is to confirm that all observed proton and carbon signals match the expected structure. The absence of unassigned signals is a strong indicator of high purity. Special attention should be paid to the aromatic region (7.0-8.5 ppm) to look for minor signals that could indicate isomeric impurities. The integration of the proton signals should correspond to the number of protons in the molecule (e.g., the integral of H-2 should be equal to H-5, H-6, and H-7).
Section 4: Mass Spectrometry (MS) and Melting Point – The Final Confirmation
MS and melting point analysis provide final, complementary checks on the identity and bulk purity of the compound.
Mass Spectrometry: Molecular Weight Verification
Causality Behind Method Choice: MS provides a direct measurement of the molecular weight, offering unambiguous confirmation that the synthesized compound is the target molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be analyzed in either positive or negative ion mode. A key feature to look for is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes (⁷⁹Br and ⁸¹Br), so any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity.[7]
Expected Results:
-
Molecular Weight: 240.06 g/mol (average)[8]
-
Negative Ion Mode [M-H]⁻: A pair of peaks around m/z 238.9 and 240.9.
-
Positive Ion Mode [M+H]⁺: A pair of peaks around m/z 240.9 and 242.9.
Melting Point: A Classic Indicator of Bulk Purity
Causality Behind Method Choice: A pure crystalline solid typically has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This simple, low-cost technique provides a valuable assessment of the bulk sample's purity, complementing the high-sensitivity, small-volume analyses of HPLC and MS.
Experimental Protocol: Melting Point Determination
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary in a calibrated melting point apparatus.
-
Heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Data Interpretation: A sharp melting range (e.g., 1-2 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities. While an exact literature value for this specific compound is not readily available, establishing a sharp melting point for a batch that has passed HPLC and NMR criteria sets a benchmark for future syntheses.
Caption: Experimental workflow for the RP-HPLC analysis.
Conclusion: An Integrated and Self-Validating Approach
Assessing the purity of a synthesized compound like this compound requires more than running a single analysis. It demands an integrated, orthogonal strategy where each technique validates the others. HPLC provides the quantitative purity value, NMR confirms the structural identity and reveals organic impurities, mass spectrometry verifies the molecular weight, and melting point analysis offers a crucial check on bulk purity. By understanding the principles behind each method and how they complement one another, researchers can establish a robust, self-validating system, ensuring the highest confidence in the quality of their synthesized material.
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From the Benchtop to the Preclinical Model: Navigating the Translational Gap
An In-Depth Guide to the In Vitro vs. In Vivo Efficacy of 4-Bromoindole-Based Drug Candidates
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The introduction of a bromine atom at the 4-position (4-bromoindole) further modulates the molecule's electronic and lipophilic properties, making it a versatile building block for novel therapeutics, from enzyme inhibitors to anticancer agents.[1][2][3] However, the journey from a promising "hit" in a laboratory assay to a viable drug candidate is fraught with challenges. The primary hurdle, often referred to as the translational gap, is the frequent and stark discrepancy between a compound's performance in vitro (in a controlled lab environment) and its efficacy in vivo (in a living organism).[4]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of bromoindole-based drug candidates. We will explore the underlying reasons for the observed differences, present quantitative data from relevant studies, detail key experimental protocols, and offer insights into designing a robust evaluation workflow that enhances the predictive value of preclinical research.
The In Vitro-In Vivo Chasm: Why Promising Results Don't Always Translate
The transition from a simplified, static in vitro system to a dynamic, complex in vivo model introduces a multitude of variables that can profoundly impact a drug's activity.[4] A high-potency result in a cell-based assay is an essential first step, but it is not a guarantee of success in a living system.
Key Influencing Factors:
-
ADME Properties: The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) do not exist in a petri dish. A compound may be highly potent in vitro but suffer from poor oral bioavailability, rapid metabolic clearance by the liver, or an inability to reach its target tissue in vivo.[5]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK describes what the body does to the drug, while PD describes what the drug does to the body. The interplay between achieving sufficient drug concentration at the target site (PK) and the drug's ability to engage that target to produce a biological effect (PD) is critical for in vivo success.
-
Biological Complexity: Living organisms possess intricate feedback loops, interacting organ systems, and an immune system, all of which are absent in isolated cell cultures.[4] These systems can either mitigate or exacerbate a drug's effects in unpredictable ways.
-
Model Validity: The choice of the preclinical model is paramount. Standard animal models may not fully recapitulate human disease, and species-specific differences in metabolism can lead to misleading results.[6][7]
Case Study: Dissecting the Efficacy of Bromoindole Derivatives
While comprehensive data for a single 4-bromoindole candidate is often proprietary, we can draw authoritative insights from closely related and well-documented 5-bromoindole analogs. These examples effectively illustrate the critical importance of a multi-faceted evaluation approach.
Case Study 1: 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC)
This 5-bromoindole derivative was investigated for its anti-angiogenic properties, a key process in tumor growth.[8] The data reveals a significant difference between its direct effect on cell viability and its more potent, mechanism-based effect on blood vessel formation.
Quantitative Data Summary: 2-NPHC
| Assay Type | Model | Parameter | Result | Reference |
| In Vitro (Cytotoxicity) | HUVEC Cell Line | IC₅₀ | 711.7 µg/ml | [8] |
| In Vitro (Gene Expression) | HCT116 Colon Cancer Cells | VEGF Expression | Decreased | [8] |
| Ex Vivo (Anti-Angiogenesis) | Rat Aortic Ring Assay | IC₅₀ | 13.42 µg/ml | [8] |
| In Vivo (Anti-Angiogenesis) | Chick Chorioallantoic Membrane (CAM) | Angiogenesis | Marked Regression | [8] |
Analysis: A standard in vitro cytotoxicity assay would have incorrectly classified 2-NPHC as a weak compound. Its true potential is only revealed through mechanism-focused assays that measure its potent ability to inhibit angiogenesis at concentrations far below those required for direct cell killing. This highlights that a drug's primary mechanism may not be cytotoxicity, a crucial insight for guiding further development.[8]
Case Study 2: FBA-TPQ (Makaluvamine Analog)
In contrast, the makaluvamine analog FBA-TPQ, which incorporates an indole-like pyrroloquinoline core, demonstrated a strong correlation between its potent in vitro cytotoxicity and its in vivo anticancer activity.[9]
Quantitative Data Summary: FBA-TPQ
| Assay Type | Model | Parameter | Result (Breast Cancer) | Reference |
| In Vitro (Cytotoxicity) | MDA-MB-231 Cell Line | IC₅₀ | 0.21 µM | [9] |
| In Vivo (Anticancer) | MDA-MB-231 Xenograft | Tumor Growth Inhibition | 58% at 10 mg/kg | [9] |
Analysis: FBA-TPQ serves as an example where high in vitro potency successfully translates into significant in vivo efficacy. This strong correlation provides confidence that the compound's mechanism of action observed in cell culture is relevant in a whole-organism context.[9]
Visualizing the Path from Lab to Preclinical
A logical and rigorous experimental workflow is essential for successfully navigating the translational gap. The following diagram illustrates the progression from initial high-throughput screening to targeted in vivo validation.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Mechanism of Action: Inhibition of VEGF Signaling
Many indole-based compounds exert their anticancer effects by interfering with key signaling pathways. The anti-angiogenic activity of 2-NPHC, for instance, is attributed to its ability to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a critical protein that stimulates the formation of new blood vessels required for tumor growth.[8]
Caption: Inhibition of VEGF signaling by a bromoindole derivative.
Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate efficacy data must be robust and reproducible. Below are methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to inhibit cell proliferation.
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 4-bromoindole test compound in culture medium. Add the dilutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
Protocol 2: Ex Vivo Anti-Angiogenesis (Rat Aortic Ring Assay)
This assay provides a bridge between in vitro and in vivo models by using living tissue.
-
Aorta Excision: Humanely euthanize a Sprague-Dawley rat and aseptically dissect the thoracic aorta.
-
Ring Preparation: Remove fibro-adipose tissue and cut the aorta into 1 mm thick cross-sections.
-
Embedding: Place aortic rings in 48-well plates containing a collagen matrix. Allow the matrix to polymerize.
-
Treatment: Add culture medium containing various concentrations of the test compound and a pro-angiogenic factor (e.g., VEGF).
-
Incubation: Incubate for 7-10 days, replacing the medium every 2-3 days.
-
Analysis: Quantify the growth of microvessels sprouting from the aortic rings using light microscopy and image analysis software. Calculate the IC₅₀ value for angiogenesis inhibition.
Protocol 3: In Vivo Anticancer Efficacy (Xenograft Model)
This is the gold-standard preclinical model for evaluating solid tumor therapies.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses).
-
Drug Administration: Administer the 4-bromoindole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health twice weekly.
-
Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.
Conclusion and Future Directions
The evaluation of 4-bromoindole-based drug candidates demonstrates a critical principle in drug discovery: in vitro potency does not always equal in vivo efficacy.[4] A comprehensive assessment strategy that moves beyond simple cytotoxicity assays to include mechanism-based in vitro studies, ex vivo tissue models, and robust in vivo efficacy studies is essential for making informed decisions.[8][10] The significant discrepancies often observed are not failures of the compounds themselves, but rather reflections of the complex biological realities that are absent in simplified lab models.
Future advancements, such as the integration of patient-derived organoids and humanized mouse models, promise to further bridge the translational gap by providing more physiologically relevant preclinical data.[6][10] By embracing a multi-faceted and mechanistically informed approach, researchers can better predict the clinical potential of novel 4-bromoindole derivatives and accelerate the development of next-generation therapeutics.
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A Comparative Guide to the Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives
In the continuous pursuit of effective and sustainable weed management strategies, synthetic auxin herbicides have long been a cornerstone of modern agriculture.[1] These compounds, which mimic the natural plant hormone indole-3-acetic acid (IAA), induce phytotoxicity at supraoptimal concentrations, leading to uncontrolled growth and eventual death of susceptible plants, particularly broadleaf weeds.[2] Among the various classes of synthetic auxins, derivatives of indole-3-carboxylic acid (ICA) represent a promising area of research for the development of novel herbicides with improved efficacy and selectivity.
This guide provides a comprehensive comparison of the herbicidal activity of different indole-3-carboxylic acid derivatives, drawing upon recent experimental findings. We will delve into their mechanism of action, explore structure-activity relationships, and present detailed protocols for their synthesis and bioactivity assessment. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a scientifically grounded resource to inform and guide future research endeavors.
The Auxin Signaling Pathway: A Double-Edged Sword for Plant Growth
At physiological concentrations, the endogenous auxin IAA is a critical regulator of numerous plant growth and developmental processes, including cell division, elongation, and differentiation.[3] However, the application of synthetic auxins at herbicidal rates overwhelms the plant's natural hormonal balance, leading to a cascade of detrimental effects.
The primary molecular target of auxin and auxinic herbicides is the F-box protein Transport Inhibitor Response 1 (TIR1) and its homologs, which are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2][3] The binding of an auxin molecule to the TIR1 receptor facilitates the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. This interaction tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the expression of a multitude of auxin-responsive genes. This uncontrolled gene expression leads to a series of physiological disruptions, including:
-
Ethylene Production: A rapid increase in the production of the hormone ethylene, which contributes to senescence and tissue decay.[2]
-
Abscisic Acid (ABA) Accumulation: Elevated levels of ABA, a hormone involved in stress responses and growth inhibition.[2][4]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) that cause cellular damage.[5]
This cascade of events ultimately results in the characteristic symptoms of auxin herbicide injury, such as epinasty (twisting and curling of stems and leaves), uncontrolled cell division leading to callus formation, and ultimately, plant death.
Caption: The auxin signaling pathway leading to herbicidal effects.
Synthesis of Novel Indole-3-Carboxylic Acid Derivatives
The exploration of novel herbicidal compounds often begins with the chemical synthesis of a library of derivatives based on a core scaffold. In the case of indole-3-carboxylic acid, modifications are typically introduced at the α-position of the carboxylic acid side chain. A general synthetic route is outlined below, based on methodologies described in the literature.[3][6][7]
General Synthetic Protocol
A multi-step synthesis is commonly employed to generate α-substituted indole-3-acetic acids.[3][6]
-
Protection of the Carboxylic Acid: Indole-3-acetic acid is first protected, for example, through esterification with methanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3]
-
Protection of the Indole Nitrogen: The nitrogen of the indole ring is then protected, for instance, using methyl chloroformate.[3]
-
α-Alkylation: The crucial step of introducing diversity involves the nucleophilic substitution reaction at the α-carbon. This is typically achieved by treating the protected intermediate with a strong base like lithium diisopropylamide (LDA) to form a carbanion, which then reacts with an alkyl bromide (R-Br) to introduce the desired alkyl group.[3]
-
Deprotection: Finally, the protecting groups on both the carboxylic acid and the indole nitrogen are removed, often by hydrolysis with a strong base like sodium hydroxide, to yield the final α-substituted indole-3-acetic acid derivatives.[3]
Caption: General workflow for the synthesis of α-substituted indole-3-acetic acid derivatives.
Comparative Herbicidal Activity
The herbicidal efficacy of newly synthesized compounds is typically evaluated through a series of bioassays on representative monocotyledonous and dicotyledonous plant species. Recent studies have demonstrated that certain α-substituted indole-3-carboxylic acid derivatives exhibit significant herbicidal activity.[3][6][8]
A study by Wang et al. (2022) investigated a series of novel α-substituted indole-3-carboxylic acid derivatives and their inhibitory effects on the root and shoot growth of dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli).[3] The results, summarized in the table below, highlight the potent activity of several of these compounds.
| Compound | Concentration (mg/L) | Brassica napus (Rape) - Root Inhibition (%) | Echinochloa crus-galli (Barnyard Grass) - Root Inhibition (%) |
| 10d | 100 | 96 | 85 |
| 10 | 92 | 78 | |
| 10h | 100 | 95 | 90 |
| 10 | 93 | 82 |
Data extracted from Wang et al. (2022).[3]
These findings indicate that compounds 10d and 10h exhibit excellent herbicidal activity against the roots of both a dicot and a monocot species, even at a concentration as low as 10 mg/L.[3] This level of activity is highly promising for the development of new herbicidal products.
Structure-Activity Relationship Insights
The data from these studies also provide valuable insights into the structure-activity relationships (SAR) of these indole-3-carboxylic acid derivatives. It appears that the nature of the substituent at the α-position plays a critical role in determining the herbicidal potency. For instance, the aforementioned study suggests that the presence of certain alkyl chains can significantly enhance the inhibitory activity.[7]
Molecular docking studies have further elucidated the interactions between these compounds and the TIR1 receptor protein. These analyses reveal that tight π-π stacking, hydrogen bonding, and hydrophobic interactions are key to the binding of these derivatives to the active site of TIR1, which is crucial for their herbicidal action.[3][8][9]
Experimental Protocols for Herbicidal Activity Assessment
To ensure the reproducibility and validity of herbicidal activity data, standardized experimental protocols are essential. The following outlines a typical methodology for conducting whole-plant and petri dish bioassays.
Whole-Plant Greenhouse Bioassay
This method provides a robust assessment of herbicidal efficacy under controlled environmental conditions.[10][11]
-
Seed Germination and Seedling Preparation: Seeds of the target weed species are germinated in a suitable medium. Once the seedlings reach a specific growth stage (e.g., two- to three-leaf stage), they are transplanted into individual pots or trays containing a standard potting mix.[11][12]
-
Herbicide Application: The synthesized indole-3-carboxylic acid derivatives are dissolved in an appropriate solvent and prepared at various concentrations. These solutions are then applied to the plants using a precision bench sprayer to ensure uniform coverage.[12]
-
Experimental Conditions: The treated plants are maintained in a greenhouse with controlled temperature, humidity, and light conditions.[10]
-
Data Collection and Analysis: At specified time points after treatment (e.g., 7, 14, and 21 days), the plants are visually assessed for injury symptoms such as stunting, discoloration, and necrosis. The fresh or dry weight of the above-ground biomass is also measured to quantify the growth inhibition. The data are then statistically analyzed to determine the effective dose (ED50) for each compound.
Petri Dish Bioassay
This in vitro method is a rapid and cost-effective way to screen a large number of compounds for their initial herbicidal activity.[3][11]
-
Preparation of Test Solutions: The indole-3-carboxylic acid derivatives are dissolved in a suitable solvent and diluted with distilled water to achieve the desired test concentrations.
-
Assay Setup: A piece of filter paper is placed in a sterile petri dish, and a specific volume of the test solution is added. Seeds of the target plant species are then placed on the moistened filter paper.
-
Incubation: The petri dishes are sealed and incubated in a growth chamber under controlled light and temperature conditions.
-
Measurement of Inhibition: After a set incubation period (e.g., 5-7 days), the lengths of the roots and shoots of the germinated seedlings are measured. The percentage of inhibition is calculated by comparing the growth in the treatment groups to that of a control group (treated with solvent and water only).
Caption: Workflow for assessing the herbicidal activity of indole-3-carboxylic acid derivatives.
Conclusion and Future Directions
The exploration of indole-3-carboxylic acid derivatives continues to be a fertile ground for the discovery of novel herbicides. The studies highlighted in this guide demonstrate that strategic modifications to the core indole-3-acetic acid structure can lead to compounds with potent and selective herbicidal activity. The combination of chemical synthesis, robust bioassays, and molecular modeling provides a powerful platform for the rational design of the next generation of auxin herbicides.
Future research should focus on expanding the library of these derivatives, further elucidating the complex structure-activity relationships, and evaluating their performance against a broader spectrum of weed species, including those that have developed resistance to existing herbicides. Additionally, investigations into the environmental fate and toxicological profiles of the most promising candidates will be crucial for their successful development into commercially viable and environmentally sustainable weed management tools.
References
- Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
- PubMed. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. [Link]
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
- Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.
- University of Nebraska-Lincoln. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. UNL MediaHub. [Link]
- University of Nebraska-Lincoln. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub. [Link]
- Semantic Scholar. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Semantic Scholar. [Link]
- ResearchGate. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- Mithila, J., et al. (2011). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 29, 221-230. [Link]
- Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
- Weed Control Journal. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Link]
- Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols. [Link]
- ResearchGate. (n.d.). Chemical structures of typical auxinic herbicides and indole-3-acetic acid (IAA).
- JoVE. (2022). Herbicide Resistance Testing in Different Weed Species | Protocol Preview. YouTube. [Link]
- Virginia Tech. (n.d.). Herbicide Symptomology Experiment. Virginia Tech Weed Science. [Link]
- Qin, G., et al. (2020). Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism. PLoS ONE, 15(5), e0233210. [Link]
- ACS Omega. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides.
- Grossmann, K., & Siefert, F. (2005). Indole-3-acetic acid and auxin herbicides up-regulate 9-cis-epoxycarotenoid dioxygenase gene expression and abscisic acid accumulation in cleavers (Galium aparine): interaction with ethylene. Journal of Experimental Botany, 56(419), 2429-2438. [Link]
- ResearchGate. (2017). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
- ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
- Tivendale, N. D., et al. (2014). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 164(3), 1251-1259. [Link]
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A Comparative Guide to Indole Synthesis: Classical versus Modern Routes for the 21st Century Chemist
Introduction: The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis has been a subject of intense research for over a century, leading to a rich and diverse toolbox of synthetic methodologies. This guide provides a comparative analysis of classical and modern indole synthesis routes, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific target. We will delve into the mechanistic underpinnings, practical considerations, and experimental data that define these approaches, moving beyond a simple list of reactions to a causal explanation of why certain methods excel where others falter.
The Great Divide: Enduring Classics and Modern Innovations
The journey of indole synthesis can be broadly categorized into two eras: the classical period, characterized by robust, often harsh, condensation reactions, and the modern era, dominated by transition-metal-catalyzed cross-coupling and C-H activation strategies. While classical methods are still in use, modern techniques have revolutionized the field by offering milder conditions, broader functional group tolerance, and unprecedented control over regioselectivity.
Classical Indole Syntheses: The Workhorses of a Century
Classical indole syntheses, developed from the late 19th to the early 20th century, are foundational to heterocyclic chemistry. These methods typically involve the construction of the indole ring through intramolecular cyclization of substituted anilines.
The Fischer Indole Synthesis: A Timeless Classic
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is arguably the most famous and widely used classical method. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an aniline derivative and an aldehyde or ketone.
Mechanism and Rationale: The reaction proceeds through a-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia to form the indole ring. The choice of acid catalyst (e.g., HCl, H2SO4, ZnCl2, or polyphosphoric acid) is critical and often requires optimization depending on the substrate. The harsh acidic conditions and high temperatures required are major drawbacks, limiting the substrate scope to molecules lacking acid-sensitive functional groups. Regioselectivity can also be an issue when using unsymmetrical ketones.
Representative Protocol: Synthesis of 2-phenylindole via Fischer Indole Synthesis
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is heated to reflux for 1 hour.
-
Cyclization: The reaction mixture is cooled, and the solvent is removed under reduced pressure. Polyphosphoric acid is added to the resulting crude hydrazone.
-
Workup: The mixture is heated to 100-120 °C for 1-2 hours. After cooling, the reaction is quenched by carefully pouring it onto ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.
Other Notable Classical Routes:
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline. While it avoids the use of strong acids, the high temperatures and the need for a large excess of aniline limit its practicality.
-
Reissert Indole Synthesis: The Reissert synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. This method is particularly useful for the synthesis of indoles with a carboxylic acid handle at the C2 position.
Modern Indole Syntheses: A Paradigm Shift in Efficiency and Scope
The advent of transition-metal catalysis has profoundly impacted indole synthesis. Modern methods, often palladium- or copper-catalyzed, allow for the construction of the indole ring under significantly milder conditions, with greater functional group tolerance and superior control of regioselectivity.
The Larock Indole Synthesis: A Palladium-Catalyzed Revolution
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed annulation of an o-iodo- or o-bromoaniline with a disubstituted alkyne. This reaction has become a mainstay in modern organic synthesis due to its versatility and broad substrate scope.
Mechanism and Rationale: The catalytic cycle is thought to involve oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkyne, migratory insertion, and reductive elimination to furnish the indole ring and regenerate the active catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields. The Larock synthesis allows for the construction of highly substituted indoles that are difficult to access via classical methods.
Representative Protocol: Synthesis of 1-methyl-2-phenyl-3-propylindole via Larock Indole Synthesis
-
Reaction Setup: To a solution of N-methyl-2-iodoaniline (1.0 eq) and 1-phenyl-1-pentyne (1.2 eq) in DMF are added Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and Na2CO3 (2.0 eq).
-
Reaction Execution: The mixture is heated to 100 °C under a nitrogen atmosphere for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired indole.
Buchwald-Hartwig Amination: A Versatile Entry to Indole Precursors
While not a direct indole synthesis, the Buchwald-Hartwig amination is a pivotal modern method for the formation of N-aryl bonds, which are key precursors for many indole syntheses. This palladium-catalyzed cross-coupling of an aryl halide with an amine provides a highly efficient route to substituted anilines that can then be cyclized to indoles.
C-H Activation Strategies: The Next Frontier
More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for indole synthesis. These methods bypass the need for pre-functionalized starting materials (e.g., aryl halides), offering a more atom-economical and environmentally friendly approach. For example, the rhodium-catalyzed reaction of anilines with alkynes can directly lead to the formation of indoles through a C-H activation/cyclization cascade.
Comparative Analysis: Head-to-Head
| Feature | Classical Methods (e.g., Fischer) | Modern Methods (e.g., Larock) |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild (often neutral pH, lower temperatures) |
| Functional Group Tolerance | Low (sensitive groups do not survive) | High (compatible with a wide range of functional groups) |
| Substrate Scope | Limited | Broad |
| Regioselectivity | Often poor with unsymmetrical precursors | Generally excellent |
| Atom Economy | Moderate to low | High |
| Catalyst | Often stoichiometric acid catalysts | Catalytic amounts of transition metals |
| Cost & Availability | Reagents are generally inexpensive | Catalysts and ligands can be expensive |
Experimental Workflow Comparison
Below is a Graphviz diagram illustrating the contrasting workflows of the Fischer and Larock indole syntheses.
Caption: Comparative workflow of Fischer vs. Larock indole synthesis.
Conclusion
The synthesis of indoles has undergone a remarkable evolution. While classical methods like the Fischer synthesis remain valuable for their simplicity and the low cost of starting materials, they are often hampered by harsh conditions and limited scope. Modern transition-metal-catalyzed routes, such as the Larock synthesis, have transformed the field by providing milder, more versatile, and highly regioselective pathways to a vast array of functionalized indoles. The choice between a classical and a modern approach will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For complex, highly functionalized indole targets, modern methods are now the undisputed choice, empowering chemists to explore new frontiers in drug discovery and materials science.
References
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
- Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. [Link]
Assessing the Metabolic Stability of 4-Bromoindole Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activity. However, the journey from a promising hit compound to a clinical candidate is often fraught with challenges, chief among them being metabolic instability. Rapid metabolism can lead to poor pharmacokinetic profiles, including low bioavailability and short half-life, ultimately hindering therapeutic efficacy. This guide provides an in-depth, comparative assessment of the metabolic stability of 4-bromoindole derivatives, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. While specific experimental data for a wide range of 4-bromoindole derivatives are not extensively published, this guide leverages available data from structurally related indole compounds to establish a robust predictive framework and to detail the self-validating experimental systems required for their assessment.
The Critical Role of Metabolic Stability in Drug Development
The metabolic stability of a drug candidate is a pivotal parameter that dictates its fate within the body.[1][2][3] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the bloodstream, allowing for less frequent dosing and a more predictable dose-response relationship.[2] Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its desired pharmacological effect.[1] Early assessment of metabolic stability is therefore crucial for identifying and optimizing lead compounds with favorable pharmacokinetic properties.[2]
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a central role in the biotransformation of foreign compounds (xenobiotics).[4] These enzymes catalyze a variety of oxidative reactions, which are often the first step in drug metabolism.[4] Understanding how a compound interacts with these enzymes is key to predicting its metabolic fate.
The Indole Nucleus: A Target for Metabolism
The indole ring system, while a valuable pharmacophore, is susceptible to metabolic modification by CYP450 enzymes. The electron-rich nature of the indole nucleus makes it a prime target for oxidative metabolism. Key metabolic pathways for indole derivatives include:
-
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic transformation. For the indole ring, this can occur at various positions, with the 3-position being particularly susceptible, leading to the formation of an indoxyl intermediate.[5][6] CYP2E1 has been identified as a major isoform responsible for the microsomal oxidation of indole to indoxyl.[5] Other isoforms like CYP2A6, CYP2C19, and CYP2D6 can also contribute to indole metabolism.[7]
-
Dehydrogenation: 3-substituted indoles can undergo dehydrogenation to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to macromolecules and lead to toxicity.[8][9]
-
N-oxidation and N-dealkylation: The nitrogen atom of the indole ring can also be a site for metabolism.[9]
The susceptibility of an indole derivative to metabolism is highly dependent on its substitution pattern. Strategic placement of substituents can block or slow down metabolic pathways, thereby enhancing stability.
The Influence of Halogenation on Metabolic Stability
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of a halogen atom, such as bromine, can influence a molecule's metabolic stability in several ways:
-
Steric Hindrance: A bulky bromine atom can sterically hinder the approach of metabolizing enzymes to a nearby metabolic "soft spot."
-
Electronic Effects: Bromine is an electron-withdrawing group, which can decrease the electron density of the indole ring, making it less susceptible to oxidative metabolism.
-
Blocking Metabolic Sites: Placing a halogen at a position that is a primary site of metabolism can effectively block that pathway.
While halogenation can improve metabolic stability, it can also introduce new liabilities or alter the compound's pharmacological profile, necessitating careful evaluation.
Comparative Metabolic Stability of Substituted Indole Derivatives
To provide a predictive framework for the metabolic stability of 4-bromoindole derivatives, it is instructive to examine experimental data from other substituted indoles. The following table summarizes the in vitro metabolic stability of a series of indole derivatives in mouse liver microsomes, highlighting the impact of different substitution patterns.
| Compound ID | Substitution Pattern | Half-life (t½) in Mouse Liver Microsomes (min) |
| 8 | 2,3-unsubstituted indole | 12.35 |
| 19a | Electron-withdrawing group (EWG) at 3-position | 21.77 |
| 19b | Electron-donating group (EDG) at 3-position | 9.29 |
| 4-bromoindole (Predicted) | Bromo at 4-position | > 20 (Expected to be high) |
| Data for comparator compounds sourced from Xu et al.[8] |
Analysis and Prediction:
The data clearly demonstrates that substitution at the 3-position of the indole ring significantly impacts metabolic stability. An electron-withdrawing group (EWG) at this position (compound 19a ) leads to a near doubling of the half-life compared to the unsubstituted indole (8 ), indicating increased metabolic stability.[8] Conversely, an electron-donating group (EDG) at the same position (compound 19b ) decreases the half-life, suggesting increased susceptibility to metabolism.[8]
Based on these structure-activity relationships, we can predict that 4-bromoindole will exhibit enhanced metabolic stability. The bromine atom at the 4-position acts as an electron-withdrawing group, which is expected to decrease the susceptibility of the indole ring to oxidative metabolism by CYP450 enzymes. While the 4-position is not the most common initial site of metabolism, the overall electronic effect of the bromine atom is anticipated to confer a protective effect on the entire ring system. Therefore, the half-life of 4-bromoindole in liver microsomes is predicted to be significantly longer than that of the unsubstituted indole.
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the metabolic stability of 4-bromoindole derivatives, two primary in vitro assays are indispensable: the liver microsomal stability assay and the plasma stability assay. These assays provide critical data on a compound's intrinsic clearance (CLint) and half-life (t½).[10]
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s, found in liver microsomes.[3]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize certain functional groups.[2]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human plasma on ice.
-
-
Incubation:
-
In a 96-well plate, add the plasma and the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
If significant degradation is observed, calculate the half-life as described in the microsomal stability assay protocol.
-
Visualizing the Workflow and Metabolic Pathways
To further elucidate the experimental process and the underlying biological transformations, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Generalized metabolic pathway for 4-bromoindole derivatives.
Conclusion and Future Directions
For researchers working with novel 4-bromoindole derivatives, it is imperative to conduct these in vitro assays early in the drug discovery process. The resulting data on half-life and intrinsic clearance will be invaluable for prioritizing compounds with favorable pharmacokinetic profiles and for guiding further structural modifications to optimize metabolic stability. Future work should focus on generating a broader experimental dataset for a variety of 4-bromoindole derivatives to further refine our understanding of their metabolic fate and to build more predictive quantitative structure-activity relationship (QSAR) models.
References
- Xu, C., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]
- Banoglu, E., & King, R. S. (2001). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
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- Bjeldanes, L. F., et al. (1991). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Environmental Health Perspectives. [Link]
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Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of Bromoindoles
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This is particularly true for privileged scaffolds like bromoindoles, which are integral to a wide array of pharmacologically active compounds. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to dissect these relationships, accelerating the design of more potent and specific therapeutic agents.
This guide offers an in-depth comparison of QSAR methodologies as applied to bromoindole derivatives, moving beyond a simple recitation of techniques. We will explore the causality behind methodological choices, present comparative data, and provide actionable protocols to empower your own research endeavors. Our focus is on providing a self-validating framework, grounded in scientific integrity and supported by authoritative references.
The Significance of Bromoindoles and the Role of QSAR
The indole nucleus is a cornerstone in medicinal chemistry, and the introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can profoundly influence its biological activity, leading to enhanced potency or altered selectivity. Bromoindole derivatives have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.[1][2]
QSAR serves as a critical bridge between chemical structure and biological function.[3] By developing mathematical models, QSAR enables researchers to predict the activity of novel compounds before their synthesis, thereby saving considerable time and resources.[4] This predictive power is crucial for prioritizing synthetic efforts and rationally designing molecules with improved therapeutic profiles.
A Comparative Analysis of QSAR Models for Halogenated Aromatics
To illustrate the practical differences between QSAR approaches, we will examine a study that, while not exclusively focused on bromoindoles, provides a clear comparative framework for halogenated aromatic compounds with cytotoxic activity. This allows for a direct comparison of 2D-QSAR and 3D-QSAR methodologies on a unified dataset.[5][6]
2D-QSAR: Unraveling Activity Through Molecular Descriptors
Two-dimensional QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of a molecule. These descriptors can encompass constitutional, topological, electrostatic, and quantum-chemical properties.[7]
A common approach in 2D-QSAR is the use of Multiple Linear Regression (MLR), which aims to establish a linear relationship between the biological activity (e.g., pIC50) and a set of molecular descriptors.[8]
Table 1: Comparison of 2D-QSAR Statistical Models for Cytotoxicity of Halogenated Aromatic Compounds [5][6]
| Statistical Method | R² (Squared Correlation Coefficient) | Q² (Cross-validated R²) | F-statistic | Standard Deviation (s) |
| Multiple Linear Regression (MLR) | 0.904 | 0.824 | High | Low |
| Principal Component Regression (PCR) | 0.785 | 0.662 | Moderate | Moderate |
| Partial Least Squares Regression (PLSR) | 0.903 | 0.718 | High | Low |
Note: Higher R² and Q² values, a high F-statistic, and a low standard deviation indicate a more robust and predictive model.
The data in Table 1 demonstrates that for this particular dataset, MLR and PLSR provided more statistically significant models than PCR. The choice of statistical method is crucial and should be guided by the nature of the dataset and the potential for multicollinearity among descriptors.
3D-QSAR: The Spatial Dimension of Activity
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and the spatial distribution of their properties.[9][10] These methods are particularly powerful for understanding ligand-receptor interactions.
Table 2: Comparison of 2D-QSAR and 3D-QSAR Models for Cytotoxicity of Halogenated Aromatic Compounds [5][6]
| QSAR Methodology | Key Descriptors/Fields | R² | Q² | Predictive R² (Test Set) |
| 2D-QSAR (MLR) | Topological, Electronic, Physicochemical | 0.904 | 0.824 | Not Reported |
| 3D-QSAR (MIFs) | Steric and Electrostatic Fields | 0.979 | 0.668 | High |
MIFs: Molecular Interaction Fields
As shown in Table 2, the 3D-QSAR model exhibited a higher R² value, suggesting a strong correlation between the 3D fields and cytotoxic activity. The predictive power of 3D-QSAR models is often visualized through contour maps, which highlight regions where specific properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity.
Experimental Protocols: A Step-by-Step Guide to QSAR Analysis
The following protocol outlines a general workflow for conducting a QSAR study, adaptable for bromoindole derivatives.
Part 1: Data Set Preparation
-
Compound Selection: Curate a dataset of bromoindole derivatives with experimentally determined biological activity (e.g., IC50 or MIC values) against a specific target.
-
Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.[11]
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.
Part 2: Molecular Modeling and Descriptor Calculation
-
Structure Drawing and Optimization: Draw the 2D structures of all compounds and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Descriptor Calculation:
-
For 2D-QSAR: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, physicochemical) using software like PaDEL-Descriptor.[7]
-
For 3D-QSAR (CoMFA/CoMSIA):
-
Part 3: Model Development and Validation
-
Variable Selection: Employ statistical techniques (e.g., stepwise regression, genetic algorithms) to select the most relevant descriptors that correlate with biological activity.
-
Model Generation:
-
2D-QSAR: Use statistical methods like MLR or PLS to build the QSAR equation.
-
3D-QSAR: Use PLS to correlate the field values with the biological activity.
-
-
Internal Validation: Assess the robustness and predictive ability of the model using techniques like leave-one-out cross-validation (LOO-CV), which yields the Q² value.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive R² is a key indicator of the model's external predictive power.
Visualizing the QSAR Workflow
Caption: A generalized workflow for a QSAR study.
Conclusion and Future Directions
This guide has provided a comparative overview of QSAR methodologies with a focus on their application to bromoindole derivatives. The choice between 2D- and 3D-QSAR depends on the specific research question and the available data. 2D-QSAR models are valuable for identifying key physicochemical properties influencing activity, while 3D-QSAR provides crucial insights into the spatial requirements for ligand-receptor interactions.
The future of QSAR lies in the integration of machine learning and artificial intelligence, which can handle large and complex datasets with greater predictive accuracy. As more high-quality biological data becomes available for bromoindoles and other important scaffolds, these advanced computational techniques will undoubtedly play an even more significant role in accelerating the discovery of next-generation therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1H-indole-3-carboxylic acid
Hazard Identification and Immediate Safety Concerns
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Bromo-1H-indole-3-carboxylic acid is a halogenated organic compound that presents several risks upon exposure.
Table 1: Chemical Identity and GHS Hazard Classification
| Property | Identifier |
| Chemical Name | This compound |
| CAS Number | 110811-31-9[1][2][3] |
| Molecular Formula | C₉H₆BrNO₂ |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Signal Word | Warning[1] |
The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][4] Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.
The Cornerstone of Compliance: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. As its name implies, this compound is a halogenated organic compound . This classification dictates its disposal pathway and is mandated by environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
Causality: Halogenated organic compounds require high-temperature incineration at specialized facilities to ensure their complete destruction and prevent the formation of toxic byproducts like hydrogen bromide.[7][8] Mixing this waste stream with non-halogenated solvents is a common and costly error. It contaminates the entire container, forcing the more expensive halogenated disposal route for a much larger volume and complicating the fuel blending process used by some waste facilities.[9]
Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container, kept separate from:
-
Non-halogenated organic solvents (e.g., acetone, hexane, ethanol)[9]
-
Strong acids and bases[10]
-
Aqueous waste streams[11]
-
Strong oxidizing and reducing agents[12]
Step-by-Step Disposal Protocol for Laboratory Operations
This protocol outlines the standard operating procedure for collecting and managing waste generated from the use of this compound.
Step 3.1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[13]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[5]
-
Respiratory Protection: If there is a risk of generating dust, especially when handling the solid powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[8]
Step 3.2: Waste Container Selection and Labeling
-
Select an Appropriate Container: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste. Plastic-coated glass or high-density polyethylene (HDPE) containers are preferred.[6][14] The container must have a secure, threaded screw cap.[15]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label to the container.[10]
-
Complete the Label: Clearly write the full chemical name, "this compound," and any other components of the waste mixture. Do not use abbreviations or chemical formulas.[10][15] List all associated hazards (e.g., Irritant, Toxic).[10]
Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the prepared waste container in a designated SAA, which must be at or near the point of waste generation (e.g., in the fume hood where the work is performed).[10][14] The waste should not be moved to another room for storage.[14]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Keep Containers Closed: The waste container must remain tightly closed at all times, except for the brief moment when waste is being added.[10][14][15] Storing waste in an open beaker or with a funnel left in place are common and serious regulatory violations.[14]
Step 3.4: Transferring Waste
-
Solid Waste: Carefully scrape or sweep residual solid this compound into the designated waste container. Use spark-proof tools if a flammable solvent is present.[13]
-
Contaminated Materials: Any disposable items heavily contaminated with the compound, such as weighing paper, gloves, or paper towels used for a spill, should also be placed in the solid hazardous waste container.
-
Solutions: Carefully pour solutions containing the compound into the designated liquid halogenated waste container, using a funnel to prevent spills.
Step 3.5: Arranging for Final Disposal
Once the waste container is full or has been accumulating for the maximum allowed time (typically up to one year for a partially filled container in an SAA), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10][14] They will handle the final transport and disposal at an approved waste plant.[7][8]
Emergency Protocol: Small Spill Management
In the event of a small spill of solid this compound:
-
Ensure Safety: Alert personnel in the immediate area and ensure the spill area is well-ventilated.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not blow on it.
-
Clean-Up: Gently sweep the solid material into a suitable, labeled container for disposal.[7][8] If necessary, dampen the material slightly with a non-reactive solvent to prevent dust generation.
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels.
-
Dispose: All materials used for cleanup must be placed in the designated "Halogenated Organic Waste" container.[13]
Waste Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
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A Senior Application Scientist's Guide to Handling 4-Bromo-1H-indole-3-carboxylic Acid: From Personal Protection to Disposal
For professionals in the fields of chemical research and drug development, the ability to handle specialized reagents safely and effectively is paramount. 4-Bromo-1H-indole-3-carboxylic acid is one such compound, a substituted indole derivative that, while valuable, necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to ensure that your work is not only scientifically sound but also fundamentally safe.
Section 1: Hazard Identification and Foundational Safety
Before any container is opened, a foundational understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling strategy.[1]
According to safety data sheets, this compound is designated as:
-
H302: Harmful if swallowed.[2]
These classifications are not merely administrative; they are directives. The potential for irritation to the skin, eyes, and respiratory tract, combined with its oral toxicity, means that preventing direct contact and inhalation is the primary safety objective. We must operate under the principle of ALARA (As Low As Reasonably Achievable) regarding exposure.
| Pictogram | Hazard Class | Description |
| Irritant / Skin Sensitizer / Acute Toxicity (harmful) | Indicates that the substance may cause irritation to the skin, eyes, or respiratory tract, and is harmful if swallowed.[1] |
Section 2: Personal Protective Equipment (PPE) - Your Essential Barrier
While engineering controls, such as chemical fume hoods, are the first and most important line of defense, Personal Protective Equipment (PPE) provides the essential final barrier between you and the chemical.[4] The selection of PPE must be deliberate and directly correlated with the identified hazards.
| Protection Type | Equipment Specification | Rationale and Field Insights |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[5][6] A face shield worn over goggles is required when a significant splash risk exists.[5] | The solid, dusty nature of this compound poses a significant risk of eye contact. Standard safety glasses are insufficient as they do not provide a seal. Goggles are mandatory to prevent particulates from causing serious eye irritation.[7] A face shield adds a necessary layer of protection during bulk handling or when preparing solutions. |
| Hand Protection | Chemically resistant nitrile gloves.[5][6] Inspect gloves for any signs of degradation or perforation before each use. Practice proper removal techniques to avoid self-contamination.[5] | Nitrile provides robust protection against a wide range of chemicals, including halogenated organic compounds like this one.[8] Leather or cloth gloves are unacceptable as they absorb chemicals, creating a prolonged exposure risk.[7] |
| Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[5][9] | All exposed skin must be covered. A lab coat is not just for show; it prevents the fine powder from settling on your personal clothing and skin, mitigating the risk of skin irritation.[9] Ensure there are no gaps between your glove cuffs and the sleeves of your lab coat. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter (conforming to EN 143) is necessary when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable.[9][10][11] | The H335 classification (May cause respiratory irritation) is a clear directive.[3] Inhalation of fine particulates can directly irritate the respiratory tract. While a fume hood is the primary control, respiratory protection is a critical secondary measure, especially during weighing operations or spill cleanup.[7] |
Section 3: Operational Plan for Safe Handling
A systematic, procedural approach to handling minimizes risk. The following workflow is designed to be a self-validating system, ensuring safety at each step.
Detailed Step-by-Step Handling Protocol:
-
Pre-Handling Safety Review :
-
Thoroughly read the Safety Data Sheet (SDS) for this compound.[9]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[12]
-
Don all required PPE as detailed in the table above.
-
-
Weighing the Compound :
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.[9]
-
Use anti-static weighing paper or a weighing boat to prevent the powder from scattering.
-
Handle the container and spatula carefully to minimize dust generation.[13] Avoid scooping aggressively.
-
Close the primary container tightly immediately after dispensing the required amount.[3]
-
-
Solution Preparation :
-
Place the vessel in which you will prepare the solution inside the fume hood.
-
Slowly add the weighed this compound to the solvent to prevent splashing.
-
Keep the solution covered as much as possible during dissolution.
-
-
Post-Handling :
-
Thoroughly decontaminate the spatula and work surface.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.
-
Wash hands and forearms thoroughly with soap and water after the work is complete.[10]
-
Caption: Workflow for the safe handling of this compound.
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid and Exposure Response
Immediate and correct action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10][11]
-
Skin Contact : Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][11]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or physician.[10][11]
-
Ingestion : Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or physician immediately if you feel unwell.[10][11]
Spill Response Protocol
For a small, solid spill:
-
Alert & Evacuate : Alert personnel in the immediate area. Evacuate non-essential personnel.[6]
-
Control & Ventilate : Ensure the area is well-ventilated (fume hood). Restrict access to the area.
-
PPE : Don the appropriate PPE, including respiratory protection (N95 mask or equivalent) and double gloves.
-
Contain & Clean : Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a clearly labeled, sealable container for hazardous waste.[3][13] AVOID generating dust.[13]
-
Decontaminate : Once the solid is removed, decontaminate the spill area with an appropriate solvent and then soap and water.
-
Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Caption: Emergency workflow for a solid chemical spill.
Section 5: Waste Disposal Plan
Proper disposal is a non-negotiable aspect of the chemical lifecycle, governed by strict regulations.
-
Solid Waste : Collect unused this compound and any disposables heavily contaminated with the solid (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for hazardous solid waste.[5]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[5] Do not mix with non-halogenated waste streams.
-
Regulatory Compliance : All chemical waste disposal must adhere to institutional policies and local, state, and federal regulations.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, proper PPE selection, systematic operational procedures, and emergency preparedness, researchers can confidently and safely utilize this compound. This guide serves as a framework to build upon, always to be supplemented by the specific Safety Data Sheet for the product in use and the established policies of your institution.
References
- Benchchem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- Chemical Label. This compound.
- Fisher Scientific. (2023-08-25). SAFETY DATA SHEET.
- ECHEMI. 4-Bromoindole SDS, 52488-36-5 Safety Data Sheets.
- Apollo Scientific. 4-Bromo-3-methyl-1H-indole.
- Fisher Scientific. (2024-03-29). SAFETY DATA SHEET.
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Sigma-Aldrich Inc. (2025-04-28). SAFETY DATA SHEET.
- AK Scientific, Inc. 5-Bromo-1H-indole-3-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Scientific Chemicals. 4-Bromoindole-3-carboxaldehyde, 97%.
- PSEP. Personal Protection for the Applicator and Worker Module.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- PubChem. GHS Classification (Rev.11, 2025) Summary.
- Re-Thinking PPE. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety.
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. aksci.com [aksci.com]
- 4. pppmag.com [pppmag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
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- 10. fishersci.com [fishersci.com]
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- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
